Hexacarbonyltungsten
Description
Properties
CAS No. |
14040-11-0 |
|---|---|
Molecular Formula |
C6O6W |
Molecular Weight |
351.90 g/mol |
IUPAC Name |
carbon monoxide;tungsten |
InChI |
InChI=1S/6CO.W/c6*1-2; |
InChI Key |
FQNHWXHRAUXLFU-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Other CAS No. |
14040-11-0 |
Pictograms |
Acute Toxic |
Synonyms |
hexacarbonyltungsten tungsten hexacarbonyl W(CO)6 |
Origin of Product |
United States |
Foundational & Exploratory
Hexacarbonyltungsten Synthesis via Reductive Carbonylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of hexacarbonyltungsten (W(CO)₆) through reductive carbonylation. This organometallic compound is a vital precursor in various chemical applications, including catalysis and chemical vapor deposition. This document details the underlying principles of its synthesis, presents a comparative analysis of different synthetic methodologies, and offers detailed experimental protocols. The guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, providing the necessary information to safely and efficiently synthesize this compound.
Introduction
This compound, W(CO)₆, is a colorless, volatile, and relatively air-stable crystalline solid.[1] It is a key starting material in organotungsten chemistry and finds applications as a catalyst or catalyst precursor in reactions such as alkene metathesis and desulfurization of organosulfur compounds.[1] The primary industrial and laboratory synthesis of this compound is achieved through a process known as reductive carbonylation.[1] This method involves the reduction of a tungsten halide, typically tungsten hexachloride (WCl₆), in the presence of a reducing agent and under a carbon monoxide (CO) atmosphere.[1][2]
This guide will explore the nuances of this synthetic approach, with a focus on providing practical, actionable information for laboratory and pilot-scale production.
The Principle of Reductive Carbonylation
Reductive carbonylation is a chemical process in which a metal halide is reduced to a lower oxidation state in the presence of carbon monoxide, which then acts as a ligand to form a metal carbonyl complex. In the case of this compound synthesis from tungsten hexachloride, the overall reaction can be generalized as follows:
WCl₆ + 6 CO + Reducing Agent → W(CO)₆ + Byproducts
The choice of reducing agent is critical to the success of the synthesis, influencing reaction conditions, yield, and safety considerations. Commonly employed reducing agents include powdered metals such as magnesium, zinc, and aluminum, as well as organometallic reagents and other metal carbonyls.[1]
Comparative Analysis of Reductive Carbonylation Methodologies
Several variations of the reductive carbonylation of tungsten hexachloride have been reported, primarily differing in the reducing agent employed. The selection of a specific methodology often depends on factors such as cost, safety, available equipment, and desired product purity. The following table summarizes quantitative data from various reported synthetic routes.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | CO Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| WCl₆ | Carbonyl Iron Powder & Pentacarbonyl Iron | Anhydrous Diethyl Ether | 45 | 15 | 8 | ~83 | [3] |
| WCl₆ | Carbonyl Iron Powder & Pentacarbonyl Iron | Anhydrous Diethyl Ether | 50 | 10 | 5 | ~72 | [3] |
| WCl₆ | Carbonyl Iron Powder & Pentacarbonyl Iron | Anhydrous Acetone | 35 | 12 | 6 | ~68 | [3] |
| WCl₆ | Magnesium, Zinc, or Aluminum Powder | Not Specified | Not Specified | Pressurized | Not Specified | Not Specified | [1] |
| Active Tungsten Metal | (Direct Carbonylation) | - | >250 | >15 | >12 | <35 | [4] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using a combination of carbonyl iron powder and pentacarbonyl iron as the reducing agent, based on a patented method.[3] This method has been selected due to the availability of detailed procedural information and high reported yields.
4.1. Safety Precautions
-
Carbon Monoxide: Carbon monoxide is a colorless, odorless, and highly toxic gas. All operations involving high-pressure carbon monoxide must be conducted in a well-ventilated fume hood with appropriate gas monitoring equipment. The use of a high-pressure reactor (autoclave) is mandatory.
-
Pentacarbonyl Iron: Pentacarbonyl iron is a highly toxic and volatile liquid. It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Tungsten Hexachloride: Tungsten hexachloride is corrosive and moisture-sensitive. It should be handled in a dry atmosphere (e.g., a glove box or under an inert gas).
-
Solvents: Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use.
4.2. Equipment
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Schlenk line or glove box for handling air- and moisture-sensitive reagents.
-
Distillation and sublimation apparatus.
4.3. Reagents
-
Tungsten hexachloride (WCl₆)
-
Carbonyl iron powder
-
Pentacarbonyl iron (Fe(CO)₅)
-
Anhydrous diethyl ether or anhydrous acetone
-
High-purity carbon monoxide (CO) gas
4.4. Procedure
-
Reactor Preparation: In a dry and inert atmosphere, charge the high-pressure reactor with tungsten hexachloride, carbonyl iron powder, and pentacarbonyl iron.
-
Solvent Addition: Add the anhydrous organic solvent to the reactor.
-
System Purge: Seal the reactor and purge the system with carbon monoxide gas three times to remove any residual air.
-
Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-15 MPa).
-
Reaction: Begin stirring and heat the reactor to the specified temperature (e.g., 35-50 °C). Maintain the pressure and temperature for the duration of the reaction (e.g., 5-8 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon monoxide in a safe manner.
-
Product Isolation: Open the reactor and transfer the reaction mixture to a distillation apparatus.
-
Purification: The crude product can be purified by distillation to remove the solvent, followed by sublimation to obtain colorless crystals of this compound.
Visualization of a Typical Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive carbonylation.
Caption: General workflow for this compound synthesis.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the key components in the reductive carbonylation synthesis of this compound.
Caption: Key components for this compound synthesis.
Conclusion
The reductive carbonylation of tungsten hexachloride is a robust and scalable method for the synthesis of this compound. While various reducing agents can be employed, the use of a combination of carbonyl iron powder and pentacarbonyl iron offers a high-yield route, albeit with the need for stringent safety precautions due to the toxicity of the reagents. Further research into optimizing reaction conditions with less hazardous and more cost-effective reducing agents such as magnesium, zinc, or aluminum could broaden the accessibility of this important organometallic precursor. This guide provides a solid foundation for researchers to understand and implement the synthesis of this compound in a laboratory setting.
References
Tungsten Hexacarbonyl [W(CO)₆]: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tungsten hexacarbonyl, W(CO)₆, is a volatile, air-stable, white crystalline solid that serves as a key precursor in organometallic chemistry and materials science. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its reactivity. This guide is intended to be a valuable resource for researchers utilizing W(CO)₆ in areas such as catalysis, chemical vapor deposition, and synthetic chemistry.
Physical Properties
Tungsten hexacarbonyl is a colorless to white, crystalline solid at room temperature. It is notable for its volatility, subliming readily under vacuum. This property is crucial for its application in chemical vapor deposition (CVD).[1] W(CO)₆ is sparingly soluble in nonpolar organic solvents and insoluble in water.[2]
Table 1: Physical Properties of Tungsten Hexacarbonyl
| Property | Value |
| Molecular Formula | W(CO)₆ |
| Molecular Weight | 351.90 g/mol |
| Appearance | White crystalline powder |
| Density | 2.65 g/cm³[2] |
| Melting Point | 150 °C (decomposes) |
| Boiling Point | 175 °C (sublimes) |
| Vapor Pressure | 1.2 mmHg at 67 °C |
Chemical Properties and Reactivity
W(CO)₆ features a tungsten atom in the zero oxidation state, coordinated to six carbonyl ligands in an octahedral geometry.[2] Its chemistry is dominated by the substitution of these carbonyl ligands.
Thermal Decomposition
Tungsten hexacarbonyl decomposes upon heating to produce metallic tungsten and carbon monoxide. This process is fundamental to its use in CVD for the deposition of tungsten thin films.[3]
Photochemistry
UV irradiation of W(CO)₆ in a coordinating solvent leads to the dissociation of a CO ligand and the formation of a W(CO)₅(solvent) complex. This photochemical activation is a common method for initiating substitution reactions.[4]
Ligand Substitution Reactions
One or more carbonyl ligands in W(CO)₆ can be displaced by a variety of other ligands, such as phosphines, amines, and pyridines. These reactions are often facilitated by thermal or photochemical activation and are central to the synthesis of a wide range of organotungsten complexes.[5]
Experimental Protocols
Synthesis of Tungsten Hexacarbonyl (Reductive Carbonylation)
This protocol describes the synthesis of W(CO)₆ from tungsten hexachloride (WCl₆) by reductive carbonylation.
Materials:
-
Tungsten hexachloride (WCl₆)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Carbon monoxide (CO) gas
-
Anhydrous, deoxygenated solvent (e.g., hexane)
-
High-pressure autoclave equipped with a stirrer and gas inlet/outlet
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge the autoclave with a solution of WCl₆ in the anhydrous solvent.
-
Cool the autoclave and slowly add a stoichiometric amount of triethylaluminium as the reducing agent.
-
Seal the autoclave and purge with CO gas several times to remove any residual air.
-
Pressurize the autoclave with CO to the desired pressure.
-
Heat the reaction mixture to the specified temperature while stirring.
-
Maintain the reaction conditions for the prescribed duration.
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO pressure in a well-ventilated fume hood.
-
The crude W(CO)₆ can be isolated by filtration and purified by sublimation under vacuum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven and store it in a desiccator.[6]
-
In an agate mortar, grind 1-2 mg of W(CO)₆ with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[6]
-
Place the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
-
Acquire the IR spectrum of the KBr pellet.
Sample Preparation (Solution):
-
Prepare a solution of W(CO)₆ in a suitable IR-transparent solvent (e.g., hexane, cyclohexane).
-
Use a liquid-sample IR cell with windows appropriate for the chosen solvent (e.g., NaCl or KBr).
-
Fill the cell with the solution and acquire the IR spectrum. A background spectrum of the pure solvent should be taken for subtraction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve an appropriate amount of W(CO)₆ (typically 10-50 mg for ¹³C NMR) in a deuterated solvent in which it is soluble (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated benzene (B151609) (C₆D₆)).[7]
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer (typically around 4-5 cm).[8]
-
Filter the solution if any solid particles are present to avoid compromising the spectral quality.[8]
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[8]
Mass Spectrometry (Electron Ionization)
Procedure:
-
Introduce a small amount of W(CO)₆ into the mass spectrometer via a direct insertion probe or by sublimation if using a gas-phase inlet.
-
Utilize electron ionization (EI) to generate charged fragments. A standard electron energy of 70 eV is typically used.[9]
-
The resulting mass spectrum will show a characteristic fragmentation pattern corresponding to the sequential loss of the six carbonyl ligands.[10] The parent molecular ion [W(CO)₆]⁺ is often observed, followed by fragments such as [W(CO)₅]⁺, [W(CO)₄]⁺, and so on, down to the bare tungsten ion [W]⁺.[9]
Visualizations
Caption: Photochemical substitution of a carbonyl ligand in W(CO)₆.
Caption: A simplified workflow for depositing tungsten films using W(CO)₆ in a CVD process.
Conclusion
Tungsten hexacarbonyl is a versatile and fundamental compound in chemistry and materials science. Its well-defined physical properties, particularly its volatility, and its predictable reactivity make it an invaluable precursor for a wide range of applications. A thorough understanding of its handling, synthesis, and characterization, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 2. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 3. pages.jh.edu [pages.jh.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Do You Prepare Samples For Ir Spectroscopy As Kbr Disks? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Fragmentation pathways of tungsten hexacarbonyl clusters upon electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and bonding in Hexacarbonyltungsten
An In-depth Technical Guide on the Molecular Structure and Bonding in Hexacarbonyltungsten
Abstract
This compound, W(CO)₆, is a cornerstone organometallic compound, notable for its volatility, air stability, and zero-valent tungsten center.[1][2] Its highly symmetric structure and the nature of the metal-ligand bond have been the subject of extensive experimental and theoretical investigation. This technical guide provides a comprehensive analysis of the molecular structure and bonding in W(CO)₆, tailored for researchers, scientists, and professionals in drug development and materials science. It consolidates crystallographic and spectroscopic data, details the synergistic interplay of σ-donation and π-back-bonding, and furnishes detailed experimental protocols for its characterization.
Molecular Structure
This compound adopts a highly symmetrical octahedral geometry (Oₕ point group), with the central tungsten atom coordinated to six carbon monoxide (CO) ligands.[1] The molecule has a dipole moment of zero Debye, consistent with its symmetric structure.[1] The tungsten atom is in the 0 oxidation state.[3] This colorless, crystalline solid is sparingly soluble in nonpolar organic solvents and sublimes under vacuum.[1][2][4]
The structural parameters of W(CO)₆ have been precisely determined through single-crystal X-ray diffraction and computational studies. These studies provide definitive values for the tungsten-carbon (W-C) and carbon-oxygen (C-O) bond lengths and the linear arrangement of the W-C-O units.
Bonding in this compound
The bonding between the tungsten atom and the carbon monoxide ligands is a classic example of synergistic σ-donation and π-back-donation, a model that is fundamental to the stability of low-valent transition metal carbonyls.[5][6][7]
-
σ-Donation: The carbon monoxide ligand acts as a Lewis base, donating electron density from its highest occupied molecular orbital (HOMO), the 5σ orbital (which is primarily localized on the carbon atom), to an empty d-orbital (e.g., d²sp³ hybrid orbital) on the tungsten atom. This forms a W-C σ-bond.
-
π-Back-Donation: Concurrently, the tungsten atom, being electron-rich in its zero-valent state, acts as a Lewis base. It donates electron density from its filled d-orbitals (of t₂g symmetry in an octahedral field) into the empty π* antibonding orbitals (LUMO) of the CO ligands.[5][7]
This synergistic process strengthens the metal-carbon bond, as electron density is accumulated in the M-C bonding region from both interactions. Conversely, the population of the CO π* antibonding orbital weakens the carbon-oxygen triple bond, leading to a lower C-O stretching frequency in the infrared spectrum compared to free carbon monoxide (2143 cm⁻¹).[6]
Caption: Diagram illustrating the synergistic σ-donation and π-back-donation in the W-CO bond.
Quantitative Structural and Spectroscopic Data
The structural and bonding characteristics of W(CO)₆ are quantified by data from various analytical techniques.
Table 1: Bond Lengths and Angles
| Parameter | Experimental Value (X-ray Diffraction) | Computational Value (DFT/B3LYP) | Reference |
| W–C Bond Length | ~2.06 Å | 2.069 Å | [8] |
| C–O Bond Length | ~1.14 Å | 1.144 Å | [8] |
| W–C–O Angle | ~180° | 180° | [1] |
| C–W–C Angle | 90° (cis), 180° (trans) | 90°, 180° | [1] |
Table 2: Infrared Spectroscopy Data
The most prominent feature in the IR spectrum of W(CO)₆ is the very strong C-O stretching band. Due to the high Oₕ symmetry, only one IR-active stretching mode (T₁ᵤ) is observed.[9]
| Medium | CO Stretching Frequency (ν(CO), T₁ᵤ mode) | Reference |
| Gas Phase | 1997 cm⁻¹ | [9] |
| Nujol Mull | ~1998 cm⁻¹ | [10] |
| Argon Matrix | 1985–1992 cm⁻¹ | [9] |
| Solution (various) | ~1990 cm⁻¹ | [9] |
Table 3: Bond Dissociation Energy
The first bond dissociation energy (BDE) corresponds to the energy required to break the first W-CO bond.
| Method | First W–CO BDE (kcal/mol) | Reference |
| Laser Pyrolysis | 46 (±2) | |
| Collision-Induced Dissociation | ~41.5 (1.8 eV) | [11] |
| Density Functional Theory (DFT) | ~42.2 | [5] |
Experimental Characterization Protocols
The definitive characterization of this compound relies on single-crystal X-ray diffraction and infrared spectroscopy.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement, providing precise bond lengths and angles.[12]
Methodology:
-
Crystal Growth: High-quality single crystals are paramount.[12] W(CO)₆ is a solid that readily sublimes. Crystals can be grown by slow sublimation under an inert atmosphere or by slow evaporation from a suitable solvent (e.g., hexane) in which it is sparingly soluble.[1]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Due to its volatility, mounting may be performed at low temperatures.
-
Data Collection:
-
Instrument: A modern automated four-circle diffractometer equipped with a CCD or CMOS detector is used.[13]
-
Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically employed.[12]
-
Temperature: Data is collected at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.[12]
-
Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction patterns (frames) are collected over a wide range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to locate the heavy tungsten atom, followed by difference Fourier maps to locate the lighter C and O atoms.
-
The structural model is then refined anisotropically to achieve the best fit between the observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and angles.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for characterizing metal carbonyls by probing the vibrational frequencies of the C-O bonds.[6][7]
Methodology:
-
Sample Preparation:
-
Solid State (Mull): A small amount of W(CO)₆ is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste.[14] This mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).[14]
-
Solution: A dilute solution of W(CO)₆ is prepared in an IR-transparent solvent (e.g., hexane, cyclohexane, or CCl₄). The solution is placed in a liquid sample cell with a defined path length.
-
Gas Phase: The spectrum can be obtained by introducing the vapor of the sublimed solid into a gas cell.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Procedure: A background spectrum of the pure solvent or mulling agent is collected first. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: The spectrum is analyzed to identify the position, shape, and intensity of the absorption bands. For W(CO)₆, a single, intense absorption band is expected in the 2100-1850 cm⁻¹ region, corresponding to the T₁ᵤ C-O stretching mode.[6][9]
Caption: Workflow for the characterization of this compound.
Conclusion
This compound (W(CO)₆) is an archetypal organometallic complex featuring a highly symmetric octahedral structure. The stability and characteristics of the molecule are dictated by the synergistic σ-donation and π-back-donation between the tungsten center and the carbonyl ligands. This bonding model is strongly supported by quantitative data from X-ray diffraction, which confirms the molecular geometry, and infrared spectroscopy, which shows a characteristic decrease in the C-O stretching frequency. The detailed protocols provided herein serve as a guide for the robust experimental characterization of this and related organometallic compounds, which are crucial in fields ranging from catalysis to materials science.
References
- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tungsten_hexacarbonyl [chemeurope.com]
- 3. WebElements Periodic Table » Tungsten » tungsten hexacarbonyl [winter.group.shef.ac.uk]
- 4. Tungsten hexacarbonyl | 14040-11-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. web.iitd.ac.in [web.iitd.ac.in]
- 8. Comprehensive investigation of the electronic excitation of W(CO)6 by photoabsorption and theoretical analysis in the energy region from 3.9 to 10.8 eV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pages.jh.edu [pages.jh.edu]
- 10. Tungsten hexacarbonyl | C6O6W | CID 98884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. benchchem.com [benchchem.com]
- 13. web.pdx.edu [web.pdx.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
The Thermal Stability and Decomposition of Tungsten Hexacarbonyl: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals into the thermal characteristics of tungsten hexacarbonyl, detailing its decomposition pathways, kinetics, and the experimental methodologies used for its analysis.
Tungsten hexacarbonyl, W(CO)₆, is a volatile, white crystalline solid that serves as a crucial precursor in various chemical processes, most notably in the chemical vapor deposition (CVD) of tungsten thin films for microelectronics.[1][2] Its utility is intrinsically linked to its thermal stability and decomposition characteristics. Understanding the conditions under which W(CO)₆ breaks down, the products it forms, and the kinetics of this transformation is paramount for controlling deposition processes and other applications. This guide provides a comprehensive overview of the thermal behavior of tungsten hexacarbonyl.
Thermal Decomposition Profile
Tungsten hexacarbonyl is relatively stable in air but decomposes upon heating.[3] The decomposition process is complex and can be influenced by various factors, including temperature, pressure, the surrounding atmosphere, and the nature of the substrate. The decomposition generally begins at temperatures around 150°C, with significant decomposition occurring in the range of 200°C to 600°C.[2][4][5]
The primary decomposition reaction involves the stripping of carbon monoxide ligands to yield metallic tungsten:
W(CO)₆ → W + 6CO
However, the process is often more intricate, with the potential for the formation of tungsten oxides and the incorporation of carbon into the final tungsten deposit, particularly at lower temperatures.[4][6][7] The presence of oxygen-containing species can lead to the formation of tungsten oxides, while the disproportionation of carbon monoxide can result in carbon deposition.[7]
Decomposition Products
The decomposition of tungsten hexacarbonyl can yield a variety of solid and gaseous products depending on the experimental conditions. The primary intended solid product is tungsten metal. However, impurities such as tungsten oxides (e.g., WO₂, WO₃) and carbon are often co-deposited.[4][6][7] The main gaseous product is carbon monoxide, with minor amounts of carbon dioxide also potentially being formed.[7]
Quantitative Decomposition Data
The following tables summarize key quantitative data related to the thermal decomposition of tungsten hexacarbonyl, compiled from various studies.
| Parameter | Value | Conditions/Notes |
| Decomposition Temperature | Decomposes without melting at 150°C[2] | |
| Deposition temperature range: 200 - 600°C[4] | For Chemical Vapor Deposition | |
| Activation Energy (Homogeneous) | 62.6 kcal/g-mole | |
| ~70 kcal/g-mole[7] | ||
| Activation Energy (Heterogeneous) | 36.6 kcal/g-mole | |
| ~35 kcal/g-mole[7] | ||
| Enthalpy of Sublimation (ΔHsub) | 59.4 ± 1.9 kJ/mol[8] |
Experimental Protocols for Thermal Analysis
Several analytical techniques are employed to study the thermal stability and decomposition of tungsten hexacarbonyl. The most common methods include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which W(CO)₆ sublimes and decomposes by measuring the change in mass as a function of temperature.
Methodology:
-
A small, precisely weighed sample of tungsten hexacarbonyl (typically in the milligram range) is placed in a sample pan (e.g., alumina, platinum).
-
The sample pan is placed in a high-precision balance within a furnace.
-
The furnace is heated at a controlled, constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen, argon) to prevent oxidation.[8][9]
-
The mass of the sample is continuously monitored as the temperature increases.
-
A plot of mass versus temperature (TGA curve) is generated. Sublimation and decomposition events are identified by mass loss steps in the curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the phase transitions and decomposition of W(CO)₆ as a function of temperature.
Methodology:
-
A small, weighed sample of tungsten hexacarbonyl is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in a DSC cell and heated at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic events (like melting or sublimation) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.
Mass Spectrometry (MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of W(CO)₆.
Methodology:
-
Tungsten hexacarbonyl is heated in a chamber connected to a mass spectrometer.
-
As the compound decomposes, the volatile products are introduced into the ion source of the mass spectrometer.
-
The evolved gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum reveals the identity and relative abundance of the decomposition products. This technique is often coupled with TGA (TGA-MS) to correlate gas evolution with specific mass loss events.
Visualizing Decomposition and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the decomposition pathway of tungsten hexacarbonyl and a typical experimental workflow for its thermal analysis.
Caption: Simplified decomposition pathway of tungsten hexacarbonyl.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
The thermal decomposition of tungsten hexacarbonyl is a multifaceted process that is fundamental to its application in materials science and beyond. A thorough understanding of its decomposition temperature, the products formed, and the kinetics of the reaction is essential for optimizing processes that utilize this versatile precursor. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe the thermal behavior of W(CO)₆ and tailor its decomposition to achieve desired outcomes.
References
- 1. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 2. Tungsten hexacarbonyl | 14040-11-0 [chemicalbook.com]
- 3. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. TUNGSTEN CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. gelest.com [gelest.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07284G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Hexacarbonyltungsten in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of hexacarbonyltungsten (W(CO)₆), a compound of significant interest in organometallic chemistry and various industrial applications. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on recurring qualitative descriptions, a summary of its general solubility behavior is presented in Table 1. It is consistently reported to be insoluble in water and exhibits solubility in many organic solvents, particularly those of a nonpolar nature.[1][2][3][4][5] It is sparingly soluble in tetrahydrofuran (B95107) (THF).[1][4]
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvents | Reported Solubility | Citation(s) |
| Polar Protic | Water | Insoluble | [1][2][3][4][5] |
| Polar Aprotic | Tetrahydrofuran (THF) | Sparingly Soluble | [1][4] |
| Acetone | Soluble | [2] | |
| Nonpolar | Benzene | Soluble | [2] |
| Carbon Tetrachloride | Soluble | [2] | |
| Diethyl Ether | Soluble | [2] | |
| Hexane | Soluble | [6] | |
| Toluene | Soluble | [6] |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific organic solvent, the following detailed experimental protocols are provided. These methods are based on established principles of solubility determination for organometallic compounds.
Gravimetric Method for Solubility Determination
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound (W(CO)₆), analytical grade
-
Organic solvent of interest, anhydrous and high purity
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm pore size, compatible with the solvent)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum desiccator
-
Fume hood
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is necessary.
-
-
Sample Collection:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5.00 mL) of the supernatant (the clear saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.
-
-
Solvent Evaporation:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry glass vial or evaporating dish.
-
Carefully evaporate the solvent in a fume hood. This can be achieved by gentle heating on a hotplate at a temperature well below the decomposition temperature of this compound (decomposes at ~150 °C) or by using a rotary evaporator.
-
Once the solvent has evaporated, place the vial or dish in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
-
Data Analysis:
-
Measure the final weight of the vial/dish containing the dried this compound.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial/dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Spectroscopic Method for Solubility Determination (UV-Vis)
This method is applicable if this compound exhibits a distinct and measurable absorbance at a specific wavelength in the chosen solvent.
Materials and Equipment:
-
All materials listed for the gravimetric method.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 2.1, Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter.
-
Dilute the saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.
Caption: Gravimetric method for determining the solubility of this compound.
References
- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. TUNGSTEN CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. Tungsten hexacarbonyl | 14040-11-0 [chemicalbook.com]
- 4. Tungsten_hexacarbonyl [chemeurope.com]
- 5. Tungsten Hexacarbonyl [studfile.net]
- 6. researchgate.net [researchgate.net]
The Dawn of Dihydrogen Coordination: A Technical Guide to Early Tungsten Carbonyl Complexes
A pivotal moment in inorganic chemistry occurred in 1984 with the landmark discovery by Kubas and colleagues of the first stable transition metal complex containing a coordinated dihydrogen (H₂) molecule. This finding challenged the long-held belief that H₂ could only interact with metal centers through oxidative addition, cleaving the H-H bond. The seminal examples, derived from tungsten hexacarbonyl (W(CO)₆), opened a new field of study into σ-bond activation and has had profound implications for catalysis and our fundamental understanding of chemical bonding. This technical guide provides an in-depth look at these pioneering tungsten dihydrogen complexes, detailing their synthesis, characterization, and key structural features for researchers, scientists, and professionals in drug development.
From Precursor to Product: The Synthesis of W(CO)₃(PR₃)₂(H₂)
The synthesis of the first isolable dihydrogen complexes, with the general formula mer-trans-W(CO)₃(PR₃)₂(H₂), where R is a bulky alkyl group such as cyclohexyl (Cy) or isopropyl (i-Pr), is a two-step process starting from the readily available tungsten hexacarbonyl.
Step 1: Synthesis of the Unsaturated Precursor, mer,trans-W(CO)₃(PR₃)₂
The key to isolating a stable dihydrogen complex is the preparation of a coordinatively unsaturated and electronically suitable metal precursor. The 16-electron species mer,trans-W(CO)₃(PR₃)₂ serves this purpose. The synthesis involves the substitution of three carbonyl ligands from W(CO)₆ with two bulky phosphine (B1218219) ligands. The use of bulky phosphines is crucial as they prevent the formation of a seven-coordinate dihydride species through steric hindrance.
Experimental Protocol: Synthesis of mer,trans-W(CO)₃(PCy₃)₂
This protocol is adapted from the work of Kubas et al.
-
Reagents and Equipment:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Tricyclohexylphosphine (PCy₃)
-
Ethanol (absolute, degassed)
-
Toluene (B28343) (degassed)
-
Schlenk flask and standard Schlenk line equipment
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, a mixture of W(CO)₆ and a slight excess of PCy₃ (molar ratio approx. 1:2.2) is suspended in ethanol.
-
The mixture is heated to reflux with stirring. The reaction progress is monitored by the color change of the solution.
-
Upon completion of the reaction, the mixture is cooled, and the product precipitates.
-
The solid product is isolated by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallization from a warm toluene solution by cooling to -40 °C yields the purple, crystalline product.
-
Step 2: Dihydrogen Coordination
The purple, 16-electron W(CO)₃(PR₃)₂ complex readily and reversibly binds molecular hydrogen. This reaction is typically carried out by exposing a solution or even the solid precursor to an atmosphere of hydrogen gas, resulting in a distinct color change to yellow, indicating the formation of the dihydrogen complex.
Experimental Protocol: Synthesis of mer,trans-W(CO)₃(PCy₃)₂(H₂)
-
Reagents and Equipment:
-
mer,trans-W(CO)₃(PCy₃)₂
-
Hydrogen gas (H₂)
-
A suitable solvent in which the precursor is soluble (e.g., toluene or hexane)
-
Schlenk flask or a pressure-rated reaction vessel
-
-
Procedure:
-
A solution of mer,trans-W(CO)₃(PCy₃)₂ is prepared in a Schlenk flask under an inert atmosphere.
-
The atmosphere is replaced with hydrogen gas (typically at or slightly above atmospheric pressure).
-
The solution is stirred at room temperature. The color of the solution changes from purple to yellow, signaling the formation of the dihydrogen complex.
-
The product can be isolated by removing the solvent under vacuum or by crystallization from the solution under a hydrogen atmosphere.
-
Characterization: Identifying the Coordinated H₂ Ligand
The definitive characterization of these novel compounds was crucial to establish the presence of an intact H-H bond. A combination of spectroscopic and diffraction techniques provided the irrefutable evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying dihydrogen complexes. The key diagnostic feature is the observation of a large one-bond H-D coupling constant (¹JHD) in the spectrum of the HD isotopologue. For W(CO)₃(P(i-Pr)₃)₂(HD), a ¹JHD of 33.5 Hz was observed, which is a significant fraction of the 43.2 Hz coupling in free HD gas and much larger than the typical 1-2 Hz coupling seen in classical dihydride complexes.[1]
Another important NMR parameter is the spin-lattice relaxation time (T₁). Dihydrogen ligands exhibit unusually short T₁ times at the minimum value (T₁,min) compared to classical hydride ligands due to the efficient dipolar relaxation provided by the close proximity of the two hydrogen nuclei.
Infrared (IR) Spectroscopy
While the ν(H-H) stretch in free H₂ is IR-inactive, upon coordination to the tungsten center, it becomes IR-active, albeit often weak. This band typically appears in the region of 2300-2900 cm⁻¹. The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are also informative, providing insight into the electronic environment of the metal center.
Neutron Diffraction
Neutron diffraction was the ultimate technique for unequivocally determining the structure of these complexes. Unlike X-ray diffraction, which is insensitive to hydrogen atoms in the presence of heavy metals like tungsten, neutrons are scattered effectively by hydrogen nuclei. The neutron diffraction study of W(CO)₃(P(i-Pr)₃)₂(H₂) provided the first direct measurement of the H-H bond distance in a coordinated dihydrogen molecule, found to be 0.82(1) Å.[2] This is significantly longer than the H-H bond in free H₂ (0.74 Å), indicating a degree of activation of the bond upon coordination.
Quantitative Data Summary
The following tables summarize key quantitative data for the pioneering tungsten dihydrogen complexes.
| Complex | Phosphine Ligand (R) | H-H Bond Length (dHH) (Å) | ¹JHD (Hz) | T₁ (min) (ms) | ν(CO) (cm⁻¹) |
| W(CO)₃(PR₃)₂(H₂) | Isopropyl (i-Pr) | 0.82(1) (neutron diffraction)[2] | 33.5[1] | ~20 | 1955, 1880, 1845 |
| W(CO)₃(PR₃)₂(H₂) | Cyclohexyl (Cy) | Not reported | ~30 | Not reported | 1945, 1870, 1835 |
Note: Data is compiled from various sources and experimental conditions may vary.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the fully characterized dihydrogen complex.
Caption: Synthetic and characterization workflow.
Signaling Pathway of Dihydrogen Activation
The interaction of dihydrogen with the tungsten center can be viewed as a key step in the activation of the H-H bond, representing an arrested oxidative addition. The bonding involves donation of the H-H σ-bonding electrons to a vacant d-orbital on the tungsten and back-donation from a filled tungsten d-orbital into the H-H σ* antibonding orbital. This back-donation is crucial for elongating and weakening the H-H bond.
Caption: Bonding and reactivity of dihydrogen complexes.
Conclusion
The discovery and characterization of dihydrogen complexes derived from tungsten hexacarbonyl marked a paradigm shift in coordination chemistry. These early examples provided the first concrete evidence that molecular hydrogen could be bound to a metal center without cleavage of the H-H bond. The detailed synthetic and characterization protocols outlined here provide a foundation for understanding these remarkable molecules. The insights gained from these pioneering studies continue to inform the design of new catalysts for a wide range of chemical transformations, including hydrogenation and H₂ storage.
References
An In-depth Technical Guide to the History and Discovery of Hexacarbonyltungsten
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacarbonyltungsten, W(CO)₆, is a cornerstone organometallic compound with significant applications in chemical synthesis and materials science. This guide provides a comprehensive overview of its history, from its initial discovery to modern synthetic protocols. It details the key experimental procedures for its preparation and presents a thorough characterization of its physicochemical and structural properties. Quantitative data are summarized in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding. This document serves as an in-depth technical resource for professionals in research and development.
Introduction
Tungsten hexacarbonyl, a colorless, volatile, and air-stable crystalline solid, is the most common and stable homoleptic carbonyl complex of tungsten in its zero oxidation state.[1] Its discovery was a significant milestone in the field of organometallic chemistry, paving the way for the exploration of a vast class of related metal carbonyl complexes. The unique properties of W(CO)₆, particularly its ability to serve as a clean source of tungsten atoms and as a precursor for various catalysts, have led to its widespread use in organic synthesis, materials science, and nanotechnology.[2][3] This guide will delve into the historical context of its discovery, provide detailed experimental procedures for its synthesis, and offer a comprehensive analysis of its structural and spectroscopic properties.
History of Discovery
The first synthesis of this compound is credited to A. Job and A. Cassal in 1927 . Their pioneering work involved the challenging carbonylation of a tungsten salt under high pressure. While the exact details of their initial experimental setup are not extensively documented in readily available literature, their work laid the foundation for future investigations into metal carbonyls.
Later, in 1935 , Walter Hieber and E. Romberg significantly improved the synthesis of metal carbonyls, including this compound. Their work, published in the Zeitschrift für anorganische und allgemeine Chemie, provided more accessible routes to these compounds and contributed substantially to the understanding of their chemistry.[4]
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reductive carbonylation of tungsten hexachloride (WCl₆) .[1] This process involves the reduction of WCl₆ in the presence of a suitable reducing agent under a high pressure of carbon monoxide.
General Experimental Protocol: Reductive Carbonylation of WCl₆
This protocol provides a generalized procedure for the synthesis of this compound. Specific parameters may be adjusted based on the chosen reducing agent and available equipment.
Materials:
-
Tungsten hexachloride (WCl₆)
-
Reducing agent (e.g., triethylaluminium (Al(C₂H₅)₃), iron powder, zinc dust, magnesium powder)[1][5]
-
Anhydrous, deoxygenated solvent (e.g., diethyl ether, acetone)[5]
-
High-purity carbon monoxide (CO) gas
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Sublimation apparatus for purification
Procedure:
-
Preparation of the Reactor: Under an inert atmosphere (e.g., argon or nitrogen), the high-pressure autoclave is charged with tungsten hexachloride and the chosen reducing agent. Anhydrous solvent is then added to the reactor.
-
Purging the System: The reactor is sealed and purged several times with low-pressure carbon monoxide to remove any residual air.[5]
-
Pressurization and Heating: The reactor is then pressurized with high-purity carbon monoxide to the desired pressure (typically 5-15 MPa).[5] The reaction mixture is heated to a specific temperature (ranging from 25°C to 200°C, depending on the reducing agent) while being vigorously stirred.[5]
-
Reaction: The reaction is allowed to proceed for a set duration (typically 1-12 hours), during which the pressure is maintained by adding more CO as it is consumed.[5]
-
Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented in a well-ventilated fume hood.
-
Isolation and Purification: The reaction mixture is filtered under an inert atmosphere to remove any solid byproducts. The solvent is then removed from the filtrate by distillation. The crude this compound is purified by vacuum sublimation to yield colorless crystals.
Synthesis using Triethylaluminium as a Reducing Agent
A specific and effective method involves the use of triethylaluminium as the reducing agent. The balanced chemical equation for this reaction is:
WCl₆ + 6 CO + 2 Al(C₂H₅)₃ → W(CO)₆ + 2 AlCl₃ + 3 C₄H₁₀[4]
This reaction proceeds under relatively mild conditions and often provides good yields of the desired product.
Physicochemical Properties
This compound exhibits a range of well-defined physical and chemical properties, which are crucial for its handling and application.
| Property | Value |
| Molecular Formula | W(CO)₆ |
| Molar Mass | 351.90 g/mol |
| Appearance | Colorless to white crystalline solid |
| Density | 2.65 g/cm³ |
| Melting Point | 150-170 °C (decomposes) |
| Boiling Point | Sublimes under vacuum |
| Vapor Pressure | 1.2 mmHg at 67 °C |
| Solubility | Insoluble in water; sparingly soluble in nonpolar organic solvents |
| Dipole Moment | 0 D |
Table 1: Physicochemical properties of this compound.[1][6]
Molecular Structure and Bonding
Molecular Geometry
X-ray crystallography has unequivocally established that this compound adopts a highly symmetric octahedral geometry (Oₕ point group). The central tungsten atom is coordinated to six carbonyl ligands.
Bond Lengths
Precise measurements of the bond lengths within the W(CO)₆ molecule are critical for understanding its electronic structure and reactivity.
| Bond | Bond Length (Å) |
| W-C | 2.06 |
| C-O | 1.13 |
Table 2: Key bond lengths in this compound determined by X-ray crystallography.
Note: The exact bond lengths can vary slightly depending on the crystallographic study and the phase of the material.
The W-C bond is a result of σ-donation from the carbon lone pair of the CO ligand to an empty d-orbital of the tungsten atom, and π-backbonding from a filled d-orbital of the tungsten to the empty π* antibonding orbital of the CO ligand. This synergistic bonding model is a key feature of metal carbonyls.
Spectroscopic Characterization
Vibrational spectroscopy is a powerful tool for characterizing the structure and bonding in this compound. The number and frequencies of the infrared (IR) and Raman active modes are dictated by its high symmetry.
Vibrational Modes
For an octahedral molecule like W(CO)₆, group theory predicts the following vibrational modes:
Γvib = 2A₁g(Raman) + 2Eg(Raman) + T₁g(silent) + 4T₁u(IR) + 2T₂g(Raman) + 2T₂u(silent)
This results in three Raman-active and one IR-active C-O stretching mode. The observation of a single strong C-O stretching band in the IR spectrum is a hallmark of the high symmetry of hexacarbonyl complexes.
| Vibrational Mode | Symmetry Assignment | Frequency (cm⁻¹) | Activity |
| ν(CO) | A₁g | ~2125 | Raman |
| ν(CO) | Eg | ~2016 | Raman |
| ν(CO) | T₁u | ~1980 | IR |
| ν(WC) | A₁g | ~430 | Raman |
| ν(WC) | Eg | ~375 | Raman |
| ν(WC) | T₁u | ~370 | IR |
| δ(WCO) | T₁u | ~590 | IR |
| δ(WCO) | T₂g | ~370 | Raman |
| δ(CWC) | T₂g | ~80 | Raman |
| δ(CWC) | T₂u | ~110 | Silent |
Table 3: Principal vibrational frequencies of this compound.
Note: The exact frequencies can vary depending on the phase (solid, solution) and the solvent used.
Logical Relationships in Synthesis and Characterization
The synthesis and characterization of this compound follow a logical workflow, starting from the precursors and leading to the confirmed pure product.
References
- 1. troglerlab.ucsd.edu [troglerlab.ucsd.edu]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. WCl6 + 6 CO + 2 Al(C2H5)3 → W(CO)6 + 2 AlCl3 + 3 C4H10 - Balanced equation | Chemical Equations online! [chemequations.com]
- 5. Tungsten hexacarbonyl | C6O6W | CID 98884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
Hexacarbonyltungsten: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Hexacarbonyltungsten, a versatile organometallic compound with significant applications in chemical synthesis and materials science. This document covers its fundamental properties, synthesis protocols, and key applications, with a focus on providing actionable information for research and development professionals.
Core Identification and Properties
This compound, also known by its IUPAC name, is a colorless, volatile, and air-stable solid.[1][2] It is a key precursor for the synthesis of various tungsten-containing compounds and materials.
IUPAC Name: this compound[1]
CAS Number: 14040-11-0[1][3][4][5][6]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | W(CO)₆ | [1][3][7] |
| Molar Mass | 351.901 g/mol | [1][7] |
| Appearance | Colorless solid or white crystalline powder | [1][3] |
| Density | 2.65 g/cm³ | [1][3][5] |
| Melting Point | 170 °C (decomposes) | [1] |
| Boiling Point | 175 °C | [3] |
| Vapor Pressure | 1.4 hPa (at 67 °C) | [5] |
| Solubility | Insoluble in water; sparingly soluble in nonpolar organic solvents and THF | [1][5] |
| Infrared Spectroscopy (CO stretching) | ~1997 cm⁻¹ (gas phase) | [8] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reductive carbonylation of a tungsten halide, typically tungsten hexachloride (WCl₆), under a carbon monoxide atmosphere.[2]
Experimental Protocol: Reductive Carbonylation
Objective: To synthesize this compound from Tungsten Hexachloride.
Materials:
-
Tungsten hexachloride (WCl₆)
-
Reducing agent (e.g., magnesium, zinc, or aluminum powder)[2]
-
Carbon monoxide (CO) gas
-
Anhydrous, non-polar organic solvent (e.g., diethyl ether)
Procedure:
-
In a high-pressure reactor equipped with a magnetic stirrer, add tungsten hexachloride, the chosen reducing agent, and the anhydrous solvent.
-
Purge the reactor with carbon monoxide gas multiple times to remove any residual air.
-
Pressurize the reactor with carbon monoxide to a pressure of 5-15 MPa.
-
Heat the reactor to a temperature range of 25-50 °C.
-
Initiate stirring at a rate of 100-360 rpm and maintain the reaction for 1-12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO pressure.
-
The resulting solution containing the product is then subjected to distillation and sublimation to isolate the pure, colorless crystals of this compound.
This protocol is a generalized representation. Specific reaction conditions may vary based on the scale and specific reducing agent used.
Key Applications and Experimental Methodologies
This compound is a versatile reagent and precursor in various chemical processes. All reactions involving W(CO)₆ should be conducted under an inert atmosphere due to the sensitivity of the catalyst and its precursors to air.[9]
Chemical Vapor Deposition (CVD) of Tungsten-Containing Films
This compound is a widely used precursor for the deposition of thin tungsten-containing films via Metal-Organic Chemical Vapor Deposition (MOCVD).[1] This technique is crucial in the microelectronics industry for creating tungsten gate electrodes and diffusion barriers.[1]
Objective: To deposit amorphous tungsten nitride thin films using this compound as the precursor.
Apparatus:
-
Low-pressure CVD reactor
-
Substrate (e.g., Si(100))
-
This compound precursor delivery system
-
Ammonia (B1221849) (NH₃) and Hydrogen (H₂) gas lines
Procedure:
-
Place the substrate into the CVD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 200-350 °C).[10]
-
Introduce this compound into the reactor at a controlled flow rate (e.g., 1-20 sccm).[10]
-
Simultaneously introduce ammonia (NH₃) as the nitrogen source and hydrogen (H₂) as a carrier and reducing gas at their respective flow rates (e.g., NH₃ at 100-500 sccm).[10]
-
Maintain the reactor pressure at a low level (e.g., 0.2-0.5 Torr).[10]
-
The precursor decomposes on the heated substrate surface, leading to the formation of a tungsten nitride film. The overall reaction can be simplified as: W(CO)₆ + H₂ + NH₃ → W₂N + byproducts
-
The thickness and properties of the film can be controlled by adjusting the deposition time, temperature, pressure, and precursor flow rates.
Ligand Substitution Reactions in Organometallic Synthesis
A fundamental reaction of this compound is the displacement of one or more carbon monoxide ligands by other donor ligands.[9] This reactivity is the basis for its use in synthesizing a wide array of organometallic complexes. Photochemical activation is often employed to facilitate these substitution reactions.
The photochemical reaction of this compound with a ligand (L) results in the formation of a pentacarbonyltungsten complex.
W(CO)₆ + L --(hν)--> W(CO)₅L + CO
This reaction is a common entry point for the synthesis of more complex tungsten-containing molecules. For example, three CO ligands can be displaced by acetonitrile.[2]
Catalysis in Organic Synthesis
This compound serves as a catalyst or precursor to catalysts for various organic transformations, including alkene metathesis and the desulfurization of organosulfur compounds.[2] Photoactivated W(CO)₆ systems have been utilized for the cycloisomerization of alkynols to form pyran rings.[11]
Safety and Handling
This compound is toxic by inhalation, in contact with skin, and if swallowed.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Due to its volatility, there is a risk of creating toxic concentrations at room temperature.[1]
This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further consultation of peer-reviewed literature is recommended.
References
- 1. TUNGSTEN CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 2. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 3. Tungsten hexacarbonyl , Tungsten carbonyl | CAS 14040-11-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Tungsten hexacarbonyl | 14040-11-0 [amp.chemicalbook.com]
- 6. Tungsten hexacarbonyl | 14040-11-0 [chemicalbook.com]
- 7. Tungsten hexacarbonyl | C6O6W | CID 98884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pages.jh.edu [pages.jh.edu]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Photochemical Properties of Hexacarbonyltungsten
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacarbonyltungsten, W(CO)₆, is a stable, volatile, and commercially available organometallic complex that has garnered significant interest in various fields, including organic synthesis, catalysis, and materials science.[1][2] Its rich photochemical reactivity, primarily centered around the photo-induced dissociation of a carbonyl ligand, makes it a versatile precursor for the synthesis of a wide array of tungsten-containing compounds and a valuable tool in mechanistic studies.[1][2] This technical guide provides a comprehensive overview of the core photochemical properties of W(CO)₆, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in harnessing its synthetic potential.
Photophysical and Photochemical Properties
Upon absorption of ultraviolet (UV) light, this compound undergoes excitation to a series of low-lying excited states, including metal-to-ligand charge-transfer (MLCT) and ligand-field (LF) states.[3] The primary photochemical event following excitation is the efficient dissociation of a single carbonyl (CO) ligand, generating a coordinatively unsaturated and highly reactive pentacarbonyltungsten, W(CO)₅, intermediate.[4][5] This process occurs on an ultrafast timescale, typically within picoseconds.[4][5] In the presence of a coordinating solvent (S), the W(CO)₅ fragment is rapidly solvated to form a more stable W(CO)₅(S) complex.[4][5]
The overall photochemical reaction can be summarized as:
W(CO)₆ + hν → [W(CO)₆]* → W(CO)₅ + CO W(CO)₅ + S → W(CO)₅(S)
The quantum yield of this photosubstitution reaction is dependent on the excitation wavelength and the nature of the solvent.
Quantitative Photochemical Data
The following tables summarize key quantitative data related to the photochemical properties of this compound.
| Parameter | Value | Solvent | Wavelength (nm) | Reference |
| Quantum Yield (Φ) for Photosubstitution | 0.72 ± 0.05 | Cyclohexane | 254 | [4] |
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| ~290 | ~20,000 | Cyclohexane |
| ~230 | ~100,000 | Cyclohexane |
Note: Molar absorptivity values are estimated from published absorption cross-section data.[3]
| Process | Timescale | Solvent | Technique | Reference |
| CO Dissociation | < 1 ps | Various | Ultrafast Spectroscopy | [4] |
| Solvation of W(CO)₅ | ~8 ps | Methanol | Transient Absorption | [4][5] |
| Solvation of W(CO)₅ | ~13 ps | Tetrahydrofuran | Transient Absorption | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the photochemical processes and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.
Photochemical Reaction Pathway of this compound
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive investigation of the electronic excitation of W(CO)6 by photoabsorption and theoretical analysis in the energy region from 3.9 to 10.8 eV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring Photochemical Reaction Pathways of Tungsten Hexacarbonyl in Solution from Femtoseconds to Minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Tungsten Hexacarbonyl (W(CO)₆) with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of tungsten hexacarbonyl (W(CO)₆) with Lewis bases. It delves into the mechanistic pathways, kinetics, and thermodynamics of these reactions, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the underlying principles. This information is critical for researchers in organometallic chemistry, catalysis, and drug development who utilize tungsten carbonyl complexes in their work.
Introduction to the Reactivity of W(CO)₆
Tungsten hexacarbonyl is a stable, 18-electron complex with an octahedral geometry. Its chemistry is dominated by the substitution of one or more carbon monoxide (CO) ligands by a wide variety of Lewis bases (L), which are electron-pair donors. These reactions can be initiated either thermally or photochemically, leading to the formation of monosubstituted W(CO)₅L complexes and, in some cases, further substituted products.[1][2] The nature of the Lewis base, reaction conditions, and method of initiation all play crucial roles in determining the reaction pathway and product distribution.
All reactions of W(CO)₆ begin with the displacement of a CO ligand.[2] The general reaction is represented as:
W(CO)₆ + L → W(CO)₅L + CO
These substitution reactions are fundamental in organometallic synthesis, providing access to a vast array of tungsten complexes with tailored electronic and steric properties for applications in catalysis and materials science.[2]
Mechanistic Pathways
The substitution of a CO ligand in W(CO)₆ by a Lewis base (L) can proceed through two primary mechanistic pathways: a dissociative mechanism and an associative mechanism. The operative mechanism is often inferred from the experimental rate law.[3]
The Two-Term Rate Law
Kinetic studies of the reaction of W(CO)₆ with various Lewis bases have established a two-term rate law:[3]
Rate = k₁[W(CO)₆] + k₂[W(CO)₆][L]
The first term, which is independent of the concentration of the incoming Lewis base, corresponds to a dissociative (Sɴ1-like) pathway . The second term, which is first-order in both the W(CO)₆ complex and the Lewis base, is indicative of an associative (Sɴ2-like) pathway .[3] The relative contribution of each pathway to the overall reaction rate depends on the specific Lewis base and the reaction conditions.
Dissociative Pathway (k₁)
The dissociative pathway is a two-step mechanism initiated by the slow, rate-determining dissociation of a CO ligand to form a coordinatively unsaturated, 16-electron intermediate, W(CO)₅. This intermediate is highly reactive and rapidly coordinates with the incoming Lewis base to form the final product.
Associative Pathway (k₂)
The associative pathway involves the initial formation of a seven-coordinate, 20-electron transition state or intermediate by the attack of the incoming Lewis base on the W(CO)₆ complex. This is followed by the rapid loss of a CO ligand to yield the final product.
Quantitative Data on Reaction Kinetics and Thermodynamics
The rates of substitution and the activation parameters provide valuable insights into the reaction mechanisms. The following tables summarize available kinetic and thermodynamic data for the reaction of W(CO)₆ with various Lewis bases.
Table 1: Rate Constants for the Reaction W(CO)₆ + L → W(CO)₅L + CO
| Lewis Base (L) | Temperature (°C) | Solvent | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| P(n-Bu)₃ | 130.5 | Decalin | 1.1 x 10⁻⁴ | 3.8 x 10⁻⁴ |
| P(OPh)₃ | 130.5 | Decalin | 1.1 x 10⁻⁴ | 0.3 x 10⁻⁴ |
| As(Ph)₃ | 130.5 | Decalin | 1.1 x 10⁻⁴ | ~0 |
Data sourced from Graham and Angelici's work on Group VI metal carbonyls.[3]
Table 2: Activation and Reaction Enthalpies for W(CO)₆ Substitution
| Reaction | ΔH‡ (kJ/mol) | Δr H° (kJ/mol) | Method |
| W(CO)₆(g) → W(CO)₅(g) + CO(g) | 166.5 | 193 ± 13 | Gas Phase Kinetics |
| W(CO)₆(sol) + PBu₃(sol) → W(CO)₅(PBu₃)(sol) + CO(sol) | 166.9 ± 6.7 | - | Solution Kinetics |
| W(CO)₆(sol) + py(sol) → W(CO)₅(py)(sol) + CO(sol) | - | 34.6 | Calorimetry |
Data compiled from the NIST Chemistry WebBook.[4] ΔH‡ represents the enthalpy of activation, and Δr H° represents the standard enthalpy of reaction.
The positive entropies of activation associated with the k₁ pathway support a dissociative mechanism, as the dissociation of a ligand increases the disorder of the system. Conversely, the negative entropies of activation for the k₂ pathway are consistent with an associative mechanism, where the formation of a more ordered transition state from two reactant molecules leads to a decrease in entropy.[3][5]
Experimental Protocols
The synthesis of W(CO)₅L complexes can be achieved through either thermal or photochemical methods. Below are representative protocols for both approaches. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox, as the metal carbonyl complexes and their products can be air-sensitive.[2]
Thermal Synthesis of Pentacarbonyl[ethoxy(phenyl)carbene]tungsten(0)
This procedure details the synthesis of a Fischer carbene complex, which is a derivative of a W(CO)₅L-type complex and illustrates a general thermal substitution approach.
Workflow Diagram:
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Phenyllithium (PhLi) in a suitable solvent
-
Triethyloxonium tetrafluoroborate ((C₂H₅)₃OBF₄)
-
Diethyl ether (anhydrous, degassed)
-
Pentane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure: [6]
-
In a Schlenk flask under an inert atmosphere, dissolve W(CO)₆ (70.1 mmol) in diethyl ether (150 mL).
-
Slowly add a solution of phenyllithium at room temperature. The solution will turn dark orange.
-
Stir the reaction mixture for an additional hour at room temperature.
-
Remove the solvent under vacuum and dry the residue for 3-4 hours.
-
Dissolve the residue in 100 mL of chilled (0°C), degassed water.
-
Filter the solution to remove any unreacted W(CO)₆.
-
To the filtrate, add triethyloxonium tetrafluoroborate.
-
Stir the mixture for approximately 1 hour at room temperature.
-
Filter the reaction mixture over a sinter.
-
Remove the solvent from the filtrate under vacuum.
-
Dissolve the residue in a minimum amount of pentane.
-
Cool the solution to -78°C overnight to crystallize the product.
-
Isolate the crystals by filtration, wash with cold pentane, and dry under vacuum.
Characterization: The product, pentacarbonyl[ethoxy(phenyl)carbene]tungsten(0), can be characterized by IR and NMR spectroscopy. The IR spectrum will show characteristic C-O stretching frequencies for the carbonyl and carbene ligands. ¹H and ¹³C NMR will confirm the presence of the ethoxy and phenyl groups.
Photochemical Synthesis of W(CO)₅(THF) and Subsequent Substitution
Photochemical activation is a mild method to generate the reactive intermediate W(CO)₅. This is often done in a coordinating solvent like tetrahydrofuran (B95107) (THF), which weakly binds to the metal center to form W(CO)₅(THF). The labile THF ligand can then be easily displaced by a stronger Lewis base.
Workflow Diagram:
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Desired Lewis base (L) (e.g., a phosphine)
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling bath
-
Schlenk flask and other standard inert atmosphere glassware
Procedure: [1]
-
In a quartz or borosilicate Schlenk flask suitable for photochemistry, dissolve W(CO)₆ (3.13 mmol) in THF (80 mL).
-
Place the flask in a water-cooled bath and irradiate with a medium-pressure mercury lamp under a nitrogen atmosphere for approximately 3 hours. The progress of the reaction can be monitored by the disappearance of the W(CO)₆ IR band at ~1977 cm⁻¹.
-
Once the formation of (THF)W(CO)₅ is complete, the irradiation is stopped.
-
To the resulting yellow solution, add a solution of the desired Lewis base (L) in THF.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Remove the solvent under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ether) or by column chromatography.
Characterization: The final W(CO)₅L product can be characterized by IR and NMR spectroscopy. The number and position of the CO stretching bands in the IR spectrum will be indicative of the C₄ᵥ symmetry of the W(CO)₅ moiety. ³¹P NMR (if L is a phosphine) will show a characteristic shift upon coordination to the tungsten center, often with ¹⁸³W satellites.
Conclusion
The reactivity of tungsten hexacarbonyl with Lewis bases is a cornerstone of tungsten organometallic chemistry. The substitution of CO ligands can proceed through both dissociative and associative pathways, and the preferred mechanism is influenced by the nature of the incoming ligand and the reaction conditions. This guide has provided a framework for understanding these reactions, including key kinetic and thermodynamic data, as well as detailed experimental protocols for the synthesis of important W(CO)₅L derivatives. A thorough grasp of these principles is essential for the rational design and synthesis of novel tungsten-based complexes for a variety of applications, from industrial catalysis to the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Chemical Vapor Deposition of Tungsten Films Using Hexacarbonyltungsten
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical vapor deposition (CVD) of tungsten (W) and tungsten nitride (W₂N) films using hexacarbonyltungsten (W(CO)₆) as a precursor. This document is intended for professionals in research and development who require high-purity, conformal thin films for various applications, including microelectronics, catalysis, and protective coatings.
Introduction
This compound is a volatile, solid organometallic compound that serves as an excellent precursor for the deposition of tungsten-containing thin films. Its primary advantage over traditional tungsten precursors, such as tungsten hexafluoride (WF₆), is the absence of fluorine, which can be detrimental in many semiconductor applications. The deposition process relies on the thermal decomposition of W(CO)₆, which can be performed over a range of temperatures to tailor the film properties.
The basic chemical reaction for the pyrolysis of this compound to form tungsten metal is:
W(CO)₆(g) → W(s) + 6CO(g)[1]
This process can be modified by introducing a reactive gas, such as ammonia (B1221849) (NH₃), to deposit tungsten nitride films, which are of significant interest as diffusion barriers in copper interconnects.
Data Presentation: Quantitative Summary
The following tables summarize the key deposition parameters and resulting film properties for both tungsten and tungsten nitride films deposited using W(CO)₆.
Table 1: Deposition Parameters and Properties of Tungsten (W) Films
| Deposition Parameter | Value | Resulting Film Properties | Reference |
| Substrate Temperature | 350 - 500°C | Formation of face-cubic-centered phase at 350°C and body-cubic-centered phase at higher temperatures. | |
| 375°C | ~80 at.% W, 15 at.% C, 5 at.% O; Polycrystalline β-W; Resistivity >1000 µΩ·cm | ||
| 400 - 550°C | β-W coatings with micro-hardness of 500-600 HV. Annealing at 900°C in H₂ yields α-W. | [1] | |
| 540°C | >95 at.% W; Polycrystalline α-W; Resistivity 18-23 µΩ·cm | ||
| Pressure | Atmospheric | - | |
| Low-Pressure CVD (LPCVD) | - | ||
| Carrier Gas | Hydrogen (H₂) | - | [1] |
| Post-Deposition Annealing | 900°C (in vacuum) | Converts β-W to α-W; Reduces resistivity to ~19 µΩ·cm (from >1000 µΩ·cm) and ~10 µΩ·cm (from 18-23 µΩ·cm). |
Table 2: Deposition Parameters and Properties of Tungsten Nitride (W₂N) Films
| Deposition Parameter | Value | Resulting Film Properties | Reference |
| Substrate Temperature | 200 - 350°C | Amorphous films below 275°C; Polycrystalline films between 275°C and 350°C. | [2] |
| Precursor (W(CO)₆) Flow Rate | 1 - 20 sccm | - | [2] |
| Reactor Pressure | 0.2 - 0.5 Torr | - | [2] |
| Ammonia (NH₃) Flow Rate | 100 - 500 sccm | - | [2] |
| Film Composition | ≤5 at.% Carbon and Oxygen | Predominantly W₂N phase. | [2] |
| Film Resistivity | As low as 123 µΩ·cm for a 50 nm thick film. | - | [2] |
Experimental Protocols
Protocol for Low-Pressure Chemical Vapor Deposition (LPCVD) of Tungsten Films
This protocol describes a general procedure for the deposition of pure tungsten films from W(CO)₆ in a cold-wall LPCVD reactor.
Materials and Equipment:
-
This compound (W(CO)₆) powder (99%+ purity)
-
Substrates (e.g., Si(100) wafers)
-
LPCVD reactor with a heated substrate holder and gas delivery system
-
Vacuum pump capable of reaching pressures in the mTorr range
-
Mass flow controllers for carrier gas
-
Precursor bubbler or sublimator with temperature control
-
Carrier gas (e.g., high-purity hydrogen or argon)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrates with a stream of dry nitrogen.
-
Perform a final in-situ cleaning step if available (e.g., H₂ plasma treatment).
-
-
System Preparation:
-
Load the W(CO)₆ powder into the precursor sublimator.
-
Gently heat the sublimator to a temperature that provides a suitable vapor pressure (e.g., 60-80°C). Note: W(CO)₆ has a vapor pressure of 1 Torr at 67°C.
-
Heat the gas lines from the sublimator to the reactor to prevent precursor condensation.
-
Load the cleaned substrates into the LPCVD reactor.
-
-
Deposition Process:
-
Evacuate the reactor to a base pressure of <10 mTorr.
-
Heat the substrate to the desired deposition temperature (e.g., 400-550°C).
-
Introduce the carrier gas (e.g., H₂) at a controlled flow rate.
-
Introduce the W(CO)₆ vapor into the reactor by flowing the carrier gas through the sublimator.
-
Maintain a constant pressure during deposition.
-
The deposition time will depend on the desired film thickness and the deposition rate at the chosen parameters. A typical deposition time can range from 30 to 120 minutes.
-
-
Post-Deposition:
-
After the desired deposition time, stop the W(CO)₆ flow.
-
Turn off the substrate heater and allow the substrates to cool down under vacuum or in a continued flow of the carrier gas.
-
Vent the reactor to atmospheric pressure with an inert gas and unload the samples.
-
-
(Optional) Annealing:
-
To improve the film quality (reduce resistivity and impurity content), anneal the deposited films in a high-vacuum furnace at temperatures up to 900°C.
-
Protocol for Metal-Organic Chemical Vapor Deposition (MOCVD) of Tungsten Nitride Films
This protocol outlines the deposition of tungsten nitride films using W(CO)₆ and ammonia.
Materials and Equipment:
-
Same as for tungsten deposition, with the addition of:
-
Ammonia (NH₃) gas (high purity)
-
A separate mass flow controller for NH₃
Procedure:
-
Substrate and System Preparation:
-
Follow steps 1 and 2 from the tungsten deposition protocol.
-
-
Deposition Process:
-
Evacuate the reactor to a base pressure of <10 mTorr.
-
Heat the substrate to the desired deposition temperature (200-350°C).[2]
-
Introduce the carrier gas through the W(CO)₆ sublimator at a flow rate of 1-20 sccm.[2]
-
Simultaneously, introduce ammonia (NH₃) gas into the reactor at a flow rate of 100-500 sccm.[2]
-
Maintain the reactor pressure between 0.2 and 0.5 Torr.[2]
-
Continue the deposition for the desired duration to achieve the target film thickness.
-
-
Post-Deposition:
-
Follow step 4 from the tungsten deposition protocol.
-
Visualizations
The following diagrams illustrate the experimental workflows for the CVD processes described.
Caption: General workflow for the CVD of tungsten-based films.
References
Application Notes and Protocols for Electron Beam-Induced Deposition with W(CO)₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tungsten hexacarbonyl (W(CO)₆) as a precursor in Electron Beam-Induced Deposition (EBID). This direct-write nanofabrication technique allows for the precise, high-resolution deposition of tungsten-containing materials for a variety of applications.
Introduction to W(CO)₆ EBID
Electron Beam-Induced Deposition (EBID) is a sophisticated nanofabrication method that utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a substrate surface.[1][2] Tungsten hexacarbonyl, W(CO)₆, is a widely used precursor for this process due to its volatility and ability to be decomposed by an electron beam, providing a source of tungsten atoms.[3] The process is valued for its ability to create high-resolution, three-dimensional nanostructures without the need for masks or resists.[1]
The fundamental mechanism involves the introduction of gaseous W(CO)₆ into a high-vacuum or ultra-high-vacuum (UHV) chamber, where it physisorbs onto the substrate.[2] The primary electron beam generates low-energy secondary electrons at the substrate surface, which are primarily responsible for the dissociation of the adsorbed W(CO)₆ molecules.[1][4] This dissociation is a multi-step process, initially involving the desorption of several carbon monoxide (CO) ligands.[1][4] Subsequent electron interactions lead to the decomposition of the remaining partially decarbonylated tungsten species, resulting in a deposit composed of tungsten, carbon, and oxygen.[1][4]
Applications
Deposits derived from W(CO)₆ EBID have demonstrated utility in several advanced applications:
-
Microelectronics Repair and Prototyping: The technique can be used to repair x-ray masks and to form Schottky contacts for repairing metal-semiconductor field-effect transistor gates.[5][6]
-
Nanoscale Masking: The deposited material can serve as a robust mask for subsequent plasma etching processes, such as CF₄ plasma etching of silicon.[5][6]
-
Advanced Materials: The resulting tungsten-containing deposits are often a composite of tungsten nanocrystals within a carbonaceous and oxidized matrix.[2] These materials have potential applications in areas where localized deposition of conductive or resistive materials is required. While tungsten itself has numerous applications in electronics, aerospace, and as a component in wear-resistant materials, the properties of EBID-deposited tungsten are highly dependent on the deposition parameters.[7][8]
Quantitative Data
The properties of the deposited material are highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Elemental Composition of W(CO)₆ Deposits at Different Temperatures
| Substrate Temperature (°C) | Tungsten (W) at. % | Carbon (C) at. % | Oxygen (O) at. % | Reference |
| Room Temperature | ~37 | ~37 | ~27 | [9] |
| 150 | ~55 | ~25 | ~15 | [9] |
| 280 | 59 | - | - | [10] |
Note: The balance of the composition may include contributions from the substrate or other contaminants.
Table 2: Influence of Electron Beam Energy on Deposition Characteristics
| Beam Energy (keV) | Relative Deposited Thickness | Relative Electrical Conductivity |
| 2 | Higher | Higher |
| 5 | ||
| 10 | ||
| 15 | Lower | Lower |
| 20 | Lower | Lower |
Source: Adapted from Hoyle et al., 1996.[5][6] Lower beam energies tend to produce thicker deposits with higher conductivity, which is attributed to a higher secondary electron yield.[5][6]
Experimental Protocols
The following protocols provide a general framework for performing EBID with W(CO)₆. Specific parameters should be optimized for the instrument and application.
Precursor Handling and Delivery
Tungsten hexacarbonyl is a stable, colorless solid that can be handled in air, though it is best stored in an inert atmosphere to maintain purity.[3][11]
-
Loading: Fill the crucible of the gas injection system (GIS) with W(CO)₆ powder in a clean environment.
-
Vapor Pressure: W(CO)₆ is volatile and can be introduced into the vacuum chamber by heating the crucible or simply by relying on its vapor pressure at room temperature. For controlled delivery, the GIS may include a heating element and a needle valve.
-
Delivery: Position the GIS needle close to the substrate surface (typically a few hundred micrometers) to ensure a localized high pressure of the precursor gas at the point of deposition.
Substrate Preparation
A clean substrate is crucial for reproducible deposition.
-
Cleaning: The substrate (e.g., silicon, silicon dioxide, or a TEM grid) should be cleaned to remove organic contaminants. This can be achieved by sonication in appropriate solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.
-
Plasma Cleaning: For critical applications, an in-situ plasma cleaning step within the SEM or a separate plasma cleaner can be used to remove residual hydrocarbons.
Electron Beam-Induced Deposition Protocol
-
System Evacuation: Mount the prepared substrate in the scanning electron microscope (SEM) chamber and evacuate to the desired base pressure (typically < 1 x 10⁻⁵ mbar).
-
Precursor Introduction: Open the valve to the GIS to introduce W(CO)₆ vapor into the chamber. Allow the pressure to stabilize. The local pressure at the substrate will be significantly higher than the chamber's base pressure.
-
Electron Beam Parameters:
-
Beam Energy: Select an accelerating voltage, typically in the range of 2 to 20 keV.[5][6] Lower energies can lead to higher deposition rates and better conductivity.[5][6]
-
Beam Current: Adjust the beam current to control the electron dose. Typical currents are in the picoampere to nanoampere range.
-
Dwell Time and Pitch: Control the electron beam scanning pattern (e.g., raster scan for areas, point scan for pillars) and the dwell time of the beam at each point. These parameters, along with the beam current, determine the total electron dose.
-
-
Deposition: Focus the electron beam on the desired area of the substrate and begin the programmed scan pattern. The deposition process can be monitored in real-time.
-
Termination: Once the desired structure is fabricated, stop the electron beam scan and close the GIS valve.
-
Purging: Allow the chamber to pump down to its base pressure to remove any residual precursor gas.
Post-Deposition Processing
As-deposited material often contains a significant amount of carbon and oxygen.[2] Post-deposition annealing can be used to improve the purity and crystallinity of the tungsten deposit.
-
In-situ Annealing: If the system is equipped with a heating stage, the substrate can be annealed in vacuum immediately after deposition. Temperatures up to 280°C have been shown to increase the tungsten content.[10]
-
Ex-situ Annealing: Alternatively, the sample can be removed and annealed in a separate furnace under a controlled atmosphere (e.g., vacuum or an inert gas).
Visualization of Processes
The following diagrams illustrate the key processes in W(CO)₆ EBID.
Caption: Experimental workflow for Electron Beam-Induced Deposition.
Caption: Simplified reaction pathway for W(CO)₆ decomposition in EBID.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. Electron induced reactions of surface adsorbed tungsten hexacarbonyl (W(CO)6) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. prometia.eu [prometia.eu]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Low-energy electron interaction and focused electron beam-induced deposition of molybdenum hexacarbonyl (Mo(CO)6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Formation of pure Cu nanocrystals upon post-growth annealing of Cu–C material obtained from focused electron beam induced deposition: comparison of different methods [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Synthesis of Tungsten Nanoparticles from Hexacarbonyltungsten: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of tungsten nanoparticles utilizing hexacarbonyltungsten (W(CO)₆) as a precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of metal-based nanoparticles. The protocols outlined herein describe various synthesis methodologies, including room temperature and solvothermal approaches, and provide insights into the characterization and potential biomedical applications of the resulting nanoparticles.
Introduction to Tungsten Nanoparticle Synthesis
Tungsten nanoparticles are of significant interest due to their unique electronic and catalytic properties. The thermal decomposition of this compound is a common and effective method for producing these nanoparticles. The size, shape, and crystallinity of the resulting nanoparticles can be controlled by carefully adjusting reaction parameters such as temperature, precursor concentration, solvent, and the type and concentration of stabilizing agents or surfactants.
Experimental Protocols
This section details two primary methods for the synthesis of tungsten nanoparticles from this compound: a room temperature reduction method and a solvothermal decomposition method.
Protocol 1: Room Temperature Synthesis of Tungsten Nanoparticles
This method allows for the synthesis of monodisperse tungsten nanoparticles at ambient temperature, avoiding the need for high-temperature equipment.
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Methanol
-
Toluene
-
Lithium aluminum hydride (LiAlH₄) solution in tetrahydrofuran (B95107) (THF)
-
Inert atmosphere glovebox
-
Magnetic stirrer and stir bars
-
Syringes and filters (0.22 micron Teflon®)
Procedure:
-
Inside an inert atmosphere glovebox, prepare a 0.01 M stock solution of W(CO)₆ in methanol.
-
In a clean vial, add 0.5 ml of the 0.01 M W(CO)₆ solution to 4.75 ml of toluene.
-
While stirring, rapidly add 50 microliters of 1.0 M LiAlH₄ in THF to the W(CO)₆ solution.
-
Allow the reaction to stir for a minimum of 2 hours.
-
Filter the resulting solution through a 0.22 micron Teflon® filter to remove any large agglomerates.
-
The filtrate contains a suspension of tungsten nanoparticles.
Characterization:
The size of the synthesized nanoparticles can be determined using Dynamic Light Scattering (DLS). This protocol typically yields monodisperse tungsten particles with a diameter of less than 5 nm[1].
Protocol 2: Solvothermal Synthesis of Tungsten Nanoparticles
This method utilizes thermal decomposition of the precursor in a high-boiling point solvent to produce crystalline nanoparticles. The use of surfactants is crucial for controlling particle size and preventing aggregation.
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Oleic acid
-
Trioctylphosphine oxide (TOPO)
-
High-boiling point solvent (e.g., 1-octadecene)
-
Three-neck flask, condenser, and heating mantle
-
Schlenk line for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
Set up a three-neck flask with a condenser and a thermocouple, connected to a Schlenk line to maintain an argon atmosphere.
-
Introduce 2 mmol of W(CO)₆, 6 mmol of oleic acid, and 6 mmol of TOPO into the flask with a suitable volume of 1-octadecene.
-
Degas the mixture at room temperature for 30 minutes.
-
Under a continuous flow of argon, heat the mixture to 160°C and maintain this temperature for a specified reaction time (e.g., 1-4 hours), with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess surfactants and unreacted precursors.
-
Dry the purified nanoparticles under vacuum.
Characterization:
The crystal structure and phase purity of the nanoparticles can be analyzed by X-ray Diffraction (XRD). Transmission Electron Microscopy (TEM) can be used to determine the size, shape, and morphology of the nanoparticles.
Data Presentation: Influence of Synthesis Parameters
The properties of the synthesized tungsten nanoparticles are highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on variations in key parameters.
| Parameter | Variation | Expected Outcome on Nanoparticle Properties |
| Temperature | Increasing temperature | Generally leads to larger particle sizes due to enhanced crystal growth kinetics. |
| Precursor Concentration | Increasing concentration | May lead to an increase in nanoparticle size or a higher yield of nanoparticles, depending on the nucleation and growth kinetics. |
| Surfactant Concentration | Increasing concentration | Can lead to smaller, more monodisperse nanoparticles up to an optimal concentration. Excessive concentrations may cause agglomeration. |
| Surfactant Ratio (Oleic Acid:Oleylamine) | Varying the ratio | Can significantly influence the morphology of the nanoparticles. Different ratios can favor the growth of specific crystal facets, leading to shapes like nanorods or nanocubes. |
| Solvent | Using different high-boiling point solvents | Can affect the reaction kinetics and the final size and shape of the nanoparticles due to differences in precursor solubility and boiling points. |
Visualization of Experimental Workflow and Application
Experimental Workflow
The general workflow for the solvothermal synthesis of tungsten nanoparticles is depicted below.
Caption: Workflow for solvothermal synthesis of tungsten nanoparticles.
Application in Targeted Drug Delivery for Cancer Therapy
Tungsten nanoparticles can be functionalized for targeted drug delivery in cancer therapy. The following diagram illustrates the logical pathway from nanoparticle functionalization to cellular uptake and therapeutic action.
Caption: Targeted drug delivery using functionalized tungsten nanoparticles.
Tungsten-based nanoparticles can be surface-modified with molecules like polyethylene (B3416737) glycol (PEG) to enhance their biocompatibility and circulation time in the bloodstream[2][3]. Further functionalization with targeting ligands, such as antibodies or aptamers, allows for specific recognition of and binding to receptors that are overexpressed on the surface of cancer cells[4][5][6]. This targeted approach facilitates the selective delivery of therapeutic agents to the tumor site, minimizing off-target effects.
Upon binding to the cancer cell receptors, the functionalized nanoparticles are internalized through a process called receptor-mediated endocytosis[4]. Once inside the cell, the encapsulated drug can be released in response to the specific microenvironment of the tumor, such as lower pH or the presence of certain enzymes. The released drug can then exert its therapeutic effect, for instance, by inducing apoptosis (programmed cell death) in the cancer cell. The cellular uptake of nanoparticles is a complex process influenced by factors like nanoparticle size, shape, and surface chemistry[7][8][9].
Conclusion
The synthesis of tungsten nanoparticles from this compound offers a versatile platform for producing materials with tunable properties. The protocols and data presented in this document provide a foundation for researchers to develop and optimize tungsten nanoparticles for various applications, particularly in the promising field of targeted drug delivery and cancer therapy. Further research into the surface functionalization and in vivo behavior of these nanoparticles will be crucial for their translation into clinical practice.
References
- 1. US8372177B1 - Method of synthesizing tungsten nanoparticles - Google Patents [patents.google.com]
- 2. PEGylated W4.6N4/WO3 nanoparticles as a near-infrared photothermal agent for effective cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy [thno.org]
- 5. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized nanoparticles targeting biomarkers for prostate cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hexacarbonyltungsten as a Catalyst Precursor for Alkene Metathesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacarbonyltungsten, W(CO)₆, is a stable, crystalline coordination complex that serves as a versatile and cost-effective precursor for the generation of active catalysts for alkene metathesis. This valuable carbon-carbon bond-forming reaction has wide-ranging applications in organic synthesis, polymer chemistry, and materials science. The activation of the W(CO)₆ precursor is a critical step, as the parent complex itself is not catalytically active. Activation typically involves the displacement of carbon monoxide (CO) ligands to generate a coordinatively unsaturated tungsten species that can react with an alkene to form the catalytically active tungsten alkylidene (carbene) complex. This document provides detailed application notes and protocols for the use of this compound as a catalyst precursor in alkene metathesis, focusing on common activation methods.
Principle of the Method
The catalytic cycle of alkene metathesis, as elucidated by Chauvin, involves the reaction of a metal alkylidene complex with an alkene to form a metallacyclobutane intermediate. This intermediate can then undergo a cycloreversion to yield a new alkene and a new metal alkylidene, thus propagating the catalytic cycle. The initiation of this cycle using W(CO)₆ requires the in-situ generation of the initial tungsten alkylidene species. This is typically achieved through one of two primary activation pathways:
-
Photochemical Activation: Ultraviolet (UV) irradiation of W(CO)₆ in the presence of a halogenated solvent, such as carbon tetrachloride (CCl₄), leads to the formation of a tungsten carbene species.
-
Co-catalyst Activation: The use of a co-catalyst, such as an organoaluminum or organotin compound, facilitates the conversion of W(CO)₆ into an active metathesis catalyst. A common system involves the use of ethylaluminum dichloride (EtAlCl₂) and a trace amount of oxygen.
Applications
Catalytic systems derived from this compound are effective for various types of alkene metathesis reactions, including:
-
Cross-Metathesis: The reaction between two different alkenes to produce new, unsymmetrical alkenes.
-
Ring-Closing Metathesis (RCM): The intramolecular metathesis of a diene to form a cyclic alkene.
-
Ring-Opening Metathesis Polymerization (ROMP): The polymerization of cyclic alkenes, such as norbornene and its derivatives, to produce polymers with unsaturated backbones.
Experimental Protocols
Caution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the catalyst precursors and active species are sensitive to air and moisture.[1] Solvents should be freshly distilled and deoxygenated prior to use.
Protocol 1: Photochemical Activation for Cross-Metathesis of 1-Heptene (B165124)
This protocol describes the cross-metathesis of 1-heptene using photochemical activation of this compound in carbon tetrachloride.
Materials:
-
This compound (W(CO)₆)
-
1-Heptene
-
Carbon tetrachloride (CCl₄), anhydrous
-
Pyrex reaction vessel
-
UV lamp (e.g., 254 nm Rayonet reactor)
-
Magnetic stirrer and stir bar
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a Pyrex reaction vessel equipped with a magnetic stir bar, dissolve this compound (W(CO)₆) in anhydrous carbon tetrachloride (CCl₄) to a final concentration of approximately 20 mM.
-
Add 1-heptene to the solution. The molar ratio of alkene to W(CO)₆ should be in the range of 50:1 to 200:1.
-
Seal the reaction vessel and place it in a photochemical reactor.
-
Irradiate the stirred solution with a UV lamp at room temperature. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion of the reaction (typically after several hours), the reaction mixture can be quenched by exposure to air.
-
The solvent and volatile components can be removed under reduced pressure. The products, primarily 2-butene (B3427860) and 5-decene, can be purified by distillation or column chromatography if necessary.
Protocol 2: Co-catalyst Activation for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
This protocol details the ROMP of norbornene using a catalyst system generated from this compound, ethylaluminum dichloride, and oxygen.
Materials:
-
This compound (W(CO)₆)
-
Ethylaluminum dichloride (EtAlCl₂), as a solution in hexanes or toluene
-
Norbornene
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (W(CO)₆) and dissolve it in anhydrous toluene.
-
To this solution, add the desired amount of norbornene. A typical monomer to catalyst ratio is 500:1.
-
Separately, prepare a solution of the co-catalyst by carefully adding the required volume of the ethylaluminum dichloride (EtAlCl₂) solution to anhydrous toluene. The molar ratio of W(CO)₆ to EtAlCl₂ is typically around 1:4.
-
Introduce a small, controlled amount of dry air or oxygen into the EtAlCl₂ solution. This is a critical activation step.
-
Slowly add the activated co-catalyst solution to the stirred solution of W(CO)₆ and norbornene at room temperature.
-
Polymerization is often rapid and may result in the formation of a solid polymer mass.
-
After the reaction is complete (typically within 1-2 hours), quench the reaction by adding a small amount of methanol.
-
The polymer can be precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polynorbornene is then collected by filtration, washed with methanol, and dried under vacuum. The yield and molecular weight of the polymer can be determined by gravimetry and gel permeation chromatography (GPC), respectively.[2][3][4]
Quantitative Data
The following tables summarize representative quantitative data for alkene metathesis reactions using catalyst systems derived from this compound.
Table 1: Cross-Metathesis of Terminal Alkenes
| Alkene | Catalyst System | Alkene:W Ratio | Temp. (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) |
| 1-Hexene | W(CO)₆-cyclo-Si₆Me₁₂ | 100:1 | 45 | 10 | 41 | 5-Decene | 85 |
| 1-Hexene | W(CO)₆-Me₃SiSiMe₂SiMe₂SiMe₃ | 100:1 | 45 | 10 | 24 | 5-Decene | 92 |
| 1-Octene | W(CO)₆/Bu₄Sn | 100:1 | >65 | - | High | 7-Tetradecene | High |
| 2-Pentene | W(CO)₆/hν/CCl₄ | - | RT | - | 50 | 2-Butene, 3-Hexene | - |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Alkenes
| Monomer | Catalyst System | Monomer:W Ratio | Solvent | Temp. (°C) | Yield (%) | Polymer Mw (kDa) | PDI |
| Norbornene | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | 500:1 | CH₂Cl₂ | RT | High | 300-800 | 1.2-1.4 |
| Norbornene | Mo/W Initiators | 100:1 | CH₂Cl₂ | RT | ~100 | ~10 | - |
| Cyclopentene | WCl₆/EtAlCl₂ | - | - | - | - | - | - |
Visualizations
Catalyst Activation and Metathesis Cycle
The following diagrams illustrate the key steps in the activation of the this compound precursor and the subsequent catalytic cycle for alkene metathesis.
Caption: Activation of this compound to form the active Tungsten Carbene Species.
Caption: The Chauvin Mechanism for Alkene Metathesis.
Experimental Workflow
The general workflow for conducting an alkene metathesis reaction using a this compound precursor is outlined below.
Caption: General Experimental Workflow for Alkene Metathesis using a W(CO)₆ Precursor.
References
Application Notes and Protocols: Ligand Substitution Reactions of Hexacarbonyltungsten (W(CO)₆)
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexacarbonyltungsten, W(CO)₆, is a colorless, air-stable, and volatile organometallic compound where a central tungsten atom in the zero oxidation state is coordinated to six carbon monoxide (CO) ligands in an octahedral geometry.[1][2] It serves as a vital precursor in organometallic chemistry and materials science, primarily due to the ability of its CO ligands to be replaced by a wide variety of other ligands.[2][3] These ligand substitution reactions are fundamental for synthesizing new tungsten complexes with tailored electronic and steric properties. All reactions involving W(CO)₆ begin with the displacement of one or more CO ligands, a process that can be initiated either thermally or photochemically.[2] The resulting substituted complexes have diverse applications, including as catalysts for reactions like alkene metathesis, precursors for Chemical Vapor Deposition (CVD) of tungsten films, and as reagents in fine organic synthesis.[1][2][4]
Mechanisms of Ligand Substitution
The substitution of CO ligands in this compound predominantly proceeds through a dissociative (Sₙ1-type) mechanism. This pathway involves an initial, rate-determining step where a W-CO bond is broken to form a coordinatively unsaturated, five-coordinate intermediate, [W(CO)₅]. This highly reactive species is then rapidly trapped by an incoming ligand (L) to form the final product, W(CO)₅L.[5][6]
The initial energy required to dissociate a CO ligand can be supplied by heat (thermal substitution) or by ultraviolet (UV) irradiation (photochemical substitution).
Caption: General dissociative mechanism for ligand substitution in W(CO)₆.
Experimental Protocols
Caution: this compound is a source of carbon monoxide, a toxic gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[2]
Protocol 1: Photochemical Synthesis of Pentacarbonyl(tetrahydrofuran)tungsten(0), W(CO)₅(THF)
This protocol describes the synthesis of a key intermediate where one CO ligand is replaced by the weakly coordinating solvent, tetrahydrofuran (B95107) (THF). The labile THF ligand can be easily displaced, making W(CO)₅(THF) a highly useful precursor for synthesizing other monosubstituted tungsten carbonyl complexes.[7]
Methodology:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (W(CO)₆) in anhydrous, deoxygenated THF (approx. 0.01 M solution).
-
Seal the flask and place it in a water bath to maintain a constant temperature (e.g., 20-25 °C).
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with constant stirring. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the single ν(CO) band of W(CO)₆ and the appearance of new bands for W(CO)₅(THF).
-
The reaction is typically complete within a few hours. The resulting pale yellow solution of W(CO)₅(THF) is highly air-sensitive and is generally used immediately in subsequent reactions without isolation.[7][8]
Caption: Workflow for the photochemical synthesis of W(CO)₅(THF).
Protocol 2: Synthesis of Pentacarbonyl(triphenylphosphine)tungsten(0), W(CO)₅(PPh₃)
This protocol utilizes the W(CO)₅(THF) intermediate to synthesize a stable, monosubstituted phosphine (B1218219) complex.
Methodology:
-
Prepare a solution of W(CO)₅(THF) as described in Protocol 1.
-
In a separate Schlenk flask, prepare a solution of triphenylphosphine (B44618) (PPh₃) (1 equivalent) in a small amount of anhydrous THF.
-
Add the PPh₃ solution dropwise to the stirred W(CO)₅(THF) solution at room temperature.
-
Allow the reaction mixture to stir for 1-2 hours.
-
Remove the THF solvent under vacuum to yield a solid residue.
-
The residue can be purified by recrystallization from a solvent mixture like hexane/dichloromethane to afford the product as a white, crystalline solid.[8]
Protocol 3: Thermal Synthesis of cis-Tetracarbonylbis(triphenylphosphine oxide)tungsten(0), cis-W(CO)₄(TPPO)₂
Thermal substitution often requires higher temperatures and can lead to the displacement of more than one CO ligand, especially with an excess of the incoming ligand.
Methodology:
-
Combine W(CO)₆ and triphenylphosphine oxide (TPPO) (10 equivalents) in a round-bottom flask containing toluene.[9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 1 hour.[9]
-
Upon cooling, add more toluene, which may cause a yellow precipitate to form.[9]
-
Gently heat the mixture to redissolve the precipitate.[9]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (~4 °C) to facilitate crystallization.
-
Yellow crystals of cis-W(CO)₄(TPPO)₂ will form over approximately 12 hours.[9]
-
Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.
Quantitative Data Summary
Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) is sensitive to the electronic environment of the metal center. Stronger π-accepting ligands or a more positive charge on the metal lead to higher ν(CO) frequencies, while stronger σ-donating ligands increase electron density on the metal, enhance back-bonding to the CO ligands, and thus lower the ν(CO) frequencies.[10][11]
Table 1: Characteristic IR ν(CO) Stretching Frequencies for Selected Tungsten Carbonyl Complexes.
| Compound | Point Group | Solvent | ν(CO) bands (cm⁻¹) | Citation(s) |
| W(CO)₆ | Oₕ | CH₂Cl₂ | 1977 | [10] |
| W(CO)₅(THF) | C₄ᵥ | THF | 2077 (w), 1934 (s), 1912 (ms) | [7] |
| W(CO)₅(PPh₃) | C₄ᵥ | CH₂Cl₂ | 2074, 1944 | [8] |
| W(CO)₅(CS) | C₄ᵥ | CCl₄ | 2085, 1979 | [12] |
| W(CO)₅(CH₃CN) | C₄ᵥ | CH₃CN | 2083, 1947 | [13] |
| cis-W(CO)₄(dppe)* | C₂ᵥ | THF | 2017, 1914, 1903, 1878 | N/A |
*dppe = 1,2-Bis(diphenylphosphino)ethane. Data for illustrative purposes.
Table 2: Summary of Reaction Conditions and Yields for Protocols.
| Protocol | Reaction Type | Key Reagents | Conditions | Typical Yield | Citation(s) |
| 1 | Photochemical | W(CO)₆, THF | UV irradiation, RT, inert atm. | N/A (used in situ) | [7][8] |
| 2 | Substitution | W(CO)₅(THF), PPh₃ | RT, 1-2 h, inert atm. | >70% | [8] |
| 3 | Thermal | W(CO)₆, TPPO | Toluene, reflux, ~1 h | Not specified | [9] |
Applications in Research and Development
Ligand-substituted tungsten carbonyl complexes are versatile tools with broad applications.
-
Homogeneous Catalysis: Tungsten complexes are used as precursors for catalysts in various organic transformations, most notably alkene metathesis.[1][2]
-
Materials Science: W(CO)₆ is an ideal precursor for preparing thin tungsten films and nanoparticles via techniques like Chemical Vapor Deposition (CVD) and electron beam-induced deposition, owing to its volatility and clean decomposition.[4][14]
-
Organic Synthesis: These complexes can promote a variety of reactions, including desulfurization of organosulfur compounds, aldol-type condensations, and carbonylation reactions to form ureas and hydantoins.[2][3]
-
Bioorganometallic Chemistry: The W(CO)₃ core can be attached to biomolecules, serving as a spectroscopic probe (e.g., for IR or radiolabeling studies) due to the strong IR absorption of the CO ligands.
The general synthetic pathway from W(CO)₆ to diverse applications is summarized below.
Caption: Synthetic pathways from W(CO)₆ to various applications.
References
- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pentacarbonyl(tetrahydrofuran)tungsten - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
Application Note: Analysis of Tungsten Hexacarbonyl (W(CO)₆) by FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of tungsten hexacarbonyl (W(CO)₆) using Fourier Transform Infrared (FTIR) spectroscopy. It details the necessary protocols for sample preparation, spectral acquisition, and data interpretation for both solid and solution-phase analysis. Safety precautions for handling this toxic organometallic compound are also outlined. The primary application of FTIR in this context is the identification and characterization of W(CO)₆ through its distinct carbonyl (CO) stretching frequency.
Introduction
Tungsten hexacarbonyl is a volatile, air-stable, colorless compound that serves as a common precursor in organometallic synthesis and chemical vapor deposition.[1] FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for the characterization of metal carbonyl complexes. The strong dipole moment of the carbon-monoxide bond results in a very intense absorption in the infrared spectrum, making it an excellent probe for the electronic environment of the metal center. The position of the CO stretching band (ν(CO)) is highly sensitive to the bonding between the metal and the CO ligands.
Health and Safety
Tungsten hexacarbonyl is a toxic compound and should be handled with appropriate safety precautions.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It can cause irritation to the skin, eyes, and respiratory tract.[5] Upon decomposition, it can release carbon monoxide, a toxic gas.[1][5]
-
Personal Protective Equipment (PPE): Always handle W(CO)₆ in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[3][6][7] A NIOSH-certified dust and mist respirator should be used when handling the powder.[5]
-
Handling: Avoid creating dust.[5] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[4]
Experimental Protocols
The choice of sampling method depends on the physical state of the sample and the desired information. W(CO)₆ is a solid at room temperature.[5][6]
Solid-State Analysis (KBr Pellet Method)
This method is suitable for obtaining a general infrared spectrum of the solid compound.
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
In a fume hood, weigh out approximately 1-2 mg of W(CO)₆ and 100-200 mg of dry KBr powder.[8]
-
Gently mix the powders in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.[8]
-
Transfer the powder to a pellet die.
-
Press the mixture using a hydraulic press to form a transparent or translucent pellet.[8]
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.
Solution-Phase Analysis (Liquid Cell Method)
This method is ideal for observing the sharp ν(CO) band without solid-state effects and for quantitative analysis. W(CO)₆ is sparingly soluble in nonpolar organic solvents.[1][6] Hexane (B92381) is a common solvent for this purpose as its own IR absorptions do not significantly interfere in the CO stretching region.[9]
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Hexane, spectroscopy grade
-
Volumetric flasks and pipettes
-
Demountable or sealed liquid IR cell with NaCl or KBr windows
-
FTIR spectrometer
Protocol:
-
In a fume hood, prepare a stock solution of W(CO)₆ in hexane of a known concentration (e.g., 1-5 mg/mL).
-
Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and dry.
-
Acquire a background spectrum using the liquid cell filled with pure hexane.
-
Empty the cell, and then fill it with the W(CO)₆ solution.
-
Place the filled cell in the sample holder of the FTIR spectrometer and acquire the sample spectrum.
-
After analysis, disassemble and thoroughly clean the cell windows with an appropriate solvent to prevent contamination.
Data Presentation and Interpretation
The most significant feature in the FTIR spectrum of W(CO)₆ is the very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl ligands. Due to the high symmetry (octahedral) of the molecule, only one IR-active CO stretching mode is expected.
| Sampling Method | Solvent/Matrix | Expected ν(CO) Wavenumber (cm⁻¹) | Appearance |
| Solution-Phase | Hexane | ~1983 | Very strong, sharp singlet |
| Solid-State | KBr Pellet / Mull | ~1975-1995 | Very strong, may be slightly broader than in solution |
Note: The exact peak position can vary slightly depending on the spectrometer calibration and the specific conditions.
The region from 1900 cm⁻¹ to 2100 cm⁻¹ is characteristic for terminal metal carbonyls.[10] The absence of bands in the 1700-1850 cm⁻¹ region confirms the lack of bridging carbonyl ligands.
Quantitative Analysis
FTIR spectroscopy can be used for the quantitative analysis of W(CO)₆ in solution by applying the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cell, and c is the concentration.
Protocol:
-
Prepare a series of standard solutions of W(CO)₆ in hexane with known concentrations.
-
Measure the FTIR spectrum for each standard solution using a liquid cell with a fixed path length.
-
For each spectrum, determine the absorbance of the ν(CO) peak at ~1983 cm⁻¹.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample under the same conditions and determine its concentration from the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the FTIR analysis of W(CO)₆.
References
- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tungsten hexacarbonyl | C6O6W | CID 98884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ereztech.com [ereztech.com]
- 5. gelest.com [gelest.com]
- 6. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Hexacarbonyltungsten
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Hexacarbonyltungsten, W(CO)₆, is a colorless, volatile, and air-stable organometallic compound.[1] Despite its relative stability in air compared to other metal carbonyls, it is considered air-sensitive for applications requiring high purity, as it can be prone to slow decomposition or oxidation over time, especially when exposed to light, heat, or moisture. This document provides detailed procedures for the safe handling and storage of this compound to maintain its integrity and ensure the safety of laboratory personnel.
2. Hazard Identification and Safety Precautions
This compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It is a source of carbon monoxide, a toxic gas.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood.[5][6]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are recommended. A minimum layer thickness of 0.11 mm is suggested.[2]
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator should be used.
3. Quantitative Data Summary
While specific quantitative data on long-term stability under various conditions is limited in publicly available literature, the following table summarizes key physical and safety parameters.
| Parameter | Value | Reference |
| Molecular Formula | C₆O₆W | [1][7] |
| Molecular Weight | 351.901 g/mol | [1] |
| Appearance | Colorless solid / White crystalline powder | [1][8] |
| Density | 2.65 g/cm³ | [1][7] |
| Melting Point | 170 °C (decomposes) | [1] |
| Vapor Pressure | 1.6 hPa at 67 °C | [6] |
| Solubility in Water | Insoluble | [1][7] |
| Solubility in Organic Solvents | Sparingly soluble in nonpolar organic solvents and THF | [1] |
| ACGIH Exposure Limit (as Tungsten) | 5 mg/m³ TWA | [5] |
| NIOSH Exposure Limit (as Tungsten) | 5 mg/m³ TWA; 10 mg/m³ STEL | [5] |
4. Storage Procedures
Proper storage is crucial to maintain the purity and reactivity of this compound.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[5][7] The compound should be stored locked up or in an area accessible only to qualified or authorized persons.[4][6]
-
Inert Atmosphere: For long-term storage or for applications sensitive to minor impurities, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or hydrolysis.[9][10] A glovebox or a sealed Schlenk flask are ideal for this purpose.[10][11]
-
Temperature: Store below +30°C.[7] Avoid direct sunlight and sources of heat.[9]
5. Experimental Protocols for Handling
Due to its air-sensitive nature in demanding applications, handling of this compound should be performed using inert atmosphere techniques, such as in a glovebox or using a Schlenk line.
5.1. Handling in a Glovebox
A glovebox provides the most controlled environment for handling air-sensitive materials.[9][10][11]
-
Preparation: Ensure the glovebox atmosphere is maintained with low levels of oxygen and moisture (typically <1 ppm).
-
Procedure:
-
Introduce the sealed container of this compound and all necessary labware (spatulas, weighing boats, flasks) into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles.
-
Transfer the items into the main glovebox chamber.
-
Open the container and dispense the required amount of this compound.
-
Tightly reseal the original container.
-
Proceed with the experimental setup within the glovebox.
-
5.2. Handling using a Schlenk Line
A Schlenk line allows for the manipulation of air-sensitive compounds on a standard lab bench under an inert atmosphere.[11]
-
Apparatus:
-
Schlenk flask or round-bottom flask with a sidearm
-
Schlenk line with dual vacuum and inert gas manifold
-
Septa
-
Cannula or nitrogen-flushed funnel for solid transfer
-
-
Protocol for Transferring Solid this compound:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120°C) and cooled under a stream of inert gas.[12]
-
Inerting the Flask: Attach the receiving Schlenk flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Transfer:
-
Method A (Quick Transfer): Briefly remove the septum from the receiving flask while maintaining a positive pressure of inert gas. Quickly add the this compound using a funnel. This method is less rigorous and may introduce minor atmospheric contamination.
-
Method B (Glove Bag/Glovebox Transfer): For more stringent requirements, perform the transfer inside a glovebox or a glove bag.
-
Method C (Solid Addition Funnel): Use a solid addition funnel that has been purged with inert gas.
-
-
Resealing: Immediately reseal the Schlenk flask and purge with inert gas.
-
6. Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow for the safe handling and storage of this compound.
Caption: Storage Protocol for this compound.
Caption: Handling Protocol for this compound.
References
- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Tungsten hexacarbonyl | 14040-11-0 [amp.chemicalbook.com]
- 8. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 9. ossila.com [ossila.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: A Detailed Protocol for the Photolysis of Hexacarbonyltungsten
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexacarbonyltungsten, W(CO)₆, is a stable, 18-electron organometallic complex that serves as a vital precursor in organometallic synthesis.[1] Its utility stems from its photochemical reactivity; upon absorption of ultraviolet (UV) light, it readily ejects a carbonyl (CO) ligand to generate the highly reactive, coordinatively unsaturated 16-electron intermediate, pentacarbonyltungsten (W(CO)₅).[1] This intermediate can then react with a wide variety of ligands, making W(CO)₆ photolysis a cornerstone technique for synthesizing novel tungsten-containing compounds and catalysts.[2] This application note provides a detailed protocol for performing and analyzing the photolysis of W(CO)₆ in solution, summarizing key experimental parameters and outlining the underlying photochemical pathway.
Experimental Workflow
The general workflow for the photolysis of this compound involves several key stages, from sample preparation under an inert atmosphere to the final analysis of the photoproducts. The process is initiated by UV irradiation, which leads to the dissociation of a CO ligand and the formation of a solvent-coordinated intermediate.
References
MOCVD of tungsten nitride films using Hexacarbonyltungsten and ammonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of tungsten nitride (WNₓ) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD) with Hexacarbonyltungsten (W(CO)₆) and ammonia (B1221849) (NH₃) as precursors.
Introduction
Tungsten nitride thin films are of significant interest in various high-technology applications, including as diffusion barriers in microelectronics, coatings for medical devices, and catalysts. The MOCVD technique offers a versatile method for depositing high-quality WNₓ films with controlled thickness, composition, and properties. This document outlines the necessary procedures, safety precautions, and expected outcomes for the successful deposition of WNₓ films using W(CO)₆ and ammonia.
Safety Precautions
Working with MOCVD involves hazardous materials and high temperatures. Adherence to strict safety protocols is mandatory.
-
This compound (W(CO)₆):
-
A white, air-stable crystalline solid.
-
Toxic if inhaled, ingested, or in contact with skin.
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) before handling.
-
-
Ammonia (NH₃):
-
A corrosive and toxic gas with a pungent odor.
-
Can cause severe skin burns and eye damage.
-
Respiratory irritant.
-
Gas detectors and proper ventilation are essential.
-
Use in a dedicated gas cabinet with appropriate safety interlocks.
-
-
MOCVD System:
-
Operates at high temperatures and vacuum.
-
Ensure all connections are leak-tight.
-
Follow standard operating procedures for the specific MOCVD system.
-
Emergency shutdown procedures should be clearly posted and understood.
-
Experimental Protocols
Substrate Preparation
Proper substrate cleaning is crucial for film adhesion and quality. The following protocol is for silicon (Si) substrates, a common choice for WNₓ deposition.
-
Degreasing:
-
Soncate the Si wafers in sequential baths of acetone, isopropanol, and deionized (DI) water for 10-15 minutes each.
-
Dry the wafers with a stream of high-purity nitrogen (N₂) gas.
-
-
Native Oxide Removal (for Si substrates):
-
Immerse the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in DI water) for 60-90 seconds to etch the native silicon dioxide (SiO₂).
-
Caution: HF is extremely corrosive and toxic. Handle with extreme care and appropriate PPE in a designated fume hood.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers with N₂ gas.
-
-
Loading:
-
Immediately load the cleaned substrates into the MOCVD reactor to minimize re-oxidation.
-
MOCVD Deposition Protocol
The following is a general protocol. Specific parameters should be optimized based on the MOCVD system and desired film properties.
-
System Preparation:
-
Load the cleaned substrates onto the susceptor in the MOCVD reactor.
-
Pump the reactor chamber down to a base pressure of < 1 x 10⁻⁶ Torr.
-
Perform a leak check to ensure the integrity of the system.
-
-
Precursor and Gas Line Preparation:
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically ranging from 200°C to 500°C).
-
Introduce a carrier gas (e.g., Ar or N₂) into the reactor.
-
Introduce the W(CO)₆ vapor into the reactor. It is recommended to introduce the precursor vapor through a showerhead for uniform distribution.[1]
-
Introduce NH₃ gas into the reactor through a separate inlet to prevent premature gas-phase reactions.[1]
-
Maintain the desired deposition pressure (typically 0.2 - 1.0 Torr).
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Stop the flow of precursors.
-
Maintain the carrier gas flow while the system cools down to room temperature.
-
Vent the reactor to atmospheric pressure with an inert gas.
-
Unload the coated substrates.
-
Data Presentation
The following tables summarize typical deposition parameters and the resulting film properties for MOCVD of WNₓ using W(CO)₆ and NH₃.
Table 1: MOCVD Deposition Parameters for Tungsten Nitride Films
| Parameter | Range | Unit | Reference |
| Substrate Temperature | 200 - 500 | °C | [1] |
| Reactor Pressure | 0.2 - 1.0 | Torr | [1] |
| W(CO)₆ Flow Rate | 1 - 20 | sccm | [1] |
| NH₃ Flow Rate | 100 - 500 | sccm | [1] |
| Carrier Gas (Ar/N₂) Flow Rate | 50 - 200 | sccm | - |
| W(CO)₆ Precursor Temperature | 85 - 110 | °C | [1] |
Table 2: Properties of MOCVD-grown Tungsten Nitride Films
| Property | Value | Deposition Temperature (°C) | Reference |
| Film Composition | W₂N, WNₓCᵧ | 200 - 400 | [1][2] |
| Crystallinity | Amorphous | < 275 | [1] |
| Polycrystalline | > 275 | [1] | |
| Resistivity | 123 - 950 | 200 - 500 | [1][2] |
| Carbon Impurity | < 5 - 10 | 200 - 500 | [1][2] |
| Oxygen Impurity | < 5 - 10 | 200 - 500 | [1][2] |
| Growth Rate | 0.3 - 193 | 250 - 500 | [2] |
Visualizations
MOCVD Experimental Workflow
Caption: MOCVD Experimental Workflow for Tungsten Nitride Film Deposition.
Proposed MOCVD Reaction Pathway
Caption: Proposed Reaction Pathway for MOCVD of Tungsten Nitride.
References
Application Notes and Protocols: Hexacarbonyltungsten [W(CO)₆] in the Synthesis of Tungsten-Containing Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacarbonyltungsten, W(CO)₆, is a versatile and widely utilized precursor in organometallic and inorganic synthesis. As a stable, air-tolerant solid, it serves as a convenient source of zero-valent tungsten.[1][2] The synthetic utility of W(CO)₆ primarily stems from the lability of its carbonyl (CO) ligands, which can be displaced under thermal or photochemical conditions to allow for the coordination of a vast array of other ligands.[2][3] This reactivity enables the synthesis of a diverse range of tungsten-containing complexes with applications in catalysis, materials science, and potentially, medicinal chemistry.[3][4]
These application notes provide an overview of the key synthetic transformations involving W(CO)₆ and detailed protocols for the preparation of representative tungsten complexes.
Key Synthetic Applications
The primary application of W(CO)₆ in chemical synthesis is as a starting material for ligand substitution reactions. These reactions can be broadly categorized as follows:
-
Photochemical Substitution: UV irradiation of W(CO)₆ in a coordinating solvent or in the presence of a ligand leads to the dissociation of one or more CO ligands, which are subsequently replaced by the new ligand. This method is often preferred for its mild reaction conditions.
-
Thermal Substitution: At elevated temperatures, the CO ligands of W(CO)₆ can be displaced by other ligands. This method is suitable for ligands that are stable at higher temperatures.
-
Oxidative Carbonylation: In the presence of an oxidizing agent, W(CO)₆ can catalyze the incorporation of a carbonyl group into an organic substrate.[3]
-
Precursor for Materials Synthesis: W(CO)₆ is a key precursor in Chemical Vapor Deposition (CVD) for the production of thin films of tungsten metal, tungsten nitride (WNₓ), and tungsten oxide (WO₃).[5] It is also employed in the synthesis of tungsten-containing nanoparticles.[6]
-
Catalysis: W(CO)₆ and its derivatives are effective catalysts or pre-catalysts for various organic transformations, including alkene metathesis and the isomerization of alkenes.[1][4]
Experimental Protocols
Synthesis of Monosubstituted Phosphine (B1218219) Complexes: (TosL)W(CO)₅
This protocol details the photochemical synthesis of a pentacarbonyl tungsten complex with a monodentate phosphine ligand. The photochemical activation of W(CO)₆ first generates a coordinatively unsaturated W(CO)₅ intermediate, which is then trapped by the phosphine ligand.
Reaction Scheme:
W(CO)₆ + L → (L)W(CO)₅ + CO (where L = phosphine ligand)
Materials:
-
This compound (W(CO)₆)
-
2-phenyl-1,3-bis(p-tolylsulfonyl)-1,3,2-diazaphospholidine (TosL, 4)
-
Tetrahydrofuran (THF), anhydrous
-
450 W Hanovia medium-pressure mercury lamp
-
Standard Schlenk line and glassware
Procedure:
-
In a 250 mL septum-capped flask equipped with a magnetic stir bar, combine tungsten hexacarbonyl (1.10 g, 3.13 mmol) and 80 mL of THF.
-
Place the flask in a water-cooled bath and irradiate the solution with a 450 W Hanovia medium-pressure mercury lamp under a nitrogen atmosphere for 3 hours. The solution will turn yellow, indicating the formation of the (THF)W(CO)₅ intermediate.
-
In a separate flask, dissolve the phosphine ligand (TosL, 4) (1.09 g, 2.30 mmol) in 10 mL of THF.
-
Transfer the photolyzed (THF)W(CO)₅ solution to the phosphine ligand solution via syringe.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction can be monitored by IR spectroscopy for the disappearance of the (THF)W(CO)₅ intermediate.
-
After approximately 2.5 hours, remove the THF under vacuum at room temperature.
-
To remove any unreacted W(CO)₆, warm the resulting off-white powder to approximately 45 °C under vacuum to facilitate sublimation.
-
The crude product, (TosL)W(CO)₅, is obtained in approximately 90% yield based on the phosphine ligand.[7] Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| W(CO)₆ | 1.10 g (3.13 mmol) | [7] |
| Phosphine Ligand (TosL, 4) | 1.09 g (2.30 mmol) | [7] |
| Solvent (THF) | 90 mL | [7] |
| Reaction Time | 2.5 hours | [7] |
| Yield | ~90% (crude) | [7] |
Workflow Diagram:
Caption: Workflow for the photochemical synthesis of (TosL)W(CO)₅.
Synthesis of Tungsten Oxide Nanoparticles
This protocol describes a sonochemical method for the preparation of amorphous tungsten oxide nanoparticles from W(CO)₆. Ultrasound irradiation facilitates the decomposition of the metal carbonyl in a high-boiling point solvent.
Reaction Scheme:
W(CO)₆ + O₂ → WOₓ + 6CO
Materials:
-
This compound (W(CO)₆)
-
Diphenylmethane (DPhM)
-
Argon-Oxygen gas mixture (80% Ar, 20% O₂)
-
Ultrasonic probe
-
Heating mantle and temperature controller
Procedure:
-
Prepare a solution of W(CO)₆ in diphenylmethane.
-
Place the solution in a reaction vessel equipped with an ultrasonic probe, a gas inlet, and a condenser.
-
Heat the solution to 90 °C while continuously bubbling the Ar/O₂ gas mixture through it.
-
Apply ultrasound irradiation to the solution for a specified period. The solution will gradually turn dark, indicating the formation of tungsten oxide nanoparticles.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the amorphous tungsten oxide powder by centrifugation or filtration.
-
Wash the powder with a suitable solvent (e.g., hexane) to remove residual diphenylmethane.
-
Dry the product under vacuum. The resulting amorphous powder can be annealed at higher temperatures to induce crystallization.[6]
Quantitative Data and Annealing Effects:
| Parameter | Value | Reference |
| Reactant | W(CO)₆ in Diphenylmethane | [6] |
| Gas Atmosphere | 80% Ar, 20% O₂ | [6] |
| Temperature | 90 °C | [6] |
| Product (as-prepared) | Amorphous Tungsten Oxide | [6] |
| Annealing (550 °C, Ar) | Monoclinic and Orthorhombic WO₂ | [6] |
| Annealing (1000 °C, Ar) | WO₂-WO₃ mixture with nanorods | [6] |
Logical Relationship Diagram:
Caption: Synthesis and thermal processing of tungsten oxide nanoparticles.
Chemical Vapor Deposition of Tungsten Nitride (WNₓ) Thin Films
This protocol outlines the general conditions for the Metal-Organic Chemical Vapor Deposition (MOCVD) of tungsten nitride films, which are important as diffusion barriers in microelectronics.
Reaction Scheme:
W(CO)₆ + NH₃ + H₂ → WNₓ + ...
Apparatus:
-
Low-pressure CVD reactor
-
Substrate heater
-
Mass flow controllers for precursor and reactant gases
-
Vacuum system
Deposition Parameters:
The deposition of high-quality WNₓ films can be achieved within a range of process parameters. The table below summarizes the typical conditions.
| Parameter | Range | Reference |
| Substrate Temperature | 200 - 350 °C | [5] |
| W(CO)₆ Flow Rate | 1 - 20 sccm | [5] |
| Reactor Pressure | 0.2 - 0.5 Torr | [5] |
| NH₃ Flow Rate | 100 - 500 sccm | [5] |
| H₂ Flow | Variable | [5] |
| Film Composition | Predominantly W₂N | [5] |
| Film Microstructure | Amorphous (< 275 °C), Polycrystalline (275-350 °C) | [5] |
Workflow Diagram:
Caption: MOCVD process for tungsten nitride thin films.
Conclusion
This compound is a cornerstone precursor for the synthesis of a wide variety of tungsten-containing compounds and materials. Its reactivity, driven by the facile displacement of carbonyl ligands, allows for the formation of complexes with diverse electronic and steric properties. The protocols provided herein offer a starting point for the exploration of tungsten chemistry, with applications ranging from fundamental organometallic synthesis to the fabrication of advanced materials. Proper handling and inert atmosphere techniques are crucial for the successful synthesis and manipulation of these compounds.
References
- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-valent tungsten redox catalysis enables controlled isomerization and carbonylative functionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Carbonylation Reactions Using Hexacarbonyltungsten
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of benzoates through a low-valent tungsten-catalyzed carbonylative coupling of aryl iodides with alcohols and phenols. This method utilizes the readily available and inexpensive hexacarbonyltungsten (W(CO)₆) as a catalyst precursor, offering a valuable alternative to traditional palladium-catalyzed carbonylation reactions.[1][2] The reaction demonstrates a broad substrate scope and good functional group tolerance, making it a useful tool in organic synthesis and drug development.[1]
Reaction Overview
The described reaction facilitates the formation of an ester bond by coupling an aryl iodide with an alcohol or phenol (B47542) in the presence of a tungsten catalyst and carbon monoxide (CO) at atmospheric pressure.[1] The use of this compound as a solid, stable, and easy-to-handle catalyst precursor simplifies the experimental setup compared to methods requiring gaseous and often high-pressure CO.
General Reaction Scheme:
Experimental Protocols
General Procedure for the Carbonylative Synthesis of Benzoates
This protocol outlines the optimized conditions for the synthesis of a broad range of benzoate (B1203000) esters.
Materials:
-
Aryl iodide (0.5 mmol, 1.0 equiv)
-
Alcohol or Phenol (0.75 mmol, 1.5 equiv)
-
This compound (W(CO)₆) (17.6 mg, 0.05 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (19.7 mg, 0.075 mmol, 15 mol%)
-
Triethylamine (B128534) (Et₃N) (101 mg, 1.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (2 mL)
-
CO balloon
Procedure:
-
To a dry Schlenk tube, add the aryl iodide, alcohol or phenol, this compound, and triphenylphosphine.
-
Evacuate and backfill the tube with CO from a balloon three times.
-
Under a CO atmosphere, add N,N-dimethylacetamide and triethylamine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzoate ester.
Procedure for Gram-Scale Synthesis
This protocol demonstrates the scalability of the reaction for the preparation of larger quantities of the target compound.[2]
Materials:
-
Iodobenzene (1.02 g, 5.0 mmol, 1.0 equiv)
-
n-Butanol (0.56 g, 7.5 mmol, 1.5 equiv)
-
This compound (W(CO)₆) (176 mg, 0.5 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (197 mg, 0.75 mmol, 15 mol%)
-
Triethylamine (Et₃N) (1.01 g, 10.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (20 mL)
-
CO balloon
Procedure:
-
Follow the general procedure on a 5.0 mmol scale.
-
Extend the reaction time to 36 hours to ensure complete conversion.
-
After workup and purification, the desired n-butyl benzoate can be obtained in high yield.
Quantitative Data Summary
The following tables summarize the yields of various benzoate esters synthesized using the general protocol.
Table 1: Carbonylative Coupling of Various Aryl Iodides with n-Butanol [2]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | n-Butyl benzoate | 85 |
| 2 | 1-Iodo-4-methylbenzene | n-Butyl 4-methylbenzoate | 82 |
| 3 | 1-Iodo-4-methoxybenzene | n-Butyl 4-methoxybenzoate | 78 |
| 4 | 1-Iodo-4-fluorobenzene | n-Butyl 4-fluorobenzoate | 75 |
| 5 | 1-Chloro-4-iodobenzene | n-Butyl 4-chlorobenzoate | 72 |
| 6 | 1-Bromo-4-iodobenzene | n-Butyl 4-bromobenzoate | 70 |
| 7 | 1-Iodo-4-(trifluoromethyl)benzene | n-Butyl 4-(trifluoromethyl)benzoate | 68 |
| 8 | 1-Iodo-3-methylbenzene | n-Butyl 3-methylbenzoate | 80 |
| 9 | 1-Iodo-2-methylbenzene | n-Butyl 2-methylbenzoate | 76 |
| 10 | 2-Iodonaphthalene | n-Butyl 2-naphthoate | 79 |
| 11 | 2-Iodothiophene | n-Butyl thiophene-2-carboxylate | 65 |
| 12 | 3-Iodopyridine | n-Butyl nicotinate | 60 |
Table 2: Carbonylative Coupling of Iodobenzene with Various Alcohols and Phenols [2]
| Entry | Alcohol/Phenol | Product | Yield (%) |
| 1 | Methanol | Methyl benzoate | 80 |
| 2 | Ethanol | Ethyl benzoate | 83 |
| 3 | Isopropanol | Isopropyl benzoate | 75 |
| 4 | Benzyl alcohol | Benzyl benzoate | 88 |
| 5 | Phenol | Phenyl benzoate | 70 |
| 6 | 4-Methylphenol | p-Tolyl benzoate | 68 |
| 7 | 4-Methoxyphenol | 4-Methoxyphenyl benzoate | 65 |
| 8 | 4-Chlorophenol | 4-Chlorophenyl benzoate | 62 |
Proposed Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the tungsten-catalyzed carbonylative coupling and a general experimental workflow.
Caption: Proposed catalytic cycle for the carbonylation.
Caption: General experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purifying Commercial Hexacarbonyltungsten by Sublimation
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of commercial Hexacarbonyltungsten (W(CO)₆) by sublimation.
Experimental Protocol: Vacuum Sublimation of this compound
This protocol details the purification of commercial-grade this compound using a standard laboratory vacuum sublimation apparatus.
1. Pre-Sublimation Preparation:
-
Initial Sample Preparation: If the commercial this compound is in large chunks, gently crush it into a fine powder using a mortar and pestle in a fume hood. This increases the surface area for more efficient sublimation.
-
Drying the Sample: Ensure the powdered sample is completely dry. Any residual solvent can interfere with the vacuum and condense on the cold finger, potentially washing away the purified crystals. If necessary, dry the sample under a gentle stream of inert gas (e.g., nitrogen or argon) or in a desiccator.
2. Apparatus Setup:
-
Assembly: Assemble the sublimation apparatus, which typically consists of a lower flask to hold the crude material and an upper section with a cold finger (a condenser). Ensure all ground glass joints are clean and lightly greased with a suitable vacuum grease.
-
Sample Loading: Place the powdered, dry this compound into the bottom of the sublimation flask.
-
Connecting to Vacuum: Use thick-walled tubing to connect the sidearm of the sublimation apparatus to a vacuum trap, which is then connected to a high-vacuum pump. The trap, cooled with a cold bath (e.g., dry ice/acetone or liquid nitrogen), is crucial to prevent any sublimed product or volatile impurities from reaching the pump.
-
Coolant Connection: Connect the inlet and outlet of the cold finger to a circulating coolant source. The coolant should enter at the lower inlet and exit from the upper outlet.
3. Sublimation Procedure:
-
Evacuation: Begin evacuating the system. A good vacuum is essential for sublimation at a lower temperature, minimizing the risk of thermal decomposition. The system should be free of leaks.
-
Cooling the Cold Finger: Once a stable vacuum is achieved, start the flow of coolant through the cold finger. It is important to apply the vacuum before cooling to prevent atmospheric moisture from condensing on the cold finger.
-
Heating the Sample: Gently heat the bottom of the sublimation flask using a heating mantle, oil bath, or sand bath. The temperature should be raised gradually.
-
Monitoring the Sublimation: Sublimation should begin as the temperature increases. Fine, white crystals of purified this compound will start to deposit on the cold surface of the condenser. Monitor the process to ensure the temperature is optimal for a steady sublimation rate without causing decomposition (indicated by darkening of the crude material).
-
Completion: The sublimation is complete when no more solid is observed subliming from the bottom flask, and a significant amount of crystalline product has been collected on the cold finger.
4. Product Recovery:
-
Cooling Down: Turn off the heater and allow the apparatus to cool to room temperature while still under vacuum.
-
Venting the System: Slowly and carefully vent the system with an inert gas like nitrogen or argon. Abruptly introducing air can dislodge the purified crystals from the cold finger.
-
Disassembly and Collection: Once at atmospheric pressure, carefully disassemble the apparatus. The purified this compound crystals can be scraped from the cold finger onto a clean, dry surface within a fume hood.
Data Presentation: Physical Properties and Sublimation Conditions
The following tables summarize key quantitative data for this compound relevant to its purification by sublimation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | W(CO)₆ |
| Molar Mass | 351.90 g/mol |
| Appearance | White crystalline solid |
| Density | 2.65 g/cm³ |
| Melting Point | 150 °C (decomposes)[1] |
| Boiling Point | 175 °C[2] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. |
Table 2: Vapor Pressure and Enthalpy of Sublimation of this compound
| Temperature (K) | Vapor Pressure (mmHg) | Enthalpy of Sublimation (ΔsubH) (kJ/mol) | Reference |
| 293.15 (20 °C) | 0.076 (0.1 torr) | - | [2] |
| 340.15 (67 °C) | 1.2 | - | [1] |
| 276 | - | 77.7 | [3] |
| 338 - 423 | - | 74.9 ± 1.3 | [3] |
| 348 | - | 74.4 | [3] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Sublimation of this compound
References
Preventing carbon and oxygen contamination in W films from W(CO)₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungsten (W) film deposition using tungsten hexacarbonyl (W(CO)₆) as a precursor. The focus is on preventing and mitigating carbon (C) and oxygen (O) contamination in the deposited films.
Troubleshooting Guide
High carbon and oxygen content can significantly degrade the electrical and mechanical properties of tungsten films. This guide provides a systematic approach to identifying and resolving common causes of contamination.
Diagram: Troubleshooting Workflow for Contaminated W Films
Caption: Troubleshooting workflow for high carbon and oxygen contamination.
Question: My W film has high carbon and oxygen content. What are the first things I should check?
Answer:
Start by systematically evaluating the most common sources of contamination:
-
Precursor Purity and Handling:
-
Verify Purity: Ensure you are using high-purity W(CO)₆ (≥99%). Lower-grade precursors can contain significant oxygen and carbon-containing impurities.
-
Proper Handling: W(CO)₆ is a stable solid but should be handled in a controlled environment (e.g., a glovebox) to prevent exposure to air and moisture, which can lead to the incorporation of oxygen.
-
-
Vacuum System Integrity:
-
Leak Check: Perform a thorough leak check of your deposition chamber. Even small leaks can introduce oxygen and water vapor, which are primary sources of oxygen contamination.
-
Base Pressure: Ensure you are reaching a sufficiently low base pressure (typically < 1 x 10⁻⁶ Torr) before starting the deposition process to minimize residual gases.
-
Chamber Cleaning: Regularly clean the chamber walls to remove deposited byproducts that can outgas during subsequent depositions.
-
Question: How do deposition parameters affect contamination levels?
Answer:
Deposition parameters play a crucial role in controlling the purity of the deposited W films.
-
Substrate Temperature: This is one of the most critical parameters.
-
Too Low: At lower temperatures, the thermal energy may be insufficient to completely break the W-CO bonds and desorb all CO ligands, leading to higher carbon and oxygen incorporation.
-
Too High: While higher temperatures generally favor the desorption of CO, they can also lead to other issues like increased surface roughness or unwanted reactions with the substrate. Finding the optimal temperature window is key.
-
-
Chamber Pressure: The total pressure in the chamber influences the mean free path of gas molecules and the residence time of reactive species.
-
Higher Pressure: Can lead to more gas-phase reactions and a higher concentration of reactive species near the substrate, potentially increasing the incorporation of impurities.
-
Lower Pressure: Generally favored for reducing gas-phase nucleation and improving film purity.
-
-
Precursor and Carrier Gas Flow Rates: The ratio of the W(CO)₆ precursor to the carrier gas (e.g., Ar, H₂) affects the partial pressure of the precursor and the overall deposition rate. An optimized flow rate ensures a stable and sufficient supply of the precursor to the substrate surface without leading to excessive gas-phase reactions.
Question: I've optimized my deposition process, but still have some contamination. What else can I do?
Answer:
If contamination persists after optimizing the deposition parameters, consider post-deposition treatments:
-
Post-Deposition Annealing: Annealing the deposited W film in a reducing atmosphere (e.g., forming gas, a mixture of H₂ and N₂) at elevated temperatures can help to reduce the carbon and oxygen content. The hydrogen reacts with the incorporated carbon and oxygen to form volatile species that can be pumped out.
-
Plasma Treatment: In some cases, a gentle plasma treatment with a reducing gas can help to remove surface contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of carbon and oxygen contamination when using W(CO)₆?
A1: The primary sources are:
-
Incomplete Ligand Removal: The CO ligands from the W(CO)₆ precursor are the main source of both carbon and oxygen. If these are not fully desorbed during the deposition process, they will be incorporated into the film.
-
Residual Gases: Oxygen and water vapor in the deposition chamber from leaks or outgassing are major sources of oxygen contamination.
-
Precursor Impurities: The W(CO)₆ source itself may contain impurities.
Q2: How can I quantitatively measure the carbon and oxygen content in my W films?
A2: Several surface-sensitive analytical techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information from the top few nanometers of the film.
-
Auger Electron Spectroscopy (AES): Can be used for elemental analysis and can be combined with ion sputtering for depth profiling to determine the distribution of contaminants throughout the film thickness.
Q3: What is the expected trend of carbon and oxygen contamination with increasing substrate temperature?
A3: Generally, as the substrate temperature increases, the carbon and oxygen content in the film decreases. This is because higher temperatures provide more thermal energy for the complete dissociation of the W-CO bonds and the desorption of the CO molecules. However, there is an optimal temperature range, as excessively high temperatures can have other detrimental effects on the film quality.
Q4: Can using a plasma-enhanced CVD (PECVD) process help reduce contamination?
A4: Yes, PECVD can be beneficial. The plasma can assist in the decomposition of the W(CO)₆ precursor at lower temperatures than in thermal CVD. The energetic species in the plasma can promote the breaking of W-CO bonds and the desorption of CO, potentially leading to purer films at lower substrate temperatures. However, the plasma parameters (power, frequency, gas composition) must be carefully optimized to avoid ion-induced damage to the film.
Quantitative Data Summary
The following tables summarize the effect of key deposition parameters on the impurity content in tungsten-based films. Note that much of the available quantitative data is for tungsten nitride (WNₓ) and tungsten carbide (WCₓ) films grown from W(CO)₆, which can serve as a useful reference for trends in pure W films.
Table 1: Effect of Substrate Temperature on Impurity Content in WNₓ Films
| Substrate Temperature (°C) | Carbon Content (at.%) | Oxygen Content (at.%) | Reference |
| 200 | < 5 | < 5 | [1] |
| 250 | ~10 | ~10 | [2] |
| 350 | < 5 | < 5 | [1] |
| 500 | < 5 | < 5 | [2] |
Table 2: General CVD Process Parameters for W Films from W(CO)₆
| Parameter | Range | Unit | Reference |
| Substrate Temperature | 250 - 550 | °C | [3] |
| Chamber Pressure | 0.5 - 2 | Torr | [3] |
| W(CO)₆ Flow Rate | 2 - 20 | sccm | [3] |
| Carrier Gas (Ar) Flow Rate | 100 - 1000 | sccm | [3] |
Experimental Protocols
Protocol 1: Characterization of C and O Contamination using XPS
This protocol outlines the general steps for analyzing the elemental composition of your W films.
-
Sample Preparation:
-
Carefully transfer the W film sample into the XPS analysis chamber, minimizing exposure to ambient air to prevent surface oxidation and adsorption of adventitious carbon.
-
-
Initial Survey Scan:
-
Perform a wide energy range survey scan (e.g., 0-1100 eV) to identify all elements present on the surface.
-
-
High-Resolution Scans:
-
Acquire high-resolution spectra for the W 4f, C 1s, and O 1s regions.
-
W 4f: The binding energy of the W 4f peaks will indicate the chemical state of the tungsten (e.g., metallic W, WO₃, WC).
-
C 1s: The C 1s spectrum can be deconvoluted to identify different carbon species, such as adventitious carbon, metal carbides, and carbonyl groups.
-
O 1s: The O 1s spectrum can be deconvoluted to distinguish between metal oxides and adsorbed oxygen or water.
-
-
Data Analysis:
-
Use appropriate software to perform peak fitting and quantification of the high-resolution spectra to determine the atomic concentrations of W, C, and O.
-
Compare the results for as-deposited films with those that have undergone cleaning or annealing procedures.
-
Protocol 2: Post-Deposition Annealing to Reduce Contamination
This protocol provides a general guideline for annealing W films to reduce carbon and oxygen impurities. The optimal parameters may vary depending on your specific film thickness and deposition conditions.
-
Chamber Preparation:
-
Place the W film sample in a tube furnace or a rapid thermal annealing (RTA) system.
-
Evacuate the chamber to a base pressure of at least < 1 x 10⁻⁵ Torr.
-
-
Gas Introduction:
-
Introduce a reducing gas mixture, such as forming gas (e.g., 5% H₂ in N₂), into the chamber. Maintain a constant flow to establish a pressure of a few Torr.
-
-
Annealing Cycle:
-
Ramp up the temperature to the desired annealing temperature (e.g., 600-900 °C). A slower ramp rate can help prevent film stress.
-
Hold the sample at the annealing temperature for a specific duration (e.g., 30-60 minutes).
-
Cool the chamber down to room temperature under the reducing gas flow.
-
-
Post-Annealing Analysis:
-
Analyze the annealed film using XPS or AES to quantify the reduction in carbon and oxygen content.
-
Logical Relationships and Workflows
Diagram: Contamination Source Identification
Caption: Potential sources of carbon and oxygen contamination.
References
Technical Support Center: Optimizing Substrate Temperature for W(CO)₆ CVD
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of substrate temperature during the Chemical Vapor Deposition (CVD) of Tungsten Hexacarbonyl (W(CO)₆).
Frequently Asked Questions (FAQs)
Q1: What is the typical substrate temperature range for W(CO)₆ CVD?
A1: The substrate temperature for W(CO)₆ CVD typically ranges from 250°C to 600°C.[1][2] The optimal temperature is highly dependent on other process parameters such as pressure, carrier gas, and desired film properties. For instance, processes have been developed for tungsten nitride films from W(CO)₆ and ammonia (B1221849) at temperatures as low as 200-350°C.[3]
Q2: How does substrate temperature affect the purity of the tungsten film?
A2: Substrate temperature has a marked effect on the chemical purity of the deposited tungsten films.[4] Lower temperatures can lead to incomplete decomposition of the W(CO)₆ precursor, resulting in higher incorporation of carbon and oxygen impurities. For example, films deposited at 375°C contained approximately 15 at.% carbon and 5 at.% oxygen.[4] In contrast, films deposited at 540°C were of high purity, with over 95 at.% tungsten.[4] Increasing the deposition temperature generally reduces impurity concentrations.
Q3: What is the relationship between substrate temperature and the film's crystal structure?
A3: The substrate temperature can determine the crystallographic phase of the tungsten film. At lower temperatures (e.g., 375°C), the metastable, higher-resistivity β-W phase is often formed.[4] At higher temperatures (e.g., 540°C), the more stable, lower-resistivity α-W phase is typically deposited.[4] Films deposited at temperatures between 275°C and 350°C have been observed to be polycrystalline, whereas those deposited below 275°C were amorphous.[3]
Q4: How does substrate temperature influence the film's electrical resistivity?
A4: Substrate temperature significantly impacts the electrical resistivity of the tungsten film, primarily through its effect on purity and crystal structure. Films deposited at lower temperatures, which tend to have higher impurity content and the β-W phase, exhibit higher resistivity (e.g., >1000 µΩ·cm at 375°C).[4] Higher deposition temperatures produce purer, α-W films with much lower resistivity (e.g., 18-23 µΩ·cm at 540°C).[4]
Q5: Can substrate temperature affect the deposition rate?
A5: Yes, the deposition rate is strongly influenced by substrate temperature. Within a certain range, increasing the temperature generally increases the deposition rate due to more efficient thermal decomposition of the precursor. For tungsten nitride films from W(CO)₆ and NH₃, the growth rate was observed to increase from 0.6 Å/min at 300°C to 4.2 Å/min at 600°C.[5] However, at very high temperatures, the growth rate may decrease due to parasitic gas-phase reactions that deplete the precursor before it reaches the substrate.[5]
Troubleshooting Guide
This section addresses common problems encountered during W(CO)₆ CVD, with a focus on issues related to substrate temperature.
| Problem | Potential Cause(s) Related to Temperature | Suggested Solution(s) |
| Poor Film Adhesion | - Substrate temperature is too low: Inadequate thermal energy for strong bond formation. - Incorrect temperature for substrate material: Mismatch in thermal expansion coefficients. | - Increase the substrate temperature in increments (e.g., 25°C) to enhance surface reaction kinetics. - Ensure proper substrate cleaning and pretreatment before deposition.[6][7] - Consult literature for the optimal temperature range for your specific substrate material. |
| High Film Resistivity | - Deposition temperature is too low: Results in high carbon/oxygen impurity levels and the formation of the high-resistivity β-W phase.[4] | - Increase the substrate temperature to promote the formation of the purer, low-resistivity α-W phase (typically > 500°C).[4] - Consider post-deposition annealing at high temperatures (e.g., 900°C) to convert β-W to α-W and reduce resistivity.[4] |
| High Impurity Content (Carbon, Oxygen) | - Substrate temperature is too low: Incomplete decomposition of CO ligands from the precursor.[8] | - Increase the substrate temperature to ensure complete dissociation of W(CO)₆.[4] - Introduce a reducing agent like hydrogen (H₂) in the carrier gas, which can help reduce carbon and oxygen content.[1] |
| Low or No Deposition | - Substrate temperature is too low: Insufficient thermal energy to initiate the decomposition of W(CO)₆. | - Verify the accuracy of your temperature controller and thermocouple.[6] - Gradually increase the substrate temperature until deposition is observed. The decomposition of W(CO)₆ typically starts at temperatures above 250°C.[1] |
| Poor Film Uniformity | - Uneven temperature distribution across the substrate: "Hot spots" or "cold spots" on the substrate holder. | - Check the heating element and control system for malfunctions.[6] - Optimize the reactor geometry and gas flow dynamics to ensure uniform heat distribution.[7] - Consider substrate rotation to improve uniformity.[7] |
Data Presentation
The following table summarizes the effect of substrate temperature on the properties of tungsten films deposited via W(CO)₆ CVD, based on data from cited literature.
| Substrate Temp. (°C) | Film Phase | Purity (at.% W) | Resistivity (µΩ·cm) | Key Observations |
| 375 | β-W (polycrystalline) | ~80 | >1000 | High carbon (~15%) and oxygen (~5%) content.[4] |
| 540 | α-W (polycrystalline) | >95 | 18-23 | High-purity films with low resistivity.[4] |
| 200-275 | Amorphous (W₂N) | >95 (W+N) | 123 (for 50nm film) | For W(CO)₆ + NH₃ process; low C and O (<5 at.%).[3] |
| 275-350 | Polycrystalline (W₂N) | >95 (W+N) | - | For W(CO)₆ + NH₃ process; low C and O (<5 at.%).[3] |
Experimental Protocols & Visualizations
Representative Experimental Protocol for W(CO)₆ CVD
This protocol outlines a general procedure for the deposition of tungsten films. Specific parameters should be optimized for the user's particular system and desired film characteristics.
-
Substrate Preparation:
-
Clean the substrate (e.g., Si(100)) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.
-
Dry the substrate thoroughly with a nitrogen gun and load it into the CVD reactor chamber.
-
-
System Pump-Down:
-
Evacuate the reactor to a base pressure typically in the range of 10⁻⁶ Torr or lower to minimize background contaminants.
-
-
Precursor and Gas Line Heating:
-
Deposition Process:
-
Heat the substrate to the target deposition temperature (e.g., 250-550°C).
-
Introduce a carrier gas (e.g., Argon or Hydrogen) into the chamber to stabilize the pressure.
-
Introduce the W(CO)₆ vapor into the reaction chamber via the heated gas lines.
-
Maintain a constant total pressure during deposition (e.g., 1-10 Torr).[1]
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the flow of the W(CO)₆ precursor.
-
Cool the substrate down to room temperature under a flow of inert gas.
-
Vent the chamber and remove the coated substrate for characterization.
-
Visualizations
Caption: General experimental workflow for W(CO)₆ CVD.
Caption: Effect of substrate temperature on W film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. TUNGSTEN CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. gelest.com [gelest.com]
- 4. Tungsten chemical vapor deposition using tungsten hexacarbonyl: microstructure of as-deposited and annealed films (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common CVD malfunctions and troubleshooting methods-The best lab furnace manufacturer [lab-furnace.com]
- 7. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Managing CO Byproducts in Hexacarbonyltungsten Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing carbon monoxide (CO) byproducts generated during reactions involving Hexacarbonyltungsten (W(CO)₆).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with carbon monoxide (CO) byproduct from this compound reactions?
A1: Carbon monoxide is a colorless, odorless, and tasteless toxic gas.[1][2] The primary hazard of CO is its ability to bind to hemoglobin in the blood with an affinity 200-250 times greater than that of oxygen, forming carboxyhemoglobin (COHb).[3] This reduces the oxygen-carrying capacity of the blood, leading to cellular hypoxia.[3] Symptoms of CO poisoning can range from headaches, dizziness, and nausea to unconsciousness and death at high concentrations.[2][4] It is a major contributor to fire-related deaths and can co-occur with cyanide toxicity in industrial fires.[5]
Q2: What are the common methods for safely removing or neutralizing CO from a reaction headspace?
A2: Several methods can be employed to safely manage CO produced in a laboratory setting:
-
Venting to a Fume Hood: For small-scale reactions, the most straightforward approach is to vent the reaction headspace directly into a well-ventilated fume hood.
-
Scrubbing Solutions: Passing the vented gas through a scrubbing solution can neutralize the CO. While various chemical scavengers exist, their application in a laboratory setting for CO neutralization requires careful consideration of the reaction scale and safety protocols.[6][7][8]
-
Oxidation: CO can be oxidized to the less harmful carbon dioxide (CO₂). This can be achieved by passing the gas stream over a heated catalyst, such as a mixture of manganese and copper oxides (Hopcalite) or tin and copper oxides.[9]
-
Flow Chemistry Systems: Integrating the CO-generating reaction within a flow chemistry setup allows for the immediate consumption of the gas in a subsequent reaction step, minimizing the amount of free CO.[10]
Q3: Can CO byproducts affect the outcome of my this compound reaction?
A3: Yes, the presence of CO can influence the reaction equilibrium. According to Le Chatelier's principle, an increase in the concentration of a product (CO) can shift the equilibrium back towards the reactants, potentially slowing down or inhibiting the desired reaction. All reactions of W(CO)₆ involve the initial displacement of some CO ligands.[11]
Q4: What are the regulatory exposure limits for carbon monoxide in a laboratory setting?
A4: Occupational safety and health organizations have established exposure limits for CO in the workplace. It is crucial to consult your institution's specific safety guidelines and relevant local regulations. As a general reference, symptoms of CO poisoning can appear at levels as low as 0.1% (1000 ppm).[2]
Q5: What are the best practices for handling and disposing of this compound?
A5: this compound is a stable, white crystalline powder but should be handled with care.[12] It is a source of CO and is flammable.[11] Always handle W(CO)₆ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12] For disposal, follow your institution's hazardous waste management guidelines. Small quantities may be decomposed in a fume hood by a suitable oxidizing agent, but this should only be performed by trained personnel.
Troubleshooting Guides
Issue: My CO sensor is alarming during the reaction.
| Possible Cause | Troubleshooting Step |
| Inadequate Ventilation | 1. Immediate Action: Ensure the fume hood sash is at the appropriate height and the ventilation is fully operational. If the alarm persists, stop the reaction if it is safe to do so and evacuate the area. 2. Verification: Check the fume hood's certification and airflow indicators. 3. Correction: If the fume hood is not functioning correctly, contact your laboratory safety officer or facilities department. Do not resume work until the issue is resolved. |
| Leak in the Reaction Setup | 1. Detection: Carefully inspect all joints and connections in your apparatus for any visible signs of leaks. A soap bubble solution can be used to identify the source of a gas leak. 2. Correction: If a leak is found, stop the reaction, and re-grease or replace the faulty joint or tubing. |
| High Reaction Rate | 1. Assessment: A faster than expected reaction can lead to a rapid evolution of CO. 2. Mitigation: Consider reducing the reaction temperature or the rate of reactant addition to control the CO generation rate. |
Issue: The reaction is not proceeding to completion, and I suspect CO inhibition.
| Possible Cause | Troubleshooting Step |
| CO Accumulation in Headspace | 1. Analysis: The buildup of CO in a sealed reaction vessel can inhibit the forward reaction. 2. Solution: Gently sweep the headspace with an inert gas (e.g., nitrogen or argon) and vent it to a fume hood or a CO scrubbing system. This will help to remove the CO and drive the reaction to completion. |
| Insufficient Reaction Temperature | 1. Verification: Confirm that the reaction is being conducted at the optimal temperature for the desired transformation. 2. Adjustment: If necessary, gradually increase the temperature while monitoring the reaction progress and CO evolution. |
Quantitative Data Summary
Table 1: Carbon Monoxide Toxicity Levels and Symptoms
| CO Concentration (ppm) | Health Effects |
| 35 | Headache and dizziness within six to eight hours of constant exposure. |
| 100 | Slight headache in two to three hours. |
| 200 | Slight headache within two to three hours; loss of judgment. |
| 400 | Frontal headache within one to two hours. |
| 800 | Dizziness, nausea, and convulsions within 45 minutes. Unconsciousness within two hours. |
| 1,600 | Headache, tachycardia, dizziness, and nausea within 20 minutes. Death in less than two hours. |
| 12,800 | Unconsciousness after 2-3 breaths. Death in less than three minutes. |
Note: Data compiled from various occupational safety and health sources.
Experimental Protocols
Protocol 1: Setting up a Reaction with CO Scrubbing
-
Apparatus Assembly: Assemble the reaction glassware in a fume hood. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, for 10-15 minutes.
-
Vent Line: Connect the outlet of the reaction condenser to a gas bubbler.
-
Scrubbing Solution: Fill the gas bubbler with a CO scrubbing solution. A common laboratory-scale scrubber can be prepared using a solution of palladium chloride, which will precipitate black metallic palladium upon reaction with CO. Alternatively, a solution of copper(I) chloride in hydrochloric acid can be used.
-
Reaction Initiation: Begin the reaction by adding the reagents as per the experimental procedure.
-
Monitoring: Maintain a gentle flow of inert gas through the system to carry the CO byproduct into the scrubbing solution. Monitor the scrubbing solution for any color changes, indicating CO absorption.
-
Workup: Upon completion, cool the reaction to room temperature and quench any remaining reactive species before dismantling the apparatus.
Visualizations
References
- 1. Carbon monoxide - Wikipedia [en.wikipedia.org]
- 2. Carbon Monoxide - Molecule of the Month [chm.bris.ac.uk]
- 3. Carbon Monoxide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. wikem.org [wikem.org]
- 6. Scavenger_(chemistry) [chemeurope.com]
- 7. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Meaning of Scavenger in chemistry: carbohydrazide - Delta Microscopies [deltamicroscopies.com]
- 9. US5955214A - Carbon monoxide removal method based on a regenerable CO scavenger - Google Patents [patents.google.com]
- 10. Carbon monoxide where you want it, when you want it | Research | Chemistry World [chemistryworld.com]
- 11. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 12. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
Technical Support Center: Tungsten Film Deposition from W(CO)₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with tungsten film deposition from tungsten hexacarbonyl (W(CO)₆).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Poor adhesion of tungsten film to the substrate.
Poor adhesion is a common issue when depositing tungsten films from W(CO)₆. This can manifest as the film peeling or failing a tape test. The following questions address the primary causes and solutions for this problem.
Question 1: My tungsten film is delaminating. What are the most likely causes?
Answer:
Delamination of tungsten films deposited from W(CO)₆ is often due to one or more of the following factors:
-
Inadequate Substrate Cleaning: The presence of organic residues, particles, or a native oxide layer on the substrate surface can significantly hinder adhesion.
-
Lack of an Adhesion-Promoting Layer: Direct deposition of tungsten onto certain substrates, especially oxides like SiO₂, often results in poor adhesion.[1][2]
-
Sub-optimal Deposition Parameters: Deposition temperature and pressure can influence the film's microstructure and stress, thereby affecting adhesion.
-
High Internal Stress: Thick tungsten films can develop high internal stress, leading to delamination.
Question 2: How can I improve substrate cleaning to enhance tungsten film adhesion?
Answer:
A thorough substrate cleaning process is critical for achieving good adhesion. A multi-step cleaning protocol is recommended to remove both organic and particulate contaminants.
Experimental Protocol: Substrate Cleaning
This protocol is recommended for cleaning substrates prior to tungsten film deposition.
Materials:
-
Acetone (B3395972) (VLSI grade or better)
-
Isopropanol (B130326) (VLSI grade or better)
-
Deionized (DI) water
-
Nitrogen (N₂) gas source
-
Beakers
-
Ultrasonic bath
-
Hot plate or oven
Procedure:
-
Degreasing (Organic Removal):
-
Immerse the substrate in a beaker of acetone.
-
Place the beaker in an ultrasonic bath for 5-10 minutes. For heavy contamination, it is advisable to use two separate acetone steps to minimize the carry-over of impurities.[3]
-
-
Rinsing:
-
Transfer the substrate to a beaker of isopropanol and sonicate for 5-10 minutes. This step removes residual acetone.[3]
-
A final rinse with DI water can be performed, but it is not always necessary and depends on the substrate and subsequent processing steps. If DI water is used, ensure it is of high purity to avoid re-contamination.[3]
-
-
Drying:
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
-
Dehydration Bake:
-
Bake the substrate at approximately 120°C for a few minutes to desorb any adsorbed water molecules from the surface. For oxidized surfaces, increasing the temperature to above 140°C can further improve adhesion by breaking down surface OH bonds.[3]
-
-
In-situ Cleaning (Optional but Recommended):
-
If your deposition system has the capability, an in-situ plasma or sputter cleaning step immediately prior to deposition can remove any remaining surface contaminants and the native oxide layer.[4]
-
Question 3: What are adhesion-promoting interlayers, and which ones are effective for tungsten films?
Answer:
Adhesion-promoting interlayers are thin layers of a different material deposited onto the substrate before the tungsten film. These layers provide a better bonding surface for the tungsten. Several materials have been shown to be effective:
-
Molybdenum (Mo): Sputtered molybdenum has been reported as a superior adhesion-promoting layer for CVD tungsten.[1]
-
Tungsten Nitride (W₂N): A thin W₂N "glue layer" can significantly improve the adhesion of tungsten films.[5]
-
Titanium Nitride (TiN): TiN is a commonly used adhesion layer in semiconductor manufacturing and is effective for tungsten deposition.[6]
-
Silane-Based Treatments: Treating the substrate with a silane-based gas mixture (e.g., SiH₄, Si₂H₆) prior to W(CO)₆ deposition can enhance adhesion.[7]
Below is a workflow for improving tungsten film adhesion:
Experimental Protocol: Silane-Based Surface Treatment
This protocol describes a pre-deposition surface treatment using a silane-based gas to improve tungsten film adhesion.[7]
Materials & Equipment:
-
Chemical Vapor Deposition (CVD) system
-
Substrate
-
Silane (B1218182) (SiH₄) or Disilane (Si₂H₆) gas source
-
Carrier gas (e.g., Ar, N₂, H₂)
Procedure:
-
Substrate Loading: Load the cleaned and dried substrate into the CVD chamber.
-
Chamber Purge: Purge the chamber with a carrier gas to remove any residual atmospheric gases.
-
Heating: Heat the substrate to the desired treatment temperature.
-
Gas Introduction: Introduce a mixture of the silicon compound (e.g., SiH₄) and a carrier gas into the chamber.
-
Surface Treatment: Maintain the gas flow and temperature for a specified duration to allow the silane to react with and modify the substrate surface.
-
Purge: Purge the chamber with the carrier gas to remove the silicon compound.
-
Tungsten Deposition: Proceed immediately with the tungsten film deposition from W(CO)₆ without breaking the vacuum.
Question 4: Can post-deposition annealing improve the adhesion of my tungsten film?
Answer:
Yes, post-deposition annealing can significantly improve the adhesion of tungsten films.[5][8] The thermal energy from annealing can promote interfacial reactions and relieve stress at the film-substrate interface, leading to better bonding. Annealing can also decrease the resistivity of the film.[5]
Data Summary: Annealing Effects on Adhesion
The following table summarizes the effect of annealing on the adhesion energy of WTi films on BPSG, which can be indicative of the general benefits of annealing for tungsten-based films.
| Annealing Time at 400°C | Adhesion Energy (J/m²) |
| As-deposited | 2.7[8] |
| 2 hours | 4.7[8] |
Experimental Protocol: Post-Deposition Annealing
This protocol outlines a general procedure for annealing tungsten films to improve adhesion.
Materials & Equipment:
-
Furnace with controlled atmosphere (e.g., vacuum, forming gas)
-
Substrate with deposited tungsten film
Procedure:
-
Loading: Place the substrate with the tungsten film into the furnace.
-
Atmosphere Control: Evacuate the furnace to a base pressure or fill it with an inert or reducing atmosphere (e.g., forming gas, which is a mixture of N₂ and H₂).
-
Ramping Up Temperature: Gradually increase the furnace temperature to the desired annealing temperature. A typical range is 800-900°C.[5]
-
Soaking: Hold the temperature constant for the desired annealing time (e.g., 30 minutes).[5]
-
Cooling Down: Slowly cool the furnace back to room temperature before removing the sample.
The relationship between different factors affecting adhesion can be visualized as follows:
Question 5: What are the typical deposition parameters for W(CO)₆, and how do they affect adhesion?
Answer:
The deposition of tungsten from W(CO)₆ is typically done via thermal decomposition in a CVD reactor. The process parameters can influence film properties, including adhesion.
Data Summary: Typical W(CO)₆ Deposition Parameters
| Parameter | Range |
| Wafer Temperature | 250°C to 550°C[7] |
| Chamber Pressure | 0.5 torr to 2 torr[7] |
| W(CO)₆ Precursor Flow Rate | 2 sccm to 20 sccm[7] |
| Carrier Gas Flow Rate | 100 sccm to 1000 sccm[7] |
Higher deposition temperatures can sometimes lead to increased stress in the film, which may negatively impact adhesion if not properly managed. However, temperature also affects the decomposition kinetics and the purity of the film. It is often necessary to optimize the deposition temperature and other parameters for a specific substrate and application to achieve both good film quality and strong adhesion.
References
- 1. Adhesion of non-selective CVD tungsten to silicon dioxide [inis.iaea.org]
- 2. semitracks.com [semitracks.com]
- 3. microchemicals.com [microchemicals.com]
- 4. svc.org [svc.org]
- 5. researchgate.net [researchgate.net]
- 6. KR100296533B1 - Tungsten nucleation method during tungsten CVD process performed by WF6 reduction in vacuum chamber without the use of silane - Google Patents [patents.google.com]
- 7. US6218301B1 - Deposition of tungsten films from W(CO)6 - Google Patents [patents.google.com]
- 8. helmholtz-berlin.de [helmholtz-berlin.de]
Technical Support Center: Hexacarbonyltungsten (W(CO)₆) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of hexacarbonyltungsten, W(CO)₆. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide: Low Yields
Low yields are a common issue in W(CO)₆ synthesis. This guide will walk you through potential causes and solutions in a question-and-answer format.
Q1: My W(CO)₆ yield is significantly lower than expected. What are the most common causes?
Low yields in W(CO)₆ synthesis typically stem from three main areas: reactant quality, reaction conditions, and the reaction environment. Inadequate purity of reagents, suboptimal temperature or pressure, and the presence of air or moisture can all severely impact the outcome of the synthesis.
Q2: How critical is the purity of my starting materials and solvents?
Extremely critical. The presence of impurities can interfere with the reaction. For instance, commercial W(CO)₆ often contains impurities like silicon, calcium, iron, and magnesium, which may require further purification for high-purity applications.[1] Solvents must be anhydrous, as water can react with the tungsten precursor and reducing agents.
Q3: I suspect my reaction conditions are not optimal. What are the key parameters to check?
The primary parameters to optimize are temperature, carbon monoxide (CO) pressure, and reaction time. Traditional methods often require harsh conditions, such as temperatures above 250°C and pressures exceeding 15 MPa, with reaction times longer than 12 hours, often resulting in yields below 35%.[1][2] However, more recent methods have achieved higher yields under milder conditions.[2]
Q4: What is "reductive carbonylation" and how does it affect my yield?
Reductive carbonylation is the most common and cost-effective method for synthesizing Group 6 hexacarbonyls.[3] It involves the reduction of a tungsten halide, typically tungsten hexachloride (WCl₆), in the presence of a reducing agent under a carbon monoxide atmosphere.[3] The choice and effectiveness of the reducing agent (e.g., magnesium, zinc, aluminum powders) are crucial for achieving a high yield.[3]
Q5: How can I ensure a sufficiently inert atmosphere for the reaction?
The reaction is highly sensitive to air. The reaction vessel must be thoroughly purged of air to prevent oxidation. A common procedure involves repeatedly filling the reactor with carbon monoxide gas and then venting it (at least 3 times) before pressurizing the system to the final reaction pressure.[2]
Q6: My product seems impure after synthesis. How can it be purified?
This compound is a colorless, volatile solid.[3] Purification is typically achieved by distillation and heating sublimation after the reaction solution is cooled and the solvent is removed.[2] For obtaining high-purity W(CO)₆ suitable for the semiconductor industry, a secondary vacuum sublimation may be necessary to remove inorganic and organic impurities.[1]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting low yields in W(CO)₆ synthesis.
Caption: A logical guide for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What are the typical synthesis routes for this compound? A: The most common method is the reductive carbonylation of tungsten halides (like WCl₆) with a reducing agent under a CO atmosphere.[3] Another approach involves the high-pressure carbonylation of finely divided, newly reduced active tungsten metal, though this often requires very high temperatures and pressures.[1][2]
Q: Are there milder synthesis methods available? A: Yes, newer patented methods describe synthesis at much milder conditions. For example, using tungsten hexachloride, iron-based reducing agents, and a catalyst in a non-polar organic solvent, high yields can be achieved at temperatures of 25°C - 50°C and CO pressures of 5MPa - 15MPa.[2]
Q: What are the main applications of W(CO)₆? A: Tungsten hexacarbonyl is widely used in organic synthesis and as a precursor for catalysts in reactions like alkene metathesis.[3] It is also a key material in electron beam-induced deposition for creating tungsten atoms and thin films, which is important in the semiconductor industry.[4]
Q: What safety precautions should I take when handling W(CO)₆? A: W(CO)₆ is a source of carbon monoxide and is considered toxic upon skin contact, inhalation, or ingestion.[5] It is flammable and should be handled with appropriate personal protective equipment (PPE), such as gloves and goggles, in a well-ventilated area or fume hood.[4]
Quantitative Data on Synthesis Protocols
The following table summarizes various reported synthesis conditions and their resulting yields to facilitate comparison and optimization.
| Starting Material | Reducing Agent / Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Active Metal Tungsten | N/A | N/A | > 250 | > 15 | > 12 | < 35 | [1][2] |
| Tungsten Hexachloride | Carbonyl Iron Powder / Pentacarbonyl Iron | Anhydrous Ether | 35 | 10 | 5 | ~72 | [2] |
| Tungsten Hexachloride | Carbonyl Iron Powder / Pentacarbonyl Iron | Anhydrous Ether | 45 | 15 | 8 | ~83 | [2] |
| Molybdenum Pentachloride | Carbonyl Iron Powder / Pentacarbonyl Iron | Anhydrous Acetone | 25 | 5 | 1 | ~27 | [2] |
| Molybdenum Pentachloride | Carbonyl Iron Powder / Pentacarbonyl Iron | Anhydrous Ether | 35 | 8 | 5 | ~48 | [2] |
*Note: Data for Molybdenum hexacarbonyl is included for comparison as it is synthesized under similar conditions.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis under Mild Conditions
This protocol is adapted from a patented method demonstrating high efficiency.[2]
Materials:
-
Tungsten Hexachloride (WCl₆)
-
Carbonyl Iron Powder (Reducing Agent)
-
Pentacarbonyl Iron (Catalyst)
-
Anhydrous Ether (Solvent)
-
High-Purity Carbon Monoxide (CO)
Procedure:
-
Reactor Setup: In a pressure reactor equipped with a magnetic stirrer, add 75g of WCl₆, 60g of carbonyl iron powder, 60g of pentacarbonyl iron, and 1830ml of anhydrous ether.
-
Inerting the Reactor: Seal the reactor. To remove all air from the system, pressurize the reactor with CO gas and then vent it. Repeat this purging cycle a minimum of three times.
-
Pressurization: After purging, charge the reactor with high-purity CO gas to a final pressure of 15 MPa.
-
Reaction: Heat the reactor to 45°C. Turn on the stirrer to a speed of 360 rpm.
-
Reaction Time: Maintain these conditions for 8 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor down to room temperature. Carefully and slowly vent the excess CO pressure in a fume hood.
-
Product Isolation: Transfer the reaction solution from the reactor. The colorless crystals of W(CO)₆ can be obtained and purified from the solution via distillation and subsequent heating sublimation.
-
Yield: This method has a reported product yield of approximately 83%.[2]
General Experimental Workflow Diagram
Caption: General workflow for W(CO)₆ synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102070180A - Method for synthesizing hexacarbonyl tungsten or molybdenum complex - Google Patents [patents.google.com]
- 3. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 5. Metal carbonyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Tungsten Hexacarbonyl (W(CO)₆) for Semiconductor Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungsten hexacarbonyl (W(CO)₆) in semiconductor applications. The focus is on minimizing impurities to ensure high-quality thin film deposition.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in tungsten hexacarbonyl?
A1: Commercially available tungsten hexacarbonyl, even at high grades, can contain various metallic and non-metallic impurities. Common metallic impurities include molybdenum (Mo), iron (Fe), chromium (Cr), nickel (Ni), sodium (Na), zirconium (Zr), cadmium (Cd), and copper (Cu). Non-metallic impurities primarily consist of carbon and oxygen, which can also be incorporated into the tungsten film during the deposition process.[1][2]
Q2: Why is it critical to minimize impurities in W(CO)₆ for semiconductor applications?
A2: Impurities in the W(CO)₆ precursor can lead to significant defects in the crystal structure of the deposited tungsten films. These defects can negatively impact the performance and stability of semiconductor devices by altering the film's electrical properties, such as increasing resistivity, and affecting its morphology. For specialized applications like superconducting tungsten films, magnetic impurities like nickel, cobalt, and iron can suppress the superconducting transition temperature.[3][4]
Q3: What is the most effective method for purifying tungsten hexacarbonyl?
A3: Sublimation is the most common and effective method for purifying tungsten hexacarbonyl. This process involves heating the solid W(CO)₆ under vacuum, causing it to transition directly into a gas phase, leaving less volatile impurities behind. The purified W(CO)₆ vapor then crystallizes on a cooled surface.
Q4: How can I verify the purity of my tungsten hexacarbonyl precursor?
A4: The purity of W(CO)₆ is typically verified using trace metal analysis techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) are powerful methods for quantifying the concentration of metallic impurities, often at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of tungsten hexacarbonyl in deposition processes.
Issue 1: Deposited Tungsten Film Exhibits High Resistivity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High impurity content in W(CO)₆ precursor. | Purify the W(CO)₆ using vacuum sublimation before use. | Reduced impurity levels in the precursor, leading to a tungsten film with lower resistivity. |
| Verify the purity of the precursor using ICP-MS analysis. | Confirmation of precursor purity and identification of specific metallic contaminants. | |
| Incorporation of carbon and oxygen during deposition. | Optimize deposition parameters such as substrate temperature and precursor flow rate. | Minimized incorporation of carbon and oxygen impurities in the tungsten film. |
| Anneal the deposited film in a controlled atmosphere. | Removal of trapped impurities and improvement of film crystallinity, resulting in lower resistivity. | |
| Presence of beta-phase tungsten. | Incomplete reduction during CVD can lead to the formation of the higher-resistivity beta-tungsten phase. Ensure complete reduction by optimizing gas flow and temperature. | Formation of the desired lower-resistivity alpha-phase tungsten. |
Issue 2: Poor Surface Morphology or Film Adhesion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Particulate contamination from the precursor. | Ensure the W(CO)₆ is a fine, free-flowing powder. If clumpy, it may indicate degradation or moisture. | A uniform precursor vapor pressure leading to more consistent film growth. |
| Perform sublimation to remove non-volatile particulate impurities. | A smoother, more uniform tungsten film with improved adhesion. | |
| Precursor decomposition before reaching the substrate. | Check the temperature of the precursor delivery lines to prevent premature decomposition. | The W(CO)₆ precursor reaches the substrate intact, leading to controlled film deposition. |
| Substrate contamination. | Implement a thorough substrate cleaning procedure before deposition. | Improved nucleation and adhesion of the tungsten film to the substrate. |
Data Presentation
Table 1: Typical Metallic Impurity Levels in Tungsten Hexacarbonyl
This table summarizes typical impurity levels in a high-purity (99.99%) tungsten hexacarbonyl precursor as specified by a commercial supplier.
| Impurity Category | Specification | Example Impurities |
| Total Metallic Impurities | ≤ 150.0 ppm | Na, Zr, Cd, Cu, etc. |
| Molybdenum (Mo) | Excluded from trace metals basis | - |
Data sourced from a representative commercial product specification for 99.99% trace metals basis W(CO)₆.
Table 2: Impact of Specific Metallic Impurities on Superconducting Tungsten Films
This table presents data from a study on the effect of implanted metal impurities on the superconducting transition temperature (Tc) of thin tungsten films.
| Impurity | Concentration Range (ppm) | Effect on Tc |
| Nickel (Ni) | Up to tens of ppm | Suppression |
| Cobalt (Co) | Up to tens of ppm | Suppression |
| Iron (Fe) | Up to tens of ppm | Suppression |
| Magnesium (Mg) | 3 - 40 ppm | Little to no change |
| Chromium (Cr) | 7 - 350 ppm | Little to no change |
This data demonstrates the significant impact of even ppm levels of certain metallic impurities on the electrical properties of tungsten films.[3][4]
Experimental Protocols
Protocol 1: Vacuum Sublimation of Tungsten Hexacarbonyl
This protocol provides a general procedure for the purification of W(CO)₆ in a laboratory setting.
Materials:
-
Crude tungsten hexacarbonyl
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation: Thoroughly clean and dry all glassware. Assemble the sublimation apparatus and connect it to a Schlenk line to ensure an inert atmosphere.
-
Loading: Under a flow of inert gas (e.g., argon or nitrogen), load the crude W(CO)₆ into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a good seal. If using ground glass joints, apply a minimal amount of high-vacuum grease.
-
Evacuation: Gradually evacuate the apparatus using a vacuum pump. A pressure of <0.1 Torr is recommended.
-
Cooling: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a chiller fluid) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The sublimation temperature of W(CO)₆ is typically in the range of 60-80°C under vacuum.
-
Sublimation: The W(CO)₆ will sublime and deposit as fine, white crystals on the cold finger. Continue the process until a sufficient amount of purified material has been collected.
-
Cooling and Isolation: Turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Venting: Slowly and carefully vent the apparatus with an inert gas.
-
Collection: Disassemble the apparatus in an inert atmosphere and carefully scrape the purified W(CO)₆ crystals from the cold finger.
Protocol 2: ICP-MS Analysis of Tungsten Hexacarbonyl
This protocol outlines the general steps for determining the concentration of trace metallic impurities in W(CO)₆.
Materials:
-
Purified tungsten hexacarbonyl sample
-
High-purity nitric acid (trace metal grade)
-
Deionized water (18 MΩ·cm)
-
Certified multi-element standards for calibration
-
ICP-MS instrument
Procedure:
-
Sample Digestion: Accurately weigh a small amount of the W(CO)₆ sample into a clean, acid-leached digestion vessel. Carefully add a mixture of high-purity nitric acid and deionized water. The digestion process breaks down the organometallic compound, bringing the metals into solution. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Dilution: After digestion, dilute the sample to a known volume with deionized water. The final acid concentration should be compatible with the ICP-MS sample introduction system (typically 1-2% nitric acid).
-
Instrument Calibration: Prepare a series of calibration standards by diluting certified multi-element stock solutions. The concentration range of the standards should bracket the expected impurity concentrations in the sample.
-
Instrument Setup and Analysis: Set up the ICP-MS according to the manufacturer's instructions. Aspirate the calibration blank, standards, and samples. The instrument will measure the intensity of the signal for each element of interest.
-
Data Processing: The software will generate a calibration curve for each element. The concentration of each impurity in the sample is then calculated based on its signal intensity and the calibration curve.
Visualizations
Caption: Workflow for depositing high-purity tungsten films.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. Electron induced reactions of surface adsorbed tungsten hexacarbonyl (W(CO)6) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. "Effect of implanted metal impurities on superconducting tungsten films" by Betty A. Young, T. Saab et al. [scholarcommons.scu.edu]
- 4. scholarcommons.scu.edu [scholarcommons.scu.edu]
Technical Support Center: Grain Size Control in Tungsten Films from W(CO)₆ CVD
Welcome to the Technical Support Center for controlling grain size in tungsten films deposited via Chemical Vapor Deposition (CVD) using tungsten hexacarbonyl (W(CO)₆). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the W(CO)₆ CVD process.
Frequently Asked Questions (FAQs)
Q1: What are the primary process parameters that influence the grain size of tungsten films deposited from W(CO)₆?
A1: The grain size of tungsten films grown by W(CO)₆ CVD is primarily influenced by the substrate temperature, precursor partial pressure (or flow rate), and the total chamber pressure. The choice of substrate material also plays a crucial role in the initial nucleation and subsequent grain growth.
Q2: How does substrate temperature affect the grain size and phase of the tungsten film?
A2: Substrate temperature has a significant impact on the resulting film's characteristics. Lower deposition temperatures (around 350-375°C) tend to produce polycrystalline β-W, which is a metastable phase of tungsten, and can result in larger grain sizes (e.g., ~100 nm).[1] Conversely, higher deposition temperatures (e.g., 400-540°C) typically lead to the formation of the more stable, polycrystalline α-W phase with smaller grain sizes (e.g., <10 nm).[1] This is somewhat counterintuitive as higher temperatures often lead to larger grains in many CVD processes.
Q3: Can the grain size be modified after the deposition process?
A3: Yes, post-deposition annealing can significantly alter the microstructure of the tungsten film. For instance, vacuum annealing a film deposited at a lower temperature (e.g., 375°C) at a high temperature (e.g., 900°C) can convert the metastable β-W phase to the α-W phase. This transformation can result in a porous film with small, randomly oriented grains. Annealing a high-purity α-W film deposited at a higher temperature can lead to a columnar grain morphology.
Q4: What is the role of the nucleation layer in controlling the overall grain size of the tungsten film?
A4: The nucleation layer is critical in determining the final grain size of the bulk tungsten film. A nucleation layer with small, densely packed nuclei will promote the growth of a bulk film with a smaller grain size.[2] Key parameters to control during the nucleation step include the substrate temperature, the thickness of the nucleation layer, and the chamber pressure.[2]
Q5: How does chamber pressure influence the grain size?
A5: Higher chamber pressures during the nucleation phase can lead to smaller nuclei clusters.[2] This is attributed to a shorter mean free path of the gas molecules, which increases the impingement rate and the density of surface nuclei.[2] However, excessively high pressures can also increase the likelihood of gas-phase nucleation, which may lead to particle incorporation in the film.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Large, non-uniform grains | 1. Deposition temperature is too low, favoring the β-W phase. 2. Poor nucleation layer with large, sparse nuclei. 3. Inconsistent substrate temperature. | 1. Increase the substrate temperature to the α-W formation regime (e.g., > 400°C). 2. Optimize the nucleation step: consider a higher nucleation temperature and/or pressure to create smaller, denser nuclei. 3. Ensure uniform heating of the substrate. |
| Film has high impurity content (Carbon, Oxygen) | 1. Incomplete decomposition of the W(CO)₆ precursor at lower temperatures. 2. Leaks in the CVD system. | 1. Increase the deposition temperature to promote more complete decomposition of the precursor. 2. Perform a thorough leak check of the CVD reactor and gas delivery lines. |
| Columnar grain growth | This is often a result of post-deposition annealing of high-purity α-W films or can be a natural growth mode under certain CVD conditions. | If columnar grains are undesirable, consider lowering the deposition temperature to promote a more equiaxed grain structure, though this may introduce the β-W phase. Alternatively, modify the nucleation layer to disrupt columnar growth. |
| Poor film adhesion | 1. Inadequate substrate cleaning. 2. Unsuitable substrate material for W(CO)₆ nucleation. | 1. Implement a rigorous substrate cleaning procedure to remove any surface contaminants. 2. Consider depositing a suitable adhesion layer (e.g., a thin layer of titanium nitride) prior to tungsten deposition. |
| Amorphous or poorly crystalline film | Deposition temperature is too low. | Increase the substrate temperature. Films deposited below 275°C can be amorphous, while polycrystalline films are typically formed at higher temperatures.[4] |
Quantitative Data Summary
The following tables summarize the influence of key process parameters on the properties of tungsten films deposited from W(CO)₆.
Table 1: Effect of Deposition Temperature on Tungsten Film Properties
| Deposition Temperature (°C) | Resulting Phase | Grain Size (nm) | Film Composition |
| 350 | β-W (face-centered cubic) | ~100 | - |
| 375 | Polycrystalline β-W | - | ~80 at.% W, 15 at.% C, 5 at.% O |
| 400-450 | α-W (body-centered cubic) | < 10 | - |
| 540 | Polycrystalline α-W | - | >95 at.% W |
Data compiled from multiple sources.[1]
Table 2: General Process Parameters for W(CO)₆ CVD
| Parameter | Typical Range |
| Substrate Temperature | 200 - 550 °C |
| Chamber Pressure | 0.2 - 120 Torr |
| W(CO)₆ Flow Rate | 1 - 20 sccm |
| Carrier Gas (e.g., H₂, Ar) Flow Rate | 100 - 1000 sccm |
Note: These are general ranges; optimal conditions will vary depending on the specific CVD system and substrate.
Experimental Protocols
Protocol 1: General Procedure for Tungsten Film Deposition via W(CO)₆ CVD
This protocol outlines a general method for depositing tungsten films. Specific parameters should be optimized for the user's experimental setup and desired film characteristics.
-
Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Load the substrate into the CVD reactor.
-
-
System Pump-Down and Leak Check:
-
Pump the reactor down to a base pressure of < 1 x 10⁻⁶ Torr.
-
Perform a leak check to ensure the integrity of the system.
-
-
Heating:
-
Heat the substrate to the desired deposition temperature (e.g., 450°C for α-W).
-
Allow the temperature to stabilize.
-
-
Precursor Delivery:
-
Deposition:
-
Introduce the carrier gas (e.g., Argon or Hydrogen) into the reactor to establish a stable pressure.
-
Introduce the W(CO)₆ vapor into the reactor at the desired flow rate.
-
Maintain the desired deposition pressure and temperature for the duration of the deposition.
-
-
Cool-Down and Venting:
-
After the desired film thickness is achieved, stop the W(CO)₆ flow.
-
Turn off the substrate heater and allow the system to cool down under vacuum or in an inert gas flow.
-
Once at room temperature, vent the chamber with an inert gas (e.g., Nitrogen) and unload the substrate.
-
Visualizations
Caption: Experimental workflow for W(CO)₆ CVD.
Caption: Key parameter relationships for grain size control.
References
- 1. researchgate.net [researchgate.net]
- 2. US6524956B1 - Method for controlling the grain size of tungsten films - Google Patents [patents.google.com]
- 3. The Effect of Pressure Increase on the Deposition of Tungsten by CVD using SiH4 -Journal of Surface Science and Engineering | Korea Science [koreascience.kr]
- 4. gelest.com [gelest.com]
Technical Support Center: Stabilizing Hexacarbonyltungsten (W(CO)₆) Solutions for Photochemical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, handling, and troubleshooting solutions of hexacarbonyltungsten (W(CO)₆) for photochemical studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (W(CO)₆) used in photochemical studies?
A1: this compound is a valuable precursor in photochemistry due to its ability to undergo photodissociation upon UV irradiation. This process involves the loss of a carbon monoxide (CO) ligand, generating a highly reactive, coordinatively unsaturated W(CO)₅ intermediate. This intermediate can then react with a wide range of substrates, making W(CO)₆ a useful tool for initiating various chemical transformations.
Q2: What are the main challenges in working with W(CO)₆ solutions?
A2: The primary challenges include the compound's sensitivity to air, moisture, and light. Exposure to these elements can lead to decomposition and the formation of impurities, which can interfere with photochemical experiments and lead to inconsistent results. Maintaining an inert atmosphere and using dry, deoxygenated solvents are crucial for stability.
Q3: How should solid W(CO)₆ be stored?
A3: Solid W(CO)₆ is relatively stable in air for short periods but should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term purity and reactivity.
Q4: What are the common signs of W(CO)₆ solution degradation?
A4: Degradation of W(CO)₆ solutions can be visually identified by a color change from colorless to yellow, which indicates the formation of photoproducts or decomposition species.[1] The appearance of precipitates can also signify decomposition. Spectroscopic methods, such as UV-Vis or NMR, can provide a more quantitative assessment of degradation.
Q5: What safety precautions should be taken when working with W(CO)₆?
A5: this compound is toxic if swallowed, in contact with skin, or inhaled. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guide
Problem 1: My W(CO)₆ solution turns yellow even when stored in the dark.
-
Question: Why is my this compound solution changing color without light exposure, and how can I prevent this?
-
Answer: A yellow color indicates the formation of tungsten sub-carbonyl species or other decomposition products. This can be caused by several factors even in the absence of light:
-
Presence of Oxygen: Dissolved oxygen in the solvent can slowly oxidize W(CO)₆. It is critical to use properly deoxygenated solvents.
-
Moisture: Trace amounts of water can lead to the slow decomposition of W(CO)₆. Ensure that your solvents are rigorously dried before use.
-
Solvent Impurities: Peroxides in ethers (like THF) or other reactive impurities in solvents can react with W(CO)₆. Use high-purity, freshly distilled, or commercially available anhydrous solvents.
-
Solution: Prepare your solutions under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox) with freshly purified and deoxygenated solvents. Store the solutions in sealed containers, wrapped in foil to exclude light, and in a cool environment.
-
Problem 2: I am observing inconsistent results in my photochemical experiments.
-
Question: What could be causing the variability in my experimental outcomes when using W(CO)₆ solutions?
-
Answer: Inconsistent results often stem from variations in the concentration and purity of the active W(CO)₆ species.
-
Solution Degradation: If the solution is not freshly prepared or has been improperly stored, its concentration will decrease over time, leading to lower reaction rates or yields. Always use freshly prepared solutions for quantitative studies.
-
Incomplete Deoxygenation: Residual oxygen can quench excited states or react with the W(CO)₅ intermediate, leading to side reactions and variable product distributions. Ensure your deoxygenation procedure is thorough.
-
Light Exposure: Accidental exposure to ambient light during preparation or handling can pre-photolyze a portion of the W(CO)₆, altering the starting concentration for your experiment. Work in a dimly lit area or use amber glassware.
-
Impurity of W(CO)₆: Commercially available W(CO)₆ may contain impurities. For highly sensitive experiments, purification by sublimation is recommended to ensure high purity.[2]
-
Problem 3: A precipitate is forming in my W(CO)₆ solution.
-
Question: What is this solid material forming in my solution, and how can I avoid it?
-
Answer: Precipitate formation is a clear sign of significant decomposition. The solid is likely a mixture of tungsten oxides and other insoluble decomposition products.
-
Cause: This is often due to gross contamination with air and moisture.
-
Solution: Review your handling procedures for air- and moisture-sensitive compounds. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use robust techniques like a Schlenk line or a glovebox for all manipulations. Solvents must be thoroughly dried and deoxygenated.
-
Photochemical Quantum Yields of W(CO)₆
The quantum yield (Φ) of a photochemical reaction is a measure of the efficiency of the process, defined as the number of moles of a stated reactant disappearing or product produced per mole of photons absorbed. The quantum yield for the photodissociation of W(CO)₆ is solvent-dependent.
| Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) for CO dissociation | Reference |
| Perfluoromethylcyclohexane | Not Specified | Highly reactive coordinatively unsaturated species generated | [3] |
| Acetonitrile | 455 | 0.026 - 0.070 (for CpW(CO)₃H formation from [CpW(CO)₃]₂) | [4] |
| Cyclohexane | 254 | ~1 | General literature value |
| Various Organic Solvents | 366, 405, 436 | Varies with ligand and wavelength |
Note: The quantum yield can be influenced by various factors including temperature, concentration, and the presence of other species in the solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a W(CO)₆ solution for photochemical studies using standard Schlenk line techniques to ensure an inert atmosphere.
Materials:
-
This compound (W(CO)₆), preferably purified by sublimation
-
High-purity, anhydrous solvent (e.g., THF, methanol, acetonitrile, cyclohexane)
-
Schlenk flask
-
Glass syringe and needles
-
Rubber septa
-
Inert gas (Argon or Nitrogen)
-
Vacuum/inert gas manifold (Schlenk line)
Procedure:
-
Solvent Deoxygenation:
-
Place the desired volume of anhydrous solvent in a Schlenk flask.
-
Connect the flask to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and thaw the solvent. The dissolved gases will bubble out.
-
Backfill the flask with inert gas.
-
-
Alternatively, for less stringent requirements, bubble a gentle stream of inert gas through the solvent for at least 30 minutes.
-
-
Preparation of the W(CO)₆ Solution:
-
Dry a separate Schlenk flask and a magnetic stir bar in an oven at >100 °C overnight and allow to cool under a stream of inert gas.
-
Quickly weigh the desired amount of W(CO)₆ and transfer it to the dried Schlenk flask under a positive flow of inert gas.
-
Seal the flask with a rubber septum.
-
Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent from the solvent reservoir to the Schlenk flask containing the W(CO)₆.
-
Stir the solution until the solid is completely dissolved.
-
The solution should be colorless. If it appears yellow, this indicates some level of decomposition.
-
Wrap the flask in aluminum foil to protect it from light and store it under a positive pressure of inert gas. For best results, use the solution immediately after preparation.
-
Visualizations
Caption: Photochemical activation and solvent coordination of W(CO)₆.
References
Reducing resistivity of tungsten films from W(CO)₆ post-deposition annealing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tungsten films deposited from tungsten hexacarbonyl (W(CO)₆) and subsequently annealed to reduce resistivity.
Troubleshooting Guides
This section addresses common issues encountered during the post-deposition annealing of tungsten films derived from W(CO)₆.
Issue 1: Higher than expected resistivity after annealing.
-
Question: My tungsten film still exhibits high resistivity (> 50 µΩ·cm) after the annealing process. What are the potential causes and how can I resolve this?
-
Answer: High resistivity in annealed tungsten films deposited from W(CO)₆ is a common issue that can stem from several factors. The primary causes are typically incomplete removal of carbon and oxygen impurities, the persistence of the high-resistivity β-W phase, or suboptimal annealing parameters.
Troubleshooting Steps:
-
Verify Annealing Temperature and Duration: Ensure your annealing temperature is sufficient for the phase transition from the metastable, high-resistivity β-W phase to the stable, low-resistivity α-W phase. For films deposited at lower temperatures (e.g., 375°C), a vacuum anneal at 900°C is effective in converting β-W to α-W and significantly reducing resistivity.[1][2] If your annealing temperature is lower, consider increasing it. The duration of the anneal is also critical; ensure it is long enough for the complete phase transformation and impurity diffusion to occur.
-
Check the Annealing Atmosphere: The annealing environment plays a crucial role in film purity.
-
Vacuum Annealing: A high-vacuum environment is generally preferred to prevent re-oxidation of the tungsten film. A poor vacuum level can lead to the incorporation of oxygen, which increases resistivity.
-
Inert Gas Annealing (e.g., N₂): If using an inert gas, ensure the gas is of high purity to avoid introducing oxygen or moisture.
-
-
Analyze Film Composition: If high resistivity persists, analyze the elemental composition of your film using techniques like X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES). Films deposited at lower temperatures (e.g., 375°C) can contain significant amounts of carbon (~15 at.%) and oxygen (~5 at.%).[1][2] If impurity levels are high, you may need to optimize the initial deposition parameters to minimize their incorporation.
-
Characterize Crystal Structure: Use X-ray Diffraction (XRD) to determine the crystal phase of your tungsten film. The presence of β-W peaks after annealing indicates an incomplete phase transition, which is a direct cause of high resistivity.
-
Issue 2: Poor film adhesion or cracking after annealing.
-
Question: My tungsten film is cracking or delaminating from the substrate after the annealing process. What could be causing this?
-
Answer: Film stress is a common challenge with tungsten coatings and can be exacerbated by the annealing process, leading to adhesion failure.
Troubleshooting Steps:
-
Ramp Rates: High heating and cooling rates during annealing can induce thermal stress due to the mismatch in the coefficient of thermal expansion between the tungsten film and the substrate. Try using slower ramp rates to minimize this stress.
-
Film Thickness: Thicker films are more prone to stress-related failure. If possible, evaluate if a thinner film meets your application's requirements.
-
Substrate Preparation: Ensure the substrate surface is thoroughly cleaned before deposition to promote good adhesion.
-
Deposition Parameters: High stress can also be a result of the deposition process itself. Adjusting deposition parameters to reduce intrinsic stress may be necessary.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for resistivity reduction during the annealing of W(CO)₆-derived tungsten films?
A1: The primary mechanism is a solid-state phase transformation from the metastable, high-resistivity β-tungsten (β-W) phase to the thermodynamically stable, low-resistivity α-tungsten (α-W) phase. This transition is typically accompanied by a significant drop in resistivity.[1][2][4] Additionally, annealing helps to reduce impurity content, such as carbon and oxygen, and increase grain size, both of which contribute to lowering the film's resistivity.
Q2: How does the initial deposition temperature of the tungsten film affect the post-annealing resistivity?
A2: The deposition temperature significantly influences the initial purity and crystal structure of the film, which in turn affects the final annealed resistivity.
-
Low Deposition Temperatures (e.g., 375°C): Films deposited at lower temperatures tend to have higher impurity content (carbon and oxygen) and are often in the β-W phase, resulting in very high as-deposited resistivity (>1000 µΩ·cm).[1][2] These films require a high-temperature anneal (e.g., 900°C) to transform to the α-W phase and achieve a significant reduction in resistivity (down to ~19 µΩ·cm).[1][2]
-
High Deposition Temperatures (e.g., 540°C): Films deposited at higher temperatures have higher purity (>95 at.% W) and are already in the polycrystalline α-W phase, exhibiting a much lower as-deposited resistivity (18-23 µΩ·cm).[1][2] Post-deposition annealing (e.g., at 900°C) can further reduce the resistivity to approximately 10 µΩ·cm by improving the crystallinity and morphology.[1][2]
Q3: What are typical resistivity values I can expect for tungsten films derived from W(CO)₆ after annealing?
A3: The achievable resistivity depends on the initial deposition conditions and the annealing parameters. For tungsten films deposited from W(CO)₆, you can expect the following approximate resistivities after a 900°C vacuum anneal:
-
For films deposited at 375°C (initially β-W), a resistivity of approximately 19 µΩ·cm can be achieved.[1][2]
-
For films deposited at 540°C (initially α-W), a resistivity of approximately 10 µΩ·cm can be achieved.[1][2]
Experimental Data Summary
The following table summarizes the effect of deposition and annealing temperatures on the resistivity of tungsten films deposited from W(CO)₆.
| Deposition Temperature (°C) | As-Deposited Film Properties | Annealing Temperature (°C) | Post-Annealing Resistivity (µΩ·cm) | Post-Annealing Film Properties |
| 375 | ~80% W, ~15% C, ~5% O; Polycrystalline β-W; >1000 µΩ·cm[1][2] | 900 (Vacuum) | ~19 | Polycrystalline α-W; Porous with small, randomly oriented grains[1][2] |
| 540 | >95% W; Polycrystalline α-W; 18-23 µΩ·cm[1][2] | 900 (Vacuum) | ~10 | Columnar morphology with strong (100) orientation[1][2] |
Experimental Protocols
Protocol 1: Post-Deposition Annealing of W(CO)₆-Derived Tungsten Films
This protocol outlines the general steps for reducing the resistivity of tungsten films via post-deposition annealing.
1. Sample Preparation:
- Deposit tungsten films on the desired substrate (e.g., Si(100)) using a Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with W(CO)₆ as the precursor. Control the substrate temperature during deposition as it significantly impacts the as-deposited film properties.
2. Annealing Furnace Preparation:
- Use a high-temperature furnace capable of reaching at least 900°C and equipped with a vacuum system.
- Ensure the furnace chamber is clean to prevent contamination of the films.
3. Annealing Process:
- Place the substrates with the deposited tungsten films into the furnace.
- Evacuate the furnace chamber to a high vacuum (e.g., < 10⁻⁶ Torr) to minimize oxidation during annealing.
- Ramp up the temperature to the target annealing temperature (e.g., 900°C) at a controlled rate.
- Hold the temperature constant for the desired annealing duration. A typical duration can be in the range of 30 to 60 minutes.
- After the annealing duration, ramp down the temperature to room temperature at a controlled rate.
- Vent the chamber with an inert gas (e.g., N₂) before removing the samples.
4. Characterization:
- Measure the sheet resistance of the annealed films using a four-point probe. Calculate the resistivity based on the measured sheet resistance and the film thickness.
- Characterize the crystal structure using X-ray Diffraction (XRD) to confirm the α-W phase.
- Analyze the film's elemental composition using XPS or AES to determine the levels of carbon and oxygen impurities.
- Examine the film morphology and grain structure using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Visualizations
Caption: Troubleshooting workflow for high resistivity in annealed tungsten films.
References
- 1. Tungsten chemical vapor deposition using tungsten hexacarbonyl: microstructure of as-deposited and annealed films (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Resistivity and Stress in Tungsten Coatings - Denton Vacuum [dentonvacuum.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to W(CO)₆ and Mo(CO)₆ as Catalyst Precursors
Introduction
Tungsten hexacarbonyl, W(CO)₆, and molybdenum hexacarbonyl, Mo(CO)₆, are pivotal Group 6 metal carbonyls widely employed as catalyst precursors in academic and industrial research. As volatile, relatively air-stable, and colorless solids, they serve as convenient sources of zero-valent tungsten and molybdenum.[1][2][3] Both compounds share an octahedral geometry, with the central metal atom coordinated to six carbon monoxide (CO) ligands.[1][3] Their utility in catalysis stems from the ability to controllably release CO ligands through thermal or photochemical activation, generating coordinatively unsaturated and highly reactive metal species that can initiate a wide array of chemical transformations.[4][5] This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate precursor for their specific application.
Physical and Chemical Properties
While structurally analogous, W(CO)₆ and Mo(CO)₆ exhibit key differences in their physical properties and reactivity, which influence their handling and catalytic behavior. W(CO)₆ generally forms compounds that are kinetically more robust than their molybdenum counterparts.[2][3]
| Property | W(CO)₆ (Tungsten Hexacarbonyl) | Mo(CO)₆ (Molybdenum Hexacarbonyl) |
| Molecular Formula | C₆O₆W | C₆H₆Mo |
| Molecular Weight | 351.90 g/mol [3] | 264.01 g/mol [1] |
| Appearance | Colorless to white crystalline solid[2][3] | White, translucent crystals[1] |
| Melting Point | ~170 °C (decomposes)[3] | 150 °C (decomposes without melting)[1][6] |
| Boiling Point | Sublimes | 156 °C[1] |
| Solubility | Sparingly soluble in non-polar organic solvents.[2][3] | Slightly soluble in THF, diglyme, acetonitrile; insoluble in water.[1] |
| Stability | Relatively air-stable solid.[2][3] | Air-stable solid.[1] |
Catalyst Activation and General Reaction Pathway
The catalytic activity of both W(CO)₆ and Mo(CO)₆ is predicated on the dissociation of one or more CO ligands. This activation step generates a highly reactive, coordinatively unsaturated metal-carbonyl intermediate, M(CO)ₓ (where x < 6), which can then coordinate with substrates and enter the catalytic cycle. This process can be initiated either thermally or photochemically.
Comparative Performance in Catalytic Reactions
The choice between W(CO)₆ and Mo(CO)₆ is highly dependent on the target reaction, as their subtle electronic and steric differences lead to varied catalytic efficiencies and selectivities.
Alkyne Metathesis and Polymerization
Both precursors are used to generate catalysts for alkyne metathesis.[7][8]
-
Mo(CO)₆ : "Instant" catalysts for alkyne metathesis can be formed from Mo(CO)₆ and various phenols.[7] For instance, activation with 4-chlorophenol (B41353) or 2-fluorophenol (B130384) has been shown to increase yields in ring-closing alkyne metathesis (RCAM) and other metathesis reactions.[7]
-
W(CO)₆ : This precursor is notably effective in the photoassisted polymerization of terminal alkynes.[9][10] UV irradiation of W(CO)₆ in the presence of an alkyne initiates the reaction, which is a key step in certain crosslinking processes.[9]
Hydrosilylation of Alkynes
In the anti-Markovnikov hydrosilylation of terminal alkynes, direct comparison reveals a significant performance difference. In a study involving the hydrosilylation of phenylacetylene (B144264) with PhSiH₃, Mo(CO)₆ proved to be a more effective precursor.[11]
| Precursor (1 mol%) | Ligand (1.2 mol%) | Additive (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (β-E : α) |
| Mo(CO)₆ | dppb | t-BuOK | THF | RT | 4 | 95 | >20:1 |
| W(CO)₆ | PPh₃ | t-BuOK | MeCN | RT | 12 | <10 | - |
| Data synthesized from a study on molybdenum-catalyzed hydrosilylation.[11] The W(CO)₆ result is from initial screening under less optimized conditions but indicates lower reactivity compared to Mo(CO)₆. |
Deoxygenation and Desulfurization Reactions
-
Mo(CO)₆ : High-valent molybdenum complexes, which can be derived from Mo(CO)₆, are active in the catalytic deoxygenation of nitroarenes using pinacol (B44631) as a reductant.[12]
-
W(CO)₆ : Tungsten hexacarbonyl has been utilized for the desulfurization of organosulfur compounds.[2][3]
Carbonylation and Related Reactions
Both precursors can serve as a source of CO, but they have been applied in different contexts.
-
Mo(CO)₆ : It serves as both a catalyst and a condensed source of CO in the alkoxycarbonylation of aryl halides, providing a convenient alternative to using gaseous carbon monoxide.[13]
-
W(CO)₆ : Theoretical studies on the water-gas shift reaction (WGSR) suggest that W(CO)₆ is a more promising candidate for an improved catalyst compared to its molybdenum and chromium analogues.[14]
Experimental Protocols
Representative Protocol: Mo(CO)₆-Catalyzed Hydrosilylation of an Alkyne
This protocol is adapted from a reported procedure for the (E)-selective anti-Markovnikov hydrosilylation of terminal alkynes.[11]
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆ (Precursor)
-
1,4-Bis(diphenylphosphino)butane, dppb (Ligand)
-
Potassium tert-butoxide, t-BuOK (Additive)
-
Terminal alkyne (e.g., phenylacetylene) (Substrate 1)
-
Silane (B1218182) (e.g., phenylsilane) (Substrate 2)
-
Anhydrous tetrahydrofuran (B95107) (THF) (Solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Mo(CO)₆ (1.3 mg, 0.005 mmol, 1 mol%), dppb (2.6 mg, 0.006 mmol, 1.2 mol%), and t-BuOK (2.8 mg, 0.025 mmol, 5 mol%).
-
Add 2 mL of anhydrous THF to the tube. Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.
-
Add the silane (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the flask to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the (E)-vinylsilane product.
Conclusion
Both W(CO)₆ and Mo(CO)₆ are invaluable precursors for generating catalytically active species, yet they are not always interchangeable.
-
Mo(CO)₆ is often more reactive and finds broader use in diverse organic transformations such as alkoxycarbonylations, Pauson-Khand reactions, and, as demonstrated, highly efficient alkyne hydrosilylations.[1][7][11][13] Its lower decomposition temperature may contribute to easier activation under thermal conditions.[6]
-
W(CO)₆ tends to form more kinetically stable or robust intermediates.[3] It is a preferred precursor in applications like alkene metathesis and, particularly, in photoactivated processes such as alkyne polymerization where controlled initiation is crucial.[5][9][10]
Ultimately, the selection between W(CO)₆ and Mo(CO)₆ should be guided by the specific demands of the catalytic reaction, including the required activation method (thermal vs. photochemical), the desired reactivity profile, and the stability of the catalytic intermediates.
References
- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)6 – Ereztech [ereztech.com]
- 3. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Kinetic stability of W(CO)₆ derivatives compared to molybdenum analogs
A Comparative Guide to the Kinetic Stability of W(CO)₆ Derivatives and their Molybdenum Analogs
For researchers and professionals in drug development and materials science, understanding the kinetic stability of metal carbonyl complexes is paramount for designing novel therapeutic agents and catalysts. This guide provides a detailed comparison of the kinetic stability of tungsten hexacarbonyl (W(CO)₆) derivatives and their molybdenum (Mo(CO)₆) analogs, focusing on ligand substitution reactions. The comparative analysis is supported by experimental data, detailed methodologies, and a mechanistic overview.
Introduction to Kinetic Stability in Group 6 Metal Carbonyls
The kinetic stability of W(CO)₆ and Mo(CO)₆ derivatives is a critical factor in their application, influencing reaction rates and the feasibility of synthetic transformations. Ligand substitution reactions in these hexacarbonyl complexes typically proceed via a dissociative mechanism, where the rate-determining step is the cleavage of a metal-carbonyl (M-CO) or metal-ligand (M-L) bond to form a five-coordinate intermediate. The strength of this M-CO or M-L bond is a key determinant of the complex's kinetic stability. Generally, tungsten, being a third-row transition metal, forms stronger metal-ligand bonds compared to its second-row congener, molybdenum. This difference in bond strength directly translates to differences in kinetic stability, with tungsten complexes typically exhibiting greater inertness.
Quantitative Comparison of Reaction Kinetics
The relative kinetic stabilities of tungsten and molybdenum carbonyl complexes can be quantitatively assessed by comparing the rate constants (k) and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for ligand substitution reactions.
Dissociation of Carbon Monoxide from Hexacarbonyls
A fundamental measure of the intrinsic kinetic stability is the rate of dissociation of a single carbonyl ligand from the parent hexacarbonyl molecule in the gas phase. The following table summarizes the high-pressure limit rate constants and activation energies for this process.
| Complex | Temperature Range (K) | Rate Constant Expression (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Mo(CO)₆ | 585–685 | 10¹⁶.¹² ± ⁰.⁶⁸exp[(-148.8 ± 8.1 kJ/mol)/RT] | 148.8 ± 8.1 |
| W(CO)₆ | 690–810 | 10¹⁵.⁹³ ± ⁰.⁶³exp[(-171.7 ± 8.9 kJ/mol)/RT] | 171.7 ± 8.9 |
These data clearly indicate that W(CO)₆ is kinetically more stable towards CO dissociation than Mo(CO)₆, as evidenced by its significantly higher activation energy.
Ligand Substitution in Pentacarbonyl Derivatives
The electronic and steric properties of the non-carbonyl ligand (L) in M(CO)₅L complexes can influence the rate of substitution of a CO ligand. However, a general trend of higher kinetic stability for tungsten complexes is consistently observed.
Here, we compare the activation parameters for CO substitution in anionic thiolate complexes, [M(CO)₅SPh]⁻, and for the dissociation of a metal-nitrogen bond in bimetallic diaminopyridine-bridged complexes.
| Reaction | Metal (M) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| [M(CO)₅SCOPh]⁻ + P(OEt)₃ → cis-[M(CO)₄(P(OEt)₃)SCOPh]⁻ + CO | Mo | 24.6 ± 0.2 | 8.2 ± 0.6 |
| W | 28.4 ± 0.2 | 11.3 ± 0.5 | |
| (μ-2,6-dap)[M(CO)₅]₂ → (2,6-dap)M(CO)₅ + M(CO)₅ | Mo | 25.4 ± 1.1 | 3.6 ± 3.2 |
| W | 30.8 ± 1.0 | 8.1 ± 2.9 |
The higher activation enthalpies (ΔH‡) for the tungsten complexes in both examples underscore their greater kinetic stability compared to the molybdenum analogs.[1][2] The positive entropies of activation (ΔS‡) are consistent with a dissociative mechanism, where the transition state is more disordered than the reactants.[1][2]
Experimental Protocols
The kinetic data presented above are typically acquired using spectroscopic techniques to monitor the change in concentration of reactants or products over time.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a common method for monitoring the kinetics of ligand substitution reactions. The reaction is initiated by mixing the reactants in a cuvette placed in a thermostated spectrophotometer. The change in absorbance at a wavelength where a reactant or product has a strong, distinct absorption band is recorded as a function of time. For example, the disappearance of the starting metal carbonyl complex or the appearance of the substituted product can be monitored. The rate constant is then determined by fitting the absorbance versus time data to the appropriate integrated rate law.
Typical Protocol:
-
Prepare solutions of the metal carbonyl complex and the entering ligand in a suitable solvent (e.g., chlorobenzene, THF).
-
Thermostate the solutions to the desired reaction temperature.
-
Initiate the reaction by rapidly mixing the solutions in a quartz cuvette.
-
Immediately place the cuvette in a UV-Visible spectrophotometer and record the absorbance at a fixed wavelength at regular time intervals.
-
Continue data collection until the reaction is complete (no further change in absorbance).
-
Analyze the data by plotting ln(Aₜ - A∞) versus time for a first-order reaction (where Aₜ is the absorbance at time t and A∞ is the absorbance at infinite time) to obtain the pseudo-first-order rate constant from the slope.
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly in the carbonyl stretching region (ν(CO) ~1700-2100 cm⁻¹), is a powerful tool for studying the kinetics of metal carbonyl reactions. The number, position, and intensity of the ν(CO) bands are sensitive to the structure and electronic environment of the metal center.
Typical Protocol:
-
The reaction is carried out in a thermostated IR cell.
-
Spectra are recorded at regular time intervals.
-
The concentration of the reactant and product species are determined from the intensities of their characteristic ν(CO) bands using the Beer-Lambert law.
-
The rate constants are then calculated from the concentration versus time data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to follow the kinetics of these reactions, particularly when the reactants and products have distinct NMR signals (e.g., ³¹P NMR for phosphine (B1218219) ligands or ¹³C NMR for carbonyl ligands). The change in the integral of a specific resonance over time can be used to determine the reaction rate.
Mechanistic Insights
The ligand substitution reactions of W(CO)₆ and Mo(CO)₆ and their derivatives predominantly follow a dissociative (D) mechanism . This mechanism involves a slow, rate-determining step where a ligand dissociates from the metal center to form a five-coordinate intermediate. This intermediate then rapidly reacts with the incoming ligand.
Figure 1. Dissociative mechanism for ligand substitution in M(CO)₅L complexes.
The greater kinetic stability of tungsten derivatives compared to their molybdenum analogs is primarily attributed to the stronger metal-ligand bonds in the tungsten complexes. The 5d orbitals of tungsten are larger and more diffuse than the 4d orbitals of molybdenum, leading to better overlap with ligand orbitals and consequently stronger bonds. This stronger bonding results in a higher activation energy for the initial ligand dissociation step, making the tungsten complexes less reactive.
Conclusion
The experimental data consistently demonstrate that tungsten(0) carbonyl complexes are kinetically more stable than their molybdenum(0) counterparts. This increased stability is a direct consequence of the stronger metal-ligand bonds formed by tungsten. For researchers in fields such as catalysis and drug development, this difference in reactivity is a crucial consideration. The higher stability of tungsten complexes can be advantageous for applications requiring robust catalysts or stable metal-containing scaffolds, while the greater reactivity of molybdenum complexes may be preferable for reactions that require more facile ligand exchange. By understanding these fundamental differences in kinetic stability, scientists can make more informed decisions in the design and application of these versatile organometallic compounds.
References
A Comparative Guide to Tungsten Precursors for Chemical Vapor Deposition: W(CO)₆ vs. Tungsten Halides
An objective analysis of tungsten hexacarbonyl and tungsten halides for the chemical vapor deposition of tungsten films, supported by experimental data.
The selection of a precursor is a critical decision in the chemical vapor deposition (CVD) of tungsten films, directly influencing process parameters, film properties, and overall cost. The two primary families of precursors used for this purpose are tungsten hexacarbonyl (W(CO)₆) and tungsten halides (e.g., WF₆, WCl₆). This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in making an informed choice for their specific applications.
Core Advantages of W(CO)₆ over Tungsten Halides
Tungsten hexacarbonyl, a metal-organic precursor, offers several distinct advantages over traditional tungsten halides. The primary benefits stem from its chemical structure and decomposition pathway.
-
Lower Deposition Temperatures: W(CO)₆ decomposes thermally at significantly lower temperatures, typically starting around 300-400°C, whereas tungsten halides require higher temperatures (450-700°C) and the presence of a reducing agent like hydrogen.[1][2][3][4] This lower thermal budget is crucial for applications involving temperature-sensitive substrates.
-
Absence of Corrosive Byproducts: The decomposition of W(CO)₆ yields tungsten and carbon monoxide (W(CO)₆ → W + 6CO), both of which are non-corrosive.[1][5] In stark contrast, the reduction of tungsten halides produces highly corrosive and hazardous hydrohalic acids such as hydrogen fluoride (B91410) (HF) or hydrogen chloride (HCl).[6][7] This corrosive nature necessitates the use of specialized, corrosion-resistant equipment and poses environmental and safety challenges.[1]
-
Simplified, Reduction-Free Process: The deposition process with W(CO)₆ is based on simple pyrolysis and does not require a secondary reducing agent.[1] Halide-based processes are more complex, mandating the precise control of the flow rates of both the tungsten halide and a reducing gas (typically H₂).[2][4][8]
-
No Halogen Contamination: Using W(CO)₆ eliminates the risk of incorporating fluorine or chlorine impurities into the deposited film, which can be detrimental to the performance of microelectronic devices.[3] The primary impurities from W(CO)₆ are carbon and oxygen, which can be minimized through process optimization and post-deposition annealing.[5][7]
Data Presentation: Precursor and Film Properties
The following table summarizes key quantitative data comparing W(CO)₆ with common tungsten halides, compiled from various experimental studies.
| Property | Tungsten Hexacarbonyl (W(CO)₆) | Tungsten Hexafluoride (WF₆) | Tungsten Hexachloride (WCl₆) |
| Precursor State | Solid | Gas | Solid |
| Vapor Pressure | 1.2 Torr @ 67°C[3] | High (Gas at STP) | Sublimes ~188-200°C[8] |
| Deposition Temp. | 350 - 550°C[1][9] | 300 - 700°C[4] | 450 - 650°C[2] |
| Reaction Type | Pyrolysis (Thermal Decomposition)[1] | H₂ Reduction | H₂ Reduction[8][10] |
| Byproducts | CO[5] | HF[6] | HCl[10] |
| Corrosiveness | Non-corrosive[1][5] | Highly Corrosive | Corrosive |
| Film Purity | ~80 at.% W, 15 at.% C, 5 at.% O (at 375°C)[7] | High purity α-W, potential F incorporation[2][11] | Potential Cl contamination[8] |
| Film Resistivity | >1000 µΩ·cm (as-deposited, 375°C)[7]; 15 µΩ·cm (annealed)[5] | ~8-20 µΩ·cm[11] | Not specified, but used for bulk fill[2] |
| Crystal Phase | β-W or mixed phase (as-deposited)[1][7]; α-W (annealed)[1] | α-W[11] | α-W |
Mandatory Visualizations
Logical Comparison of CVD Pathways
The following diagram illustrates the fundamental differences in the reaction pathways and outcomes when using W(CO)₆ versus a tungsten halide (represented by WX₆).
Caption: Comparison of W(CO)₆ and Tungsten Halide CVD processes.
Experimental Protocols
Key Experiment 1: CVD of Tungsten using W(CO)₆
This protocol describes a typical low-pressure CVD (LPCVD) process for depositing tungsten films from tungsten hexacarbonyl.
Objective: To deposit a tungsten film on a Si(100) substrate via thermal decomposition of W(CO)₆.
Methodology:
-
Substrate Preparation: A Si(100) wafer is cleaned using a standard RCA cleaning procedure and loaded into an ultra-high vacuum (UHV)-compatible CVD reactor.
-
Precursor Handling: Solid W(CO)₆ is placed in a stainless steel bubbler heated to a constant temperature (e.g., 85-110°C) to generate sufficient vapor pressure.[12] All delivery lines are heated to a higher temperature (e.g., 120°C) to prevent precursor recondensation.[12]
-
Deposition Process:
-
The reactor is pumped down to a base pressure in the range of 10⁻⁸ Torr.
-
The Si(100) substrate is heated to the desired deposition temperature, for example, 375°C.[7]
-
W(CO)₆ vapor is introduced into the chamber. A carrier gas such as hydrogen or argon may be used, though it is not required for the primary reaction.[1]
-
The chamber pressure is maintained at a constant value (e.g., 0.2-0.5 Torr) during deposition.[12]
-
The deposition is carried out for a set duration to achieve the desired film thickness.
-
-
Post-Deposition Annealing (Optional but Recommended):
Key Experiment 2: CVD of Tungsten using WCl₆
This protocol outlines a representative CVD process using tungsten hexachloride and a hydrogen reducing agent.
Objective: To deposit a tungsten bulk fill layer on a substrate using WCl₆.
Methodology:
-
Substrate Preparation: A substrate, potentially with a pre-deposited nucleation layer, is placed into the CVD reactor.
-
Precursor Handling: Solid WCl₆ is heated in a sublimator to a temperature sufficient for sublimation (e.g., 160-230°C).[8] An inert carrier gas, such as Argon (Ar), is flowed through the sublimator to transport the WCl₆ vapor to the reaction chamber.
-
Deposition Process:
-
The substrate is heated to the target deposition temperature, typically between 450°C and 650°C.[2]
-
Hydrogen (H₂) gas is introduced into the reactor as the reducing agent. A typical H₂/Ar ratio is maintained to achieve the correct reaction stoichiometry.[8]
-
The WCl₆ vapor is then introduced into the chamber, initiating the reduction reaction on the heated substrate surface.
-
The reactor pressure is maintained at a constant level, for example, 60 Torr.[2]
-
The deposition proceeds until the desired tungsten film thickness is achieved.
-
Exhaust gases, containing HCl, must be passed through an acid trap or scrubber before being vented.[10]
-
Experimental Workflow Diagram
This diagram visualizes the generalized workflow for a CVD experiment, applicable to both precursor types with minor modifications.
Caption: Generalized experimental workflow for a CVD process.
Conclusion
The choice between W(CO)₆ and tungsten halides for CVD is a trade-off between process simplicity and final film purity. W(CO)₆ is an excellent candidate for applications requiring low-temperature deposition on sensitive substrates where the presence of corrosive halides is intolerable.[1][5] Its primary drawback is the incorporation of carbon and oxygen, which often necessitates a high-temperature annealing step to achieve low resistivity and high-purity α-W films.[1][5][7]
Conversely, tungsten halides, while requiring more complex, higher-temperature processes and corrosion-resistant hardware, can directly deposit high-purity, low-resistivity α-W films suitable for demanding microelectronics applications.[11] Researchers must weigh the lower thermal budget and process safety of W(CO)₆ against the higher as-deposited film quality typically achieved with halide precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]
- 3. TUNGSTEN CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. gelest.com [gelest.com]
A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Differences Between W(CO)₆ and Cr(CO)₆
In the realm of organometallic chemistry, tungsten hexacarbonyl (W(CO)₆) and chromium hexacarbonyl (Cr(CO)₆) serve as foundational examples of stable, homoleptic metal carbonyls. Both adopt a highly symmetric octahedral geometry, yet the difference in the central metal atom—tungsten versus chromium—imparts subtle but significant distinctions in their spectroscopic signatures. This guide provides a comparative analysis of W(CO)₆ and Cr(CO)₆ using infrared (IR), Raman, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, supported by experimental data and protocols for researchers in materials science and drug development.
Synopsis: This comparison demonstrates that while both W(CO)₆ and Cr(CO)₆ exhibit spectroscopic features characteristic of octahedral metal hexacarbonyls, the heavier tungsten atom in W(CO)₆ generally leads to lower vibrational frequencies for the C-O stretching modes compared to Cr(CO)₆. This is a consequence of stronger metal-to-ligand π-backbonding in the tungsten complex.
Comparative Spectroscopic Data
The key spectroscopic parameters for W(CO)₆ and Cr(CO)₆ are summarized below. These values, compiled from various spectroscopic studies, highlight the electronic and vibrational differences between the two molecules.
| Spectroscopic Technique | Parameter | W(CO)₆ | Cr(CO)₆ |
| Infrared (IR) Spectroscopy | ν(CO) T₁ᵤ mode (cm⁻¹) | ~1987 - 1997 | ~2000 |
| Raman Spectroscopy | ν(CO) A₁g mode (cm⁻¹) | ~2117 | ~2136 |
| ν(CO) E₉ mode (cm⁻¹) | ~2020 | ~2028 | |
| ¹³C NMR Spectroscopy | δ(¹³C) (ppm) | ~191.2 | ~211.2 - 212.5 |
Note: Exact values may vary slightly depending on the experimental conditions (e.g., solvent, solid state, gas phase).
Analysis of Spectroscopic Data
Infrared and Raman Spectroscopy:
Both W(CO)₆ and Cr(CO)₆ belong to the Oₕ point group. Group theory predicts a single IR-active C-O stretching mode (T₁ᵤ) and three Raman-active modes (A₁g, E₉, and T₂₉), although not all are always resolved. The most intense and informative bands are the T₁ᵤ mode in the IR spectrum and the A₁g and E₉ modes in the Raman spectrum.
The lower frequency of the T₁ᵤ C-O stretching vibration in W(CO)₆ (~1987-1997 cm⁻¹) compared to Cr(CO)₆ (~2000 cm⁻¹) is a direct indicator of stronger π-backbonding from the tungsten center to the π* orbitals of the carbonyl ligands.[1][2][3][4] This increased back-donation weakens the C-O triple bond, resulting in a lower vibrational frequency. The larger size and more diffuse d-orbitals of tungsten facilitate better overlap with the CO π* orbitals compared to the smaller chromium atom.
A similar trend is observed in the Raman spectra, with the symmetric A₁g stretching mode appearing at a lower wavenumber for W(CO)₆ than for Cr(CO)₆.
¹³C NMR Spectroscopy:
The ¹³C NMR chemical shifts of the carbonyl carbons also reflect the electronic differences between the two complexes. The carbonyl carbons in W(CO)₆ are more shielded (resonate at a lower ppm value, ~191.2 ppm) compared to those in Cr(CO)₆ (~211.2 - 212.5 ppm).[5][6] This upfield shift for W(CO)₆ is consistent with the increased electron density on the carbonyl carbons due to the greater π-backbonding from the tungsten atom.
Experimental Protocols
The following sections outline generalized protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To determine the C-O stretching frequency (T₁ᵤ mode) of solid W(CO)₆ and Cr(CO)₆.
Methodology:
-
Sample Preparation:
-
Prepare a solid sample mull by grinding a small amount (1-2 mg) of the metal hexacarbonyl with a mulling agent (e.g., Nujol or Fluorolube) in an agate mortar and pestle until a fine, uniform paste is formed.[4]
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder and pressing the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the pure mulling agent or an empty KBr pellet.
-
Place the prepared sample in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹, with a typical resolution of 4 cm⁻¹.[1]
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify and label the strong absorption band in the 2100-1800 cm⁻¹ region, which corresponds to the T₁ᵤ C-O stretching mode.
-
Raman Spectroscopy
Objective: To identify the Raman-active C-O stretching modes (A₁g and E₉) of solid W(CO)₆ and Cr(CO)₆.
Methodology:
-
Sample Preparation:
-
Place a small amount of the crystalline solid sample into a sample holder, such as a glass capillary tube or onto a microscope slide.[7] For solution-state measurements, dissolve the sample in a suitable, non-interfering solvent (e.g., cyclohexane).
-
-
Data Acquisition:
-
Place the sample in a Raman spectrometer.
-
Excite the sample with a laser of appropriate wavelength (e.g., 532 nm, 633 nm, or 785 nm).
-
Collect the scattered light and generate the Raman spectrum. The spectral range should cover the expected vibrational modes.
-
-
Data Analysis:
-
Identify and label the peaks corresponding to the C-O stretching vibrations. The most intense peak is typically the symmetric A₁g mode.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shift of the carbonyl carbons in W(CO)₆ and Cr(CO)₆.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the metal hexacarbonyl in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Insert the NMR tube into the NMR spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.[8][9] Key parameters to set include the number of scans (NS), relaxation delay (d1), and acquisition time (AQ). Due to the long relaxation times of carbonyl carbons, a longer relaxation delay may be necessary for quantitative results.
-
-
Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).
-
Identify the singlet resonance corresponding to the six equivalent carbonyl carbons in the molecule.
-
Workflow for Spectroscopic Comparison
The logical flow of a comprehensive spectroscopic comparison of W(CO)₆ and Cr(CO)₆ is illustrated in the diagram below. This workflow outlines the key stages from sample acquisition to the final comparative analysis and interpretation of the results.
Caption: Workflow for the spectroscopic comparison of W(CO)₆ and Cr(CO)₆.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. The IR stretching frequencies of free CO, and CO in [V(CO)6]⁻, [Cr(CO)6.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 7. plus.ac.at [plus.ac.at]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to W(CO)₆ in Thin Film Deposition: ALD vs. CVD
For researchers, scientists, and professionals in advanced materials and semiconductor fabrication, the choice of deposition technique is critical to achieving desired thin film properties. Tungsten hexacarbonyl, W(CO)₆, is a versatile precursor for depositing tungsten-based thin films. This guide provides a detailed comparison of its performance in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), supported by experimental data, to inform the selection of the most suitable method for specific applications.
The primary distinction between ALD and CVD lies in their deposition mechanisms. CVD involves the continuous and simultaneous flow of precursor gases into a reaction chamber, leading to a chemical reaction on a heated substrate and the formation of a solid thin film. In contrast, ALD is a cyclical process that separates the precursor exposures into a series of self-limiting surface reactions, enabling the deposition of a single atomic layer at a time.[1] This fundamental difference dictates the performance characteristics of each technique, creating a trade-off between deposition speed and precision.[1]
Performance Comparison: W(CO)₆ in ALD and CVD
While W(CO)₆ is a well-established precursor for the CVD of pure tungsten (W) films, its application in ALD is more commonly associated with the deposition of tungsten compounds, such as tungsten oxide (WO₃) and tungsten nitride (WN). Direct, data-rich comparisons for the ALD of pure tungsten films using W(CO)₆ are not widely reported in the literature, suggesting that it is a less common or more challenging process. This guide will therefore compare the performance of W(CO)₆ in the CVD of pure tungsten with its use in the ALD of tungsten compounds.
Quantitative Data Summary
The following tables summarize key performance metrics for the deposition of tungsten and its compounds using W(CO)₆ as the precursor in both CVD and ALD processes.
Table 1: Performance of W(CO)₆ in Chemical Vapor Deposition (CVD) of Tungsten (W) Films
| Parameter | Deposition at 375 °C | Deposition at 540 °C |
| Film Composition | Approx. 80 at.% W, 15 at.% C, 5 at.% O | >95 at.% W |
| Crystalline Phase | Polycrystalline β-W | Polycrystalline α-W |
| Resistivity | >1000 µΩ·cm | 18-23 µΩ·cm |
| Deposition Rate | Dependent on process conditions | Dependent on process conditions |
| Conformality | Good, but can be limited in high aspect ratios | Good, but can be limited in high aspect ratios |
Table 2: Performance of W(CO)₆ in Atomic Layer Deposition (ALD) of Tungsten Compounds
| Parameter | Tungsten Oxide (WO₃) | Tungsten Nitride (WN) |
| Co-reactant | H₂O | NH₃ |
| Deposition Temperature | 300 °C | 200-350 °C |
| Growth Rate | 0.2 Å/cycle | Not specified |
| Film Composition | WO₃ | W₂N with <5 at.% C and O |
| Crystalline Phase | Amorphous as-deposited | Amorphous below 275 °C, polycrystalline above |
| Resistivity | Insulating | As low as 123 µΩ·cm for a 50 nm film |
| Conformality | Excellent | Excellent, >90% step coverage in 4:1 aspect ratio trenches |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for CVD and ALD processes using W(CO)₆.
CVD of Tungsten (W) Films
A low-pressure chemical vapor deposition (LPCVD) process is commonly used for depositing tungsten films from W(CO)₆.
-
Precursor and Substrate:
-
Tungsten Precursor: Solid W(CO)₆ is heated in a reservoir to generate sufficient vapor pressure. The temperature of the reservoir is a critical parameter for controlling the precursor flow rate.
-
Substrate: Si(100) wafers are typically used.
-
-
Deposition Parameters:
-
Post-Deposition Annealing:
-
Annealing can be performed in a vacuum to improve film properties. For instance, annealing a film deposited at 375 °C to 900 °C can convert β-W to α-W and reduce resistivity.[2]
-
ALD of Tungsten Oxide (WO₃) Films
A thermal ALD process can be employed to deposit tungsten oxide films using W(CO)₆ and water.
-
Precursors:
-
Tungsten Precursor: W(CO)₆
-
Oxygen Source: Deionized (DI) water (H₂O)
-
-
Deposition Cycle:
-
W(CO)₆ Pulse: A pulse of W(CO)₆ vapor is introduced into the reaction chamber and chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted W(CO)₆ and gaseous byproducts.
-
H₂O Pulse: A pulse of H₂O vapor is introduced, reacting with the surface-adsorbed tungsten species to form a layer of WO₃.
-
Purge: The chamber is again purged with an inert gas to remove unreacted H₂O and reaction byproducts.
-
-
Process Parameters:
-
Growth Temperature: A saturated growth rate of 0.2 Å per cycle has been reported at 300 °C.[4]
-
Visualizing the Deposition Processes
The logical flow of both ALD and CVD processes, from the precursor to the final film properties, can be visualized to better understand their fundamental differences.
References
Comparative analysis of tungsten film purity from different precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical factor determining the purity of tungsten (W) thin films, which in turn dictates their performance in demanding applications such as semiconductor devices and advanced materials. This guide provides an objective comparison of tungsten film purity derived from three common precursors—tungsten hexafluoride (WF₆), tungsten hexacarbonyl (W(CO)₆), and tungsten hexachloride (WCl₆)—deposited via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
Quantitative Impurity Analysis
The intrinsic properties of each precursor and the deposition method employed significantly influence the type and concentration of impurities in the resulting tungsten film. The following table summarizes typical impurity levels observed for each precursor. It is important to note that these values are compiled from various research studies and may vary based on specific experimental conditions.
| Precursor | Deposition Method | Primary Impurities | Typical Atomic % |
| Tungsten Hexafluoride (WF₆) | CVD | Fluorine (F), Oxygen (O) | F: <1%, O: <0.5% |
| ALD | Fluorine (F), Oxygen (O) | F: <0.1%, O: <1% | |
| Tungsten Hexacarbonyl (W(CO)₆) | CVD | Carbon (C), Oxygen (O) | C: 5-15%, O: 5-10% |
| ALD | Carbon (C), Oxygen (O) | High incorporation | |
| Tungsten Hexachloride (WCl₆) | CVD | Chlorine (Cl), Oxygen (O) | Cl: <1% (variable O) |
| ALD | Chlorine (Cl), Oxygen (O) | Cl: ~1.3%, O: ~2.4% |
Experimental Protocols
Reproducibility and accurate comparison of film purity necessitate detailed and standardized experimental protocols. Below are representative methodologies for tungsten film deposition and subsequent purity analysis.
Tungsten Film Deposition
a. Chemical Vapor Deposition (CVD) with Tungsten Hexafluoride (WF₆)
A common method for depositing tungsten films involves the hydrogen reduction of tungsten hexafluoride.
-
Substrate: A silicon (Si) wafer, often coated with a titanium nitride (TiN) adhesion layer.
-
Precursors: Tungsten hexafluoride (WF₆) gas and Hydrogen (H₂) gas as the reducing agent.[1]
-
Typical Deposition Parameters:
-
Substrate Temperature: 300-500°C[1]
-
Chamber Pressure: 1-10 Torr
-
WF₆ Flow Rate: 10-100 sccm
-
H₂ Flow Rate: 500-2000 sccm
-
-
Procedure: The substrate is heated within the evacuated CVD reactor. H₂ is introduced, followed by WF₆, initiating the surface reaction: WF₆ + 3H₂ → W + 6HF.[1] The chamber is purged with an inert gas after deposition.
b. Atomic Layer Deposition (ALD) with Tungsten Hexacarbonyl (W(CO)₆)
This method offers precise thickness control at the atomic level.
-
Substrate: A Si wafer with its native oxide layer.
-
Precursors: Solid W(CO)₆ is heated to produce a vapor, and water (H₂O) vapor is used as the co-reactant.[2]
-
Typical Deposition Parameters:
-
Substrate Temperature: ~300°C[2]
-
W(CO)₆ pulse: 2 seconds
-
H₂O pulse: 1 second
-
Inert gas purge (e.g., Argon) of 10 seconds between each precursor pulse.
-
-
Procedure: The process consists of sequential, self-limiting surface reactions. A pulse of W(CO)₆ is introduced and chemisorbs onto the substrate. After purging the excess precursor, a pulse of H₂O reacts with the surface species to form tungsten oxide, which is then reduced in subsequent cycles or by other means to form tungsten.
c. ALD with Tungsten Hexachloride (WCl₆)
A fluorine-free alternative for tungsten deposition.
-
Substrate: Si wafer.
-
Precursors: WCl₆ vapor and a reducing agent such as trimethylaluminum (B3029685) (AlMe₃).[3][4]
-
Typical Deposition Parameters:
-
Procedure: Similar to other ALD processes, this method involves sequential pulsing of the WCl₆ and the reducing agent, separated by inert gas purges, to build the film layer by layer.
Film Purity Analysis
a. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of the film.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.[5]
-
Procedure: The sample is placed in an ultra-high vacuum chamber. X-rays irradiate the surface, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of these electrons, which is then used to determine their binding energy.[6] The binding energy is characteristic of each element and its chemical environment. Argon ion sputtering can be used to remove surface contaminants and perform depth profiling.[7]
b. Secondary Ion Mass Spectrometry (SIMS)
SIMS is a highly sensitive technique for determining the elemental composition and depth distribution of trace impurities.
-
Instrumentation: A primary ion beam (typically Cs⁺ for electronegative elements like F, O, Cl, or O₂⁺ for electropositive elements) and a mass spectrometer.[8]
-
Procedure: The primary ion beam sputters the sample surface, generating secondary ions.[8] These secondary ions are then analyzed by the mass spectrometer to identify the elements present. By continuously sputtering through the film, a depth profile of impurity concentrations can be generated.
Experimental and Logical Flow Visualization
The following diagram illustrates the general workflow for the deposition and comparative analysis of tungsten films from different precursors.
A schematic of the experimental workflow from substrate preparation to final analysis.
Discussion and Conclusion
The choice of precursor for tungsten film deposition is a trade-off between deposition characteristics and film purity.
-
WF₆ -based processes are mature and can produce high-purity films with low carbon and oxygen content. However, residual fluorine contamination is a significant concern that can negatively impact device performance.[9]
-
W(CO)₆ offers a fluorine-free alternative, but the resulting films are often plagued by high levels of carbon and oxygen impurities originating from the carbonyl ligands.[10] This can lead to higher film resistivity.
-
WCl₆ is a promising fluorine-free precursor that can yield films with low carbon contamination. However, the incorporation of chlorine and oxygen remains a challenge that needs to be carefully managed through process optimization.[3][4]
References
- 1. WF6 as a Key Precursor in Tungsten-Based Thin Films: Pathways, Challenges, and Process Control - China Isotope Development [asiaisotopeintl.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Tungsten [xpsfitting.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Tungsten | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Secondary-ion mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. US9595470B2 - Methods of preparing tungsten and tungsten nitride thin films using tungsten chloride precursor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Unraveling Tungsten Hexacarbonyl Reaction Mechanisms: A Guide to Isotopic Labeling Validation
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of organometallic compounds like tungsten hexacarbonyl (W(CO)₆) is crucial for controlling chemical transformations. Isotopic labeling stands out as a powerful and unambiguous tool for elucidating these pathways. This guide provides a comparative overview of how isotopic labeling, particularly with ¹³CO, is used to validate the mechanisms of ligand substitution in W(CO)₆, supported by experimental data and detailed protocols.
The substitution of a carbonyl (CO) ligand in W(CO)₆ by another ligand (L) is a fundamental reaction in organometallic chemistry. The pathway of this exchange can be broadly categorized into three primary mechanisms: dissociative (D), associative (A), and interchange (I). Isotopic labeling allows for the direct tracking of the entering and leaving CO groups, providing kinetic data that can definitively distinguish between these potential pathways.
Distinguishing Mechanisms with Isotopic Labeling
The core principle of using isotopic labeling, such as ¹³CO, lies in monitoring the rate of incorporation of the labeled ligand into the W(CO)₆ complex. Each mechanism predicts a distinct kinetic behavior, which can be experimentally observed.
-
Dissociative Mechanism (D): This two-step mechanism involves the slow, rate-determining dissociation of a CO ligand to form a five-coordinate intermediate, [W(CO)₅], which then rapidly reacts with the incoming ligand. The rate of this reaction is independent of the concentration of the incoming ligand.
-
Associative Mechanism (A): In this pathway, the incoming ligand first coordinates to the metal center to form a seven-coordinate intermediate, which then loses a CO ligand. The rate of this reaction is dependent on the concentration of both the W(CO)₆ and the incoming ligand.
-
Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand breaks. There is no discrete intermediate. The interchange mechanism can be further classified as dissociative interchange (Id), where bond breaking is more significant in the transition state, or associative interchange (Ia), where bond formation is more advanced.
By studying the kinetics of the exchange reaction between W(CO)₆ and ¹³CO, a rate law can be determined. The form of the rate law provides strong evidence for the operative mechanism. A rate law that is first-order in [W(CO)₆] and zero-order in [¹³CO] is indicative of a dissociative mechanism. Conversely, a rate law that is first-order in both [W(CO)₆] and [¹³CO] points towards an associative mechanism. An interchange mechanism can exhibit more complex kinetics, often appearing as a two-term rate law under certain conditions.
Quantitative Comparison of Reaction Mechanisms
Experimental data from isotopic exchange studies allows for a quantitative comparison of the proposed mechanisms. The following table summarizes the expected kinetic parameters for the substitution reaction of W(CO)₆ with ¹³CO.
| Mechanism | Rate Law | Expected Order in [W(CO)₆] | Expected Order in [¹³CO] | Key Differentiator |
| Dissociative (D) | Rate = k₁[W(CO)₆] | 1 | 0 | Rate is independent of the incoming ¹³CO concentration. |
| Associative (A) | Rate = k₂[W(CO)₆][¹³CO] | 1 | 1 | Rate is directly proportional to the ¹³CO concentration. |
| Interchange (I) | Rate = (k₁ + k₂[¹³CO])[W(CO)₆] | 1 | Varies (0 to 1) | Often presents a two-term rate law, indicating parallel pathways. |
Experimental Protocols
A typical experiment to validate the reaction mechanism of W(CO)₆ using ¹³CO labeling involves the following key steps:
1. Sample Preparation:
-
A solution of W(CO)₆ in an inert solvent (e.g., hexane, decalin) of a known concentration is prepared in a reaction vessel.
-
The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
A known pressure of ¹³CO gas (isotopically enriched, typically >99%) is introduced into the vessel.
2. Reaction Monitoring:
-
The reaction is maintained at a constant temperature.
-
The progress of the reaction is monitored over time by withdrawing aliquots from the reaction mixture at specific intervals.
-
The most common analytical technique for monitoring the exchange is Fourier Transform Infrared (FTIR) Spectroscopy . The C-O stretching frequencies of W(¹²CO)₆ and the newly formed W(¹³CO)ₓ(¹²CO)₆₋ₓ species are distinct and can be used to determine their respective concentrations.
3. Data Analysis:
-
The concentrations of the different isotopologues are plotted against time.
-
The initial rate of the reaction is determined from the slope of the concentration versus time plot at t=0.
-
By performing a series of experiments with varying initial concentrations of W(CO)₆ and ¹³CO, the order of the reaction with respect to each reactant can be determined, and the rate law can be established.
-
Activation parameters (enthalpy and entropy of activation) can be determined by conducting the experiments at different temperatures and applying the Eyring equation. These parameters provide further insight into the nature of the transition state.
Visualizing the Mechanistic Pathways
The logical flow of a typical isotopic labeling experiment and the distinct mechanistic pathways can be visualized using the following diagrams.
A Comparative Toxicological Assessment of Tungsten Hexacarbonyl and Nickel Tetracarbonyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological data for tungsten hexacarbonyl (W(CO)₆) and nickel tetracarbonyl (Ni(CO)₄). The information presented is intended to inform researchers and professionals in drug development and other scientific fields about the distinct hazard profiles of these two metal carbonyl compounds. This document summarizes quantitative toxicity data, outlines relevant experimental protocols for toxicity assessment, and visualizes the known signaling pathway associated with nickel tetracarbonyl toxicity.
Executive Summary
Nickel tetracarbonyl is a highly toxic and volatile liquid, posing a significant inhalation hazard with well-documented systemic effects.[1][2] Its toxicity is characterized by a distinct two-stage illness, and its carcinogenic potential has been noted.[1] In contrast, tungsten hexacarbonyl is a solid with significantly lower acute toxicity. While data for W(CO)₆ is less comprehensive, available information suggests its primary toxicological concern is the potential release of carbon monoxide and general, less severe systemic effects.[3]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for W(CO)₆ and Ni(CO)₄. It is important to note that much of the data for tungsten hexacarbonyl is based on estimates and expert judgment due to a lack of extensive experimental studies.
Table 1: Acute Toxicity of Tungsten Hexacarbonyl (W(CO)₆)
| Route of Exposure | Test Species | LD50/LC50 Value | Source Classification |
| Oral | Rat | > 5000 mg/kg | Experimental Result[3] |
| Oral | - | 100.1 mg/kg | Acute Toxicity Estimate[4] |
| Dermal | - | 300.1 mg/kg | Acute Toxicity Estimate[4][5] |
| Inhalation (4h) | - | 0.51 mg/L | Acute Toxicity Estimate[4][5] |
Table 2: Acute Toxicity of Nickel Tetracarbonyl (Ni(CO)₄)
| Route of Exposure | Test Species | LC50 Value (30-minute exposure) | Source |
| Inhalation | Human | ~3 ppm (estimated) | [2] |
| Inhalation | Rat | 35 ppm | |
| Inhalation | Mouse | 10 ppm | |
| Inhalation | Cat | 266 ppm | [6] |
Mechanisms of Toxicity
Tungsten Hexacarbonyl (W(CO)₆)
The primary mechanism of toxicity for tungsten hexacarbonyl is believed to be the liberation of carbon monoxide (CO), which can complex with hemoglobin and impede oxygen transport in the blood.[3] Some sources also report a "weakly fibrinogenic and general toxicity," though the specific pathways for these effects are not well-defined.[3]
Nickel Tetracarbonyl (Ni(CO)₄)
The toxicity of nickel tetracarbonyl is multifaceted. In addition to the release of carbon monoxide, the nickel moiety itself exerts significant toxic effects.[1] A key mechanism identified in nickel-induced carcinogenesis is the activation of the hypoxia-inducible signaling pathway .[7] Nickel ions can inhibit prolyl hydroxylase (PHD) enzymes, which are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normal oxygen conditions (normoxia).[5][8] This inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes typically associated with hypoxic conditions.[7][9] This disruption of cellular oxygen sensing is a critical factor in nickel's carcinogenic activity.
Signaling Pathway Diagram: Nickel-Induced Hypoxia Pathway Activation
References
- 1. Nickel tetracarbonyl | Ni(CO)4 | CID 26039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nickel tetracarbonyl - Wikipedia [en.wikipedia.org]
- 3. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 6. Nickel Carbonyl Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The role of hypoxia-inducible signaling pathway in nickel carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Catalytic Activity of W(CO)₆-Derived Catalysts
Tungsten hexacarbonyl, W(CO)₆, is a volatile, air-stable, and inexpensive organometallic compound that serves as a versatile precursor for generating tungsten-based catalysts.[1] Its primary catalytic applications involve the displacement of its carbon monoxide (CO) ligands to create active sites for reactions such as olefin metathesis and alkene carbonylation. This guide provides a comparative benchmark of W(CO)₆-derived catalysts against contemporary high-performance alternatives in these key areas, supported by quantitative data and detailed experimental protocols. All reactions involving W(CO)₆ and its derivatives should be conducted under an inert atmosphere due to the air sensitivity of the catalytically active species.[2][3]
Olefin Metathesis
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene bonds. While W(CO)₆ was a component of early metathesis catalyst systems, typically activated by Lewis acids or photoirradiation, the field is now dominated by well-defined, highly active ruthenium (Grubbs-type) and molybdenum/tungsten (Schrock-type) catalysts.[4][5][6]
Performance Comparison
Catalysts derived from W(CO)₆ are generally less active and tolerant of functional groups compared to modern Grubbs-type catalysts. The performance gap is substantial, with W(CO)₆ systems showing low to moderate conversions for simple alkenes, whereas second-generation Grubbs catalysts can achieve extremely high turnover numbers (TONs) and frequencies (TOFs) with excellent selectivity.[2][7]
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | TON | TOF (s⁻¹) | Conditions |
| W(CO)₆ / Polysilane | 1-Hexene (B165129) | 24%[7] | 92% (to C10)[7] | ~24[7] | N/A | 45°C, 10 h, Photoactivated[7] |
| Grubbs 2nd Gen. | 1-Octene | >95%[2] | ~100% (to C14)[2] | >640,000[2] | >3,800[2] | Ambient Temp., Neat[2] |
| Hoveyda-Grubbs 1st Gen. | 1-Octene | ~80%[8] | >95% (to C14)[8] | ~4458[8] | ~0.08 | 80°C, Neat[8] |
Table 1. Comparative performance of a W(CO)₆-derived catalyst versus first and second-generation Grubbs-type catalysts for the self-metathesis of terminal alkenes.
Experimental Protocols
Experiment 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate with Grubbs II Catalyst (High-Performance Benchmark)
This protocol describes a standard benchmark reaction for evaluating high-activity metathesis catalysts.[9][10]
Materials:
-
Grubbs 2nd Generation Catalyst [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh]
-
Diethyl diallylmalonate (substrate)
-
Dichloromethane (CH₂Cl₂), dry and degassed
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Dry all glassware in an oven for at least 8 hours and cool under a stream of inert gas.
-
Under an inert atmosphere, prepare a solution of the Grubbs 2nd Generation catalyst (e.g., 16 mg, 0.02 mmol, ~5 mol%) in dry, degassed CH₂Cl₂ (10 mL) in a 25 mL flask equipped with a magnetic stir bar.[9]
-
Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.[9]
-
Stir the reaction mixture at room temperature under the inert atmosphere for 1 hour.[9]
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Filter the mixture through a short plug of silica (B1680970) gel to remove the ruthenium byproducts, eluting with diethyl ether.[9]
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.[9]
Experiment 2: Self-Metathesis of 1-Hexene with a W(CO)₆-Derived Catalyst (Classical System)
This protocol describes a general procedure for a classical, multi-component tungsten-based catalyst system.
Materials:
-
Tungsten hexacarbonyl [W(CO)₆]
-
Polysilane (e.g., Me₃SiSiMe₂SiMe₂SiMe₃) or a Lewis Acid (e.g., EtAlCl₂) as co-catalyst
-
1-Hexene (substrate)
-
Anhydrous, deoxygenated solvent (e.g., chlorobenzene)
-
UV lamp (for photoactivation, if required)
-
Schlenk line and glassware for inert atmosphere operations
Procedure:
-
Under an inert atmosphere, dissolve W(CO)₆ (e.g., 11 parts molar ratio) and the co-catalyst (e.g., 1 part polysilane) in the anhydrous solvent in a Schlenk flask.[7]
-
Add the substrate, 1-hexene (e.g., 100 parts molar ratio), to the solution.[7]
-
For photoactivated systems, irradiate the mixture with a UV lamp while stirring at the desired temperature (e.g., 45°C) for the specified time (e.g., 10 hours).[7]
-
For Lewis acid systems, maintain the reaction at a specified temperature, noting that these systems are often highly sensitive to impurities.
-
Terminate the reaction by cooling and carefully quenching with a small amount of methanol.
-
Analyze the product mixture using GC-MS to determine conversion and selectivity.
Visualization: General Olefin Metathesis Workflow
The following diagram illustrates a typical workflow for discovering and optimizing an olefin metathesis catalyst system.
Alkene Carbonylation
Alkene carbonylation is the reaction of an alkene with carbon monoxide and a nucleophile (like an alcohol to form an ester) and is a fundamental transformation in industrial chemistry. Palladium complexes are the state-of-the-art catalysts for this reaction, offering high activity and selectivity under mild conditions.[11] W(CO)₆ can also serve as a simple, inexpensive precatalyst, though it generally requires harsher conditions and its performance metrics are less reported compared to palladium systems.
Performance Comparison
Palladium-based catalysts, especially those with advanced phosphine (B1218219) ligands, exhibit exceptional performance in alkoxycarbonylation, achieving turnover numbers in the millions.[12] W(CO)₆ is a competent catalyst for related transformations, but direct comparisons show that optimized palladium systems are far more efficient.
| Catalyst System | Substrate | Product | TON | Yield / Selectivity | Conditions | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | W(CO)₆ (20 mol%) | 4-phenyl-1-butene (B1585249) | Isomerized & Carbonylated Ester | <5 (Calculated) | 93% Yield[1] | 150°C, 1 atm CO, 24 h[1] | | Pd(TsO)₂(PPh₃)₂ / FeCl₃ | 1-Octene | Methyl Esters | ~1300[13] | >99% Selectivity, ~80% linear[13] | 120°C, 50 bar CO, 2 h[13] | | Pd(OAc)₂ / LIKATphos | Various Alkenes | Esters | >1,000,000[12] | Good to Excellent Yields[12] | Mild Conditions[12] | | Pd(II) / P,N-Ligand | Styrene (B11656) | Methyl 2-phenylpropanoate (B8470279) | 25 (Calculated) | >95% Yield, 98% branched | 75°C, 50 bar CO |
Table 2. Comparative performance of W(CO)₆ versus high-efficiency Palladium catalysts for alkene carbonylation reactions.
Experimental Protocols
Experiment 3: Methoxycarbonylation of Styrene with a Palladium Catalyst (High-Performance Benchmark)
This protocol is representative of a modern, efficient palladium-catalyzed carbonylation.
Materials:
-
Palladium complex (e.g., [PdCl₂(ligand)], 7.7 mg, 4.0 x 10⁻² mmol)
-
p-Toluenesulfonic acid (TsOH, 69 mg, 0.40 mmol) as an acid promoter
-
Styrene (2.5 g, 24.0 mmol)
-
Toluene (15 mL) and Methanol (5 mL)
-
Carbon monoxide (CO) gas
-
Glass-lined stainless steel autoclave
Procedure:
-
In a glass liner, dissolve the palladium complex, TsOH, and styrene in the toluene/methanol solvent mixture.
-
Place the liner into the stainless steel autoclave.
-
Seal the autoclave and purge it three times with CO gas.
-
Pressurize the autoclave with CO to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 75°C).
-
Maintain the reaction under stirring for the required duration, taking periodic samples to monitor progress by GC analysis.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.
-
Analyze the final product mixture by GC and NMR to determine yield and regioselectivity.
Experiment 4: Isomerization-Carbonylation of an Alkene with W(CO)₆ (Classical System)
This protocol describes a general procedure for a thermally activated W(CO)₆ system.[1]
Materials:
-
Tungsten hexacarbonyl [W(CO)₆] (e.g., 14 mg, 0.04 mmol)
-
Alkene substrate (e.g., 4-phenyl-1-butene, 0.2 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 2.0 mL)
-
Carbon monoxide (CO) gas
-
Schlenk tube equipped with a Teflon-coated stir bar
Procedure:
-
In an argon-filled glovebox, add W(CO)₆ and the alkene substrate to a 25 mL Schlenk tube.
-
Add the solvent, ensuring all solids are washed to the bottom of the tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Purge the Schlenk line and the tube headspace with CO gas (typically 1 atm).
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 150°C) and stir for the required time (e.g., 24 hours).
-
Cool the reaction to room temperature and analyze the contents by NMR or GC-MS to determine the product yield.
Visualization: Generalized Catalytic Cycle for Alkoxycarbonylation
The diagram below shows a simplified, generally accepted catalytic cycle for the palladium-catalyzed hydroalkoxycarbonylation of an alkene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. React App [pmc.umicore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
Safety Operating Guide
Proper Disposal of Hexacarbonyltungsten: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Hexacarbonyltungsten, a common precursor in chemical synthesis, is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a critical safety imperative.
This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably under a chemical fume hood.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times to prevent accidental exposure.
Primary Disposal Method: Hazardous Waste Collection
The most secure and compliant method for the disposal of this compound is through a licensed hazardous waste management company. This approach ensures that the chemical is handled, transported, and disposed of in accordance with all local and national regulations.[1][4]
Operational Plan for Hazardous Waste Disposal:
-
Containerization:
-
Leave the this compound waste in its original container whenever possible.[3]
-
If transferring is necessary, use a clearly labeled, sealed, and compatible container.
-
Do not mix this compound waste with other chemical waste streams.
-
-
Labeling:
-
Ensure the container is accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the CAS number (14040-11-0) and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Spill Management and Disposal
In the event of a spill, the primary objective is to contain the material safely and prepare it for proper disposal.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before re-entering the area, don the appropriate PPE, including respiratory protection if dust is present.
-
Containment and Collection:
-
Carefully sweep or vacuum the solid this compound.[1]
-
Avoid generating dust during cleanup.
-
Place the collected material into a suitable, sealed container for disposal as hazardous waste.
-
-
Decontamination: Clean the spill area thoroughly.
Chemical Neutralization: A Note of Caution
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| CAS Number | 14040-11-0 | [6] |
| Molar Mass | 351.90 g/mol | [6] |
| Melting Point | 170 °C (decomposes) | [6] |
| Solubility in Water | Insoluble | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
